molecular formula C6H13Cl2O4P B1142635 Bis(1-chloro-2-propyl) phosphate CAS No. 789440-10-4

Bis(1-chloro-2-propyl) phosphate

货号: B1142635
CAS 编号: 789440-10-4
分子量: 251.04 g/mol
InChI 键: ORAAZVDXWSKZHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

bis(1-Chloropropan-2-yl) hydrogen phosphate, commonly referred to as BCIPP, is an organophosphate diester (OPDE) of significant interest in environmental science and toxicology research. Its primary relevance stems from its identity as a major metabolite and transformation product of triester-based organophosphate flame retardants (OPFRs) . The study of BCIPP is crucial for understanding the environmental fate and human exposure to these widely used industrial chemicals, as the presence of BCIPP in a sample serves as a direct biomarker for the degradation of its parent compounds . Research indicates that OPDEs like BCIPP are not just inactive breakdown products but can be toxicologically concerning. Scientific investigations have shown that BCIPP can exhibit a higher capacity for endocrine disruption than its parent compounds, particularly in assays for estrogen and mineralocorticoid disruption . This makes it a vital standard for researchers conducting target analysis in environmental matrices such as surface water, sediments, and indoor dust to assess contamination levels and ecological risks . Furthermore, BCIPP is used in the development and validation of sophisticated analytical methods, including high-resolution mass spectrometry (HRMS), for the target, suspect, and non-target screening of emerging pollutants in complex samples .

属性

IUPAC Name

bis(1-chloropropan-2-yl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAAZVDXWSKZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OP(=O)(O)OC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274172
Record name Bis(1-Chloropropan-2-yl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789440-10-4
Record name Bis(2-chloro-1-methylethyl) hydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=789440-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-Chloropropan-2-yl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Bis(1-chloro-2-propyl) phosphate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(1-chloro-2-propyl) phosphate

This guide provides a comprehensive overview of this compound, a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). This document is intended for researchers, scientists, and professionals in drug development and environmental health seeking detailed information on its chemical properties, biological relevance, and analytical methodologies.

Chemical Identity and Structure

This compound, also known by its synonym BCIPP, is an organophosphate compound.[1][2] It is primarily recognized as a metabolite of TCIPP, a flame retardant commonly used in polyurethane foams, plastics, and textiles.[1][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and analytical behavior.

PropertyValueReference
CAS Registry Number 789440-10-4[2][4]
Molecular Formula C6H13Cl2O4P[2][4][5]
Molecular Weight 251.04 g/mol [1][2][4]
Density 1.4 ± 0.1 g/cm³[4]
Boiling Point 316.2 ± 52.0 °C at 760 mmHg[4]
Synonyms BCIPP, 1-Chloro-2-propanol Hydrogen Phosphate[1][2]

Biological Significance and Metabolism

This compound is not intentionally produced but is formed as a metabolite of the flame retardant Tris(1-chloro-2-propyl) phosphate (TCIPP).[1] Its presence in biological samples is a key indicator of exposure to TCIPP.[6] Studies have suggested that BCIPP may have implications for energy metabolism by potentially influencing steroid hormone levels.[1]

The metabolic transformation of TCIPP to BCIPP primarily occurs in the liver through Phase I metabolism. This biotransformation is a crucial step in the detoxification and elimination of the parent compound.

cluster_legend Legend TCIPP Tris(1-chloro-2-propyl) phosphate (TCIPP) Metabolism Phase I Metabolism (e.g., in liver microsomes) TCIPP->Metabolism Biotransformation BCIPP This compound (BCIPP) Metabolism->BCIPP Other_Metabolites Other Metabolites (e.g., BCIPHIPP) Metabolism->Other_Metabolites Parent_Compound Parent Compound Process Metabolic Process Metabolite Metabolite

Caption: Metabolic pathway of TCIPP to BCIPP.

Experimental Protocols

The detection and quantification of this compound in biological matrices are critical for exposure assessment. A common analytical approach involves liquid chromatography coupled with mass spectrometry.

Protocol: Detection of BCIPP in Human Urine by LC-QTOF-MS

This protocol is a representative example based on methodologies described in the literature for the analysis of TCIPP metabolites.[6]

  • Sample Preparation:

    • A 1 mL aliquot of human urine is collected.

    • Enzymatic deconjugation is performed by adding β-glucuronidase/arylsulfatase to the sample and incubating at 37°C for 2 hours to release conjugated metabolites.

    • Solid-phase extraction (SPE) is used for sample cleanup and concentration. The sample is loaded onto an SPE cartridge, washed with a low-polarity solvent, and the analyte is eluted with a high-polarity solvent like methanol or acetonitrile.

    • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water (containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

    • Injection Volume: 5-10 µL of the reconstituted sample is injected.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphate-containing compounds.

    • Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer allows for high-resolution mass measurements for accurate identification.

    • Data Acquisition: Data is acquired in full scan mode to screen for potential metabolites and in targeted MS/MS mode for confirmation and quantification. The precursor ion for BCIPP ([M-H]⁻) is selected and fragmented to produce characteristic product ions.

start Urine Sample Collection deconjugation Enzymatic Deconjugation start->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe Cleanup & Concentration evaporation Evaporation and Reconstitution spe->evaporation lc_ms LC-QTOF-MS Analysis evaporation->lc_ms Injection data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Experimental workflow for BCIPP analysis.

References

An In-Depth Technical Guide to Bis(1-chloro-2-propyl) phosphate: Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT PROFESSIONALS

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). As TCPP is prevalent in numerous consumer and industrial products, understanding the properties, metabolic fate, and analytical detection of BCIPP is critical for researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of BCIPP, including its chemical and physical properties, its formation from TCPP, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a diester of phosphoric acid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 789440-10-4[1]
Molecular Formula C6H13Cl2O4P[1]
Molecular Weight 251.04 g/mol [1]
Alternate Names 1-Chloro-2-propanol Hydrogen Phosphate; BCPP[1]

Note: As a metabolite, some physical properties such as boiling and melting points are not as readily available as for its parent compound.

Metabolic Pathway of Tris(1-chloro-2-propyl) phosphate (TCPP) to this compound (BCIPP)

BCIPP is formed in the body through the metabolism of TCPP. This biotransformation primarily occurs in the liver and involves Phase I metabolic reactions. The pathway includes deesterification, where one of the chloro-propyl groups is cleaved from the parent TCPP molecule.

Below is a diagram illustrating the metabolic conversion of TCPP to BCIPP and other metabolites.

metabolic_pathway TCPP Tris(1-chloro-2-propyl) phosphate (TCPP) BCIPP This compound (BCIPP) TCPP->BCIPP Phase I Metabolism (Deesterification) Other_Metabolites Other Metabolites TCPP->Other_Metabolites Phase I Metabolism (e.g., Oxidation)

Caption: Metabolic pathway of TCPP to its primary metabolite BCIPP.

Experimental Protocols

In Vitro Metabolism of Tris(1-chloro-2-propyl) phosphate using Human Liver Microsomes

This protocol is designed to study the formation of BCIPP from TCPP in a controlled laboratory setting.

Materials:

  • Tris(1-chloro-2-propyl) phosphate (TCPP)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (e.g., a deuterated analog of BCIPP)

  • Incubator/shaker at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of TCPP in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM suspension, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the TCPP stock solution to the mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Analysis of this compound in Urine by LC-MS/MS

This protocol details the extraction and quantification of BCIPP from urine samples.[2][3][4]

Materials:

  • Urine samples

  • Internal standard (e.g., deuterated BCIPP)

  • Phosphate buffer (pH 6)

  • β-glucuronidase/arylsulfatase

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

a. Sample Preparation and Enzymatic Hydrolysis:

  • Thaw frozen urine samples at room temperature.

  • To 1 mL of urine, add the internal standard.

  • Add phosphate buffer to adjust the pH to approximately 6.

  • Add β-glucuronidase/arylsulfatase to deconjugate any glucuronidated or sulfated metabolites of BCIPP.

  • Incubate the mixture at 37°C for at least 2 hours.

b. Solid Phase Extraction (SPE):

  • Condition the SPE cartridge with methanol followed by water.

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte with a suitable solvent, such as acetonitrile or methanol containing a small percentage of formic acid.

c. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase of the LC system.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Separate the analyte using a gradient elution on a C18 column or similar.

  • Detect and quantify BCIPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for BCIPP and its internal standard should be used for accurate quantification.

Synthesis of this compound (for analytical standard)

While BCIPP is a metabolite, a synthetic route is necessary to produce an analytical standard for quantification. A common approach is the controlled hydrolysis of Tris(1-chloro-2-propyl) phosphate.

General Procedure (Conceptual): A detailed, validated protocol for the direct synthesis of BCIPP is not readily available in the public domain. However, a potential route involves the partial hydrolysis of TCPP. This would likely involve reacting TCPP with a stoichiometric amount of a hydrolyzing agent (e.g., a carefully controlled amount of aqueous base or acid) under mild conditions to favor the removal of only one chloropropyl group. The reaction would need to be carefully monitored by techniques such as TLC or LC-MS to optimize the yield of the desired diester and minimize the formation of the monoester and fully hydrolyzed phosphoric acid. Purification of the resulting mixture would likely be achieved through chromatographic techniques. For obtaining a certified analytical standard, it is recommended to source it from a commercial supplier that can guarantee its purity and identity.[5][6]

Conclusion

This technical guide provides essential information for researchers working with this compound. The data on its properties, its metabolic origin from TCPP, and the detailed experimental protocols for its study will be valuable for advancing research in toxicology, environmental monitoring, and related scientific fields. The provided methodologies offer a solid foundation for laboratories to develop and validate their own assays for the analysis of this important metabolite.

References

Technical Guide: Synthesis and Characterization of Bis(1-chloro-2-propyl) Phosphate (BCIPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). As a key biomarker for TCPP exposure, the availability of pure BCIPP standards is crucial for toxicological, metabolic, and environmental studies. This technical guide provides a comprehensive overview of the synthesis and characterization of BCIPP. Due to the absence of a direct, published synthesis protocol, this guide proposes a feasible synthetic route via the controlled partial hydrolysis of TCPP. Furthermore, it details the analytical methodologies essential for the thorough characterization and purity assessment of the synthesized compound.

Introduction

Tris(1-chloro-2-propyl) phosphate (TCPP) is a high-production-volume chemical utilized as a flame retardant in a vast array of consumer and industrial products, including polyurethane foams, plastics, and textiles. The widespread use of TCPP leads to its ubiquitous presence in the environment and subsequent human exposure. In biological systems, TCPP undergoes metabolism, primarily through dealkylation, to form diester and monoester metabolites. This compound (BCIPP) is a primary and established urinary biomarker of TCPP exposure.[1][2] Accurate assessment of human exposure to TCPP relies on the availability of well-characterized analytical standards of its metabolites, including BCIPP.

This guide outlines a proposed methodology for the synthesis of BCIPP through the controlled hydrolysis of its parent compound, TCPP. It further details the essential analytical techniques for the structural confirmation and purity determination of the synthesized BCIPP, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound (BCIPP)

Proposed Synthetic Route: Controlled Partial Hydrolysis of TCPP

The synthesis of BCIPP can be achieved by the selective cleavage of one of the 1-chloro-2-propyl ester linkages of TCPP. This can be accomplished through a base-catalyzed hydrolysis reaction under controlled conditions to favor the formation of the diester over complete hydrolysis to the monoester or phosphoric acid.

Reaction:

Experimental Protocol: Synthesis of BCIPP

Materials:

  • Tris(1-chloro-2-propyl) phosphate (TCPP, ≥95% purity)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of TCPP in an appropriate volume of a suitable anhydrous polar aprotic solvent.

  • Hydrolysis: Prepare a solution of one molar equivalent of NaOH or KOH in a minimal amount of deionized water and add it dropwise to the stirred TCPP solution at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots using Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of TCPP and the formation of BCIPP. The reaction should be quenched before significant formation of the monoester metabolite is observed.

  • Work-up:

    • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

    • Neutralize the reaction mixture with a 1M HCl solution to a pH of approximately 3-4.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude BCIPP should be purified using silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed to separate the unreacted TCPP, the desired BCIPP, and more polar byproducts.

Characterization of this compound (BCIPP)

Thorough characterization is essential to confirm the identity and purity of the synthesized BCIPP. The following analytical techniques are recommended.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₁₃Cl₂O₄P[3][4]
Molecular Weight 251.04 g/mol [3][4]
CAS Number 789440-10-4[3][4]
Appearance Expected to be a colorless to pale yellow oil or solid
Purity (Commercial) 93%[3]
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃), methylene (CH₂Cl), and methine (CHO) protons of the two 1-chloro-2-propyl groups. The integration of these signals should be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

  • ³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphate compounds.[5][6] A single signal is expected for BCIPP, and its chemical shift will be characteristic of a phosphate diester. Proton-decoupled ³¹P NMR will yield a sharp singlet, while a proton-coupled spectrum may show splitting due to coupling with adjacent protons.

FTIR spectroscopy can be used to identify the key functional groups present in the BCIPP molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
P=O (phosphoryl) stretch1250 - 1300
P-O-C (phosphate ester) stretch950 - 1100
C-Cl (alkyl chloride) stretch650 - 850
O-H (hydroxyl) stretch (of the phosphate)2500 - 3300 (broad)
C-H (alkyl) stretch2850 - 3000

Mass spectrometry is a highly sensitive technique for confirming the molecular weight and fragmentation pattern of BCIPP. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is particularly useful for obtaining an accurate mass measurement and confirming the elemental composition.[2]

IonExpected m/z
[M-H]⁻ (deprotonated molecule)~249.98
[M+H]⁺ (protonated molecule)~251.99

The fragmentation pattern in MS/MS experiments can provide further structural confirmation, with characteristic losses of the 1-chloro-2-propyl group.

Visualizations

Logical Relationship: Formation of BCIPP from TCPP

G Formation Pathway of BCIPP TCPP Tris(1-chloro-2-propyl) phosphate (TCPP) Metabolism Metabolic Dealkylation / Abiotic Degradation TCPP->Metabolism BCIPP This compound (BCIPP) Metabolism->BCIPP Primary Metabolite MCPP Mono(1-chloro-2-propyl) phosphate (MCPP) Metabolism->MCPP Secondary Metabolite BCIPP->Metabolism Further Degradation

Caption: Logical diagram illustrating the formation of BCIPP from TCPP.

Experimental Workflow: Synthesis and Characterization of BCIPP

G Experimental Workflow for BCIPP Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start: TCPP Solution hydrolysis Controlled Hydrolysis (NaOH/KOH) start->hydrolysis workup Acidification & Extraction hydrolysis->workup purification Column Chromatography workup->purification nmr NMR (1H, 13C, 31P) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms end Pure BCIPP nmr->end ftir->end ms->end

References

The Unseen Disruptor: A Toxicological and Health Profile of Bis(1-chloro-2-propyl) Phosphate (BCIPP)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). The increasing detection of BCIPP in human biological samples necessitates a thorough understanding of its toxicological profile and potential health implications. This technical guide provides a comprehensive overview of the current scientific knowledge on BCIPP, focusing on its endocrine-disrupting properties, particularly its effects on estrogenic and mineralocorticoid pathways, and its impact on steroidogenesis. Due to the limited availability of quantitative toxicity data for BCIPP, this guide also presents data for its parent compound, TCIPP, to provide a relevant toxicological context. Detailed experimental protocols for key in vitro assays and visualizations of implicated signaling pathways are included to support further research in this critical area.

Introduction

Organophosphate flame retardants (OPFRs) have seen a surge in use as replacements for polybrominated diphenyl ethers (PBDEs). Tris(1-chloro-2-propyl) phosphate (TCIPP) is a high-production-volume OPFR extensively used in polyurethane foams, textiles, and electronics. Consequently, human exposure to TCIPP is widespread.[1] Once in the body, TCIPP is metabolized to diester phosphates, with this compound (BCIPP) being a major urinary metabolite and a key biomarker of TCIPP exposure.[2] Growing evidence suggests that BCIPP is not an inert metabolite but possesses biological activity, raising concerns about its potential health effects, particularly as an endocrine-disrupting chemical (EDC).

Toxicological Profile of the Parent Compound: TCIPP

Due to a lack of publicly available quantitative toxicity data for BCIPP, this section summarizes the toxicological data for its parent compound, TCIPP. These values provide an essential reference for understanding the potential toxicity landscape of its metabolites.

Table 1: Acute and Subchronic Oral Toxicity of TCIPP in Rats
ParameterSpeciesExposure RouteValueKey ObservationsReference
Acute Oral LD50 Rat (Male)Gavage1,000 - 4,000 mg/kg bwAtaxia, lethargy, labored respiration, salivation, tremors[1]
Rat (Female)Gavage2,000 mg/kg bwAtaxia, lethargy, labored respiration, salivation, tremors[1]
Subchronic NOAEL RatFeed10,000 ppmNo mortality or clinical signs of toxicity[3]
Subchronic LOAEL Rat (Offspring)Feed20,000 ppmDecreased weight gain during lactation[3]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Median Lethal Dose

Table 2: Developmental Toxicity of TCIPP in Rats
ParameterSpeciesExposure RouteValueEffectReference
Maternal Toxicity NOAEL RatGavage650 mg/kg/dayNo overt maternal toxicity[4]
Developmental Toxicity NOAEL RatGavage650 mg/kg/dayNo evidence of developmental toxicity[4]

Health Effects of BCIPP

Current research on BCIPP focuses primarily on its endocrine-disrupting capabilities.

Endocrine Disruption

BCIPP has been identified as an endocrine disruptor with effects on multiple hormonal pathways.

  • Estrogenic Activity : In vitro studies have demonstrated that BCIPP can act as an agonist for the estrogen receptor α (ERα).[5] This interaction can lead to the activation of estrogen-responsive genes, potentially contributing to adverse effects in hormone-sensitive tissues.

  • Mineralocorticoid Receptor Antagonism : BCIPP has been shown to act as an antagonist to the mineralocorticoid receptor (MR).[6] The mineralocorticoid signaling pathway is crucial for regulating electrolyte balance and blood pressure. Antagonism of this receptor could potentially disrupt these homeostatic processes.

  • Disruption of Steroidogenesis : The H295R steroidogenesis assay is a key in vitro model for assessing a chemical's potential to interfere with hormone production. While specific data on gene expression changes induced by BCIPP in H295R cells is limited in the public domain, the assay is a valuable tool for investigating its impact on the synthesis of steroid hormones like testosterone and estradiol.[7][8]

Other Potential Health Effects

While less studied, some evidence points towards other potential health concerns associated with BCIPP exposure:

  • Neurotoxicity : Given the structural similarities to other organophosphates known for their neurotoxic effects, there is a concern that BCIPP could also impact the nervous system. However, specific studies on the neurotoxicity of BCIPP are currently lacking.

  • Developmental Toxicity : The endocrine-disrupting properties of BCIPP raise concerns about its potential to interfere with normal development, particularly during sensitive windows of exposure.[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways potentially disrupted by BCIPP.

Estrogen_Receptor_Signaling BCIPP BCIPP ER Estrogen Receptor (ERα) BCIPP->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation BCIPP_ER BCIPP-ER Complex ER->BCIPP_ER ERE Estrogen Response Element (ERE) BCIPP_ER->ERE Translocates and Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription

Figure 1: BCIPP-Mediated Estrogen Receptor Signaling Pathway.

Mineralocorticoid_Receptor_Signaling Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds BCIPP BCIPP BCIPP->MR Antagonizes/Blocks Aldosterone_MR Aldosterone-MR Complex MR->Aldosterone_MR MRE Mineralocorticoid Response Element (MRE) Aldosterone_MR->MRE Translocates and Binds Gene_Transcription Gene Transcription (Blocked) MRE->Gene_Transcription

Figure 2: BCIPP Antagonism of the Mineralocorticoid Receptor Signaling Pathway.

HPG_Axis_Disruption cluster_brain Brain cluster_gonads Gonads (Testes/Ovaries) Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH (+) Gonads Gonads Pituitary->Gonads LH/FSH (+) Gonads->Hypothalamus Steroid Hormones (-) Gonads->Pituitary Steroid Hormones (-) BCIPP BCIPP (Potential Disruptor) BCIPP->Hypothalamus Disrupts? BCIPP->Pituitary Disrupts? BCIPP->Gonads Disrupts Steroidogenesis?

Figure 3: Potential Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by BCIPP.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on BCIPP and other potential endocrine disruptors.

H295R Steroidogenesis Assay (based on OECD Test Guideline 456)

This in vitro assay is designed to screen chemicals for their ability to affect the production of 17β-estradiol (E2) and testosterone (T).[9]

Workflow:

H295R_Workflow A 1. Cell Seeding - H295R cells are seeded in 24-well plates. B 2. Acclimation - Cells are acclimated for 24 hours. A->B C 3. Chemical Exposure - Cells are exposed to a range of BCIPP concentrations (and controls) for 48 hours. B->C D 4. Media Collection - Culture medium is collected for hormone analysis. C->D E 5. Cell Viability Assay - Viability of cells in each well is determined (e.g., MTT assay). D->E F 6. Hormone Quantification - Concentrations of testosterone and 17β-estradiol are measured (e.g., ELISA, LC-MS/MS). D->F G 7. Data Analysis - Hormone levels are normalized to solvent controls and analyzed for statistically significant changes. F->G

Figure 4: Experimental Workflow for the H295R Steroidogenesis Assay.

Key Steps:

  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured according to standard protocols.

  • Plating: Cells are seeded into 24-well plates at an appropriate density.

  • Acclimation: After 24 hours of incubation to allow for cell attachment and stabilization, the culture medium is replaced.

  • Dosing: Cells are exposed to at least seven concentrations of the test substance (e.g., BCIPP) in triplicate for 48 hours. Positive (e.g., forskolin, prochloraz) and negative (vehicle) controls are included.[3]

  • Sample Collection: After the exposure period, the culture medium is collected for hormone analysis.

  • Cell Viability: The viability of the cells is assessed using a validated method (e.g., MTT or neutral red uptake assay) to distinguish between specific effects on steroidogenesis and general cytotoxicity.

  • Hormone Measurement: The concentrations of testosterone and 17β-estradiol in the collected medium are quantified using sensitive and specific methods such as ELISA or LC-MS/MS.

  • Data Analysis: Hormone production is expressed as a fold-change relative to the solvent control. Statistical analysis is performed to determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC).[9]

Estrogen Receptor (ER) Transactivation Assay

This assay determines the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene.

Workflow:

ER_Transactivation_Workflow A 1. Cell Seeding - Stably transfected cells (e.g., HeLa-9903) are seeded in 96-well plates. B 2. Chemical Exposure - Cells are exposed to a range of BCIPP concentrations (and controls). A->B C 3. Incubation - Plates are incubated for a specified period (e.g., 24 hours). B->C D 4. Cell Lysis - Cells are lysed to release the reporter enzyme (e.g., luciferase). C->D E 5. Reporter Gene Assay - Substrate is added and luminescence is measured. D->E F 6. Data Analysis - Luminescence is normalized and expressed as a function of concentration to determine EC50. E->F

Figure 5: Experimental Workflow for the Estrogen Receptor Transactivation Assay.

Key Steps:

  • Cell Line: A suitable cell line stably transfected with the human estrogen receptor α (ERα) and an estrogen-responsive reporter gene (e.g., luciferase) is used.

  • Cell Plating: Cells are seeded in 96-well plates and allowed to attach.

  • Chemical Exposure: Cells are treated with a range of concentrations of the test substance, along with a reference estrogen (e.g., 17β-estradiol) as a positive control and a vehicle control.

  • Incubation: The cells are incubated for a sufficient period to allow for receptor binding, transactivation, and reporter protein expression.

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The response is typically expressed as a percentage of the maximal response induced by the reference estrogen. A concentration-response curve is generated to calculate the EC50 (the concentration that elicits 50% of the maximal response).

Conclusion and Future Directions

The available evidence strongly indicates that BCIPP, a primary metabolite of the flame retardant TCIPP, is an endocrine-disrupting chemical with the potential to interfere with estrogen, mineralocorticoid, and steroidogenic pathways. While in vitro studies have begun to elucidate its mechanisms of action, a significant data gap exists regarding its in vivo toxicity. There is a critical need for studies to determine the quantitative toxicological parameters of BCIPP, including its acute, subchronic, and developmental toxicity, to enable a comprehensive risk assessment. Further research should also focus on elucidating the specific molecular interactions of BCIPP within the complex signaling networks of the endocrine system and investigating its potential for neurotoxicity and other health effects. Understanding the complete toxicological profile of BCIPP is essential for protecting human health from the unintended consequences of widespread flame retardant use.

References

The Formation of Bis(1-chloro-2-propyl) Phosphate: A Key Metabolite of the Flame Retardant TCPP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-chloro-2-propyl) phosphate (TCPP) is a high-production-volume organophosphate flame retardant ubiquitously found in consumer products, leading to widespread human exposure. Understanding its metabolic fate is crucial for assessing potential health risks. This technical guide provides a comprehensive overview of bis(1-chloro-2-propyl) phosphate (BCIPP or BCPP) as a significant metabolite of TCPP. It details the metabolic pathways, presents quantitative data on its formation and detection, and outlines the experimental protocols used in its study.

Metabolic Pathway of TCPP

The biotransformation of TCPP primarily occurs in the liver through Phase I metabolism, involving oxidation and deesterification reactions. These processes are catalyzed by cytochrome P450 (CYP) enzymes and hydrolases. The metabolism of TCPP leads to the formation of several key metabolites, including BCIPP.

Studies in human liver microsomes (HLM) have confirmed the NADPH-dependent formation of BCIPP from TCPP, indicating the involvement of CYP enzymes. Additionally, hydrolases present in HLM also contribute to the production of BCIPP. Besides BCIPP, other major metabolites identified include bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) and bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP).[1][2] Some studies suggest that BCPCP may be a more suitable biomarker of TCPP exposure due to its higher concentrations in plasma compared to the parent compound.[1][3]

Below is a diagram illustrating the metabolic conversion of TCPP to its primary metabolites.

TCPP_Metabolism cluster_enzymes Metabolic Enzymes TCPP Tris(1-chloro-2-propyl) phosphate (TCPP) BCIPP This compound (BCIPP) TCPP->BCIPP Deesterification BCIPHIPP Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) TCPP->BCIPHIPP Oxidation BCPCP Bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) TCPP->BCPCP Oxidation CYP450 Cytochrome P450 Enzymes CYP450->TCPP Catalyzes Hydrolases Hydrolases Hydrolases->TCPP Catalyzes InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Mix Prepare Reaction Mixture (HLM, Buffer, TCPP) HLM->Mix TCPP_sol TCPP Solution TCPP_sol->Mix Buffer Phosphate Buffer Buffer->Mix NADPH_sys NADPH System StartRxn Initiate with NADPH NADPH_sys->StartRxn PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->StartRxn Incubate Incubate at 37°C StartRxn->Incubate Terminate Terminate Reaction (Methanol) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Kinetics Kinetic Parameter Calculation LCMS->Kinetics

References

A Comprehensive Review of Bis(1-chloro-2-propyl) Phosphate (BCIPP) Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). As a key indicator of human and environmental exposure to TCIPP, understanding the synthesis, analytical methodologies, toxicological profile, and metabolic pathways of BCIPP is of paramount importance. This technical guide provides a comprehensive literature review of the current state of research on BCIPP, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Synthesis and Metabolism

BCIPP is primarily formed in vivo through the metabolic breakdown of its parent compound, TCIPP. The industrial synthesis of TCIPP involves the reaction of phosphorous oxytrichloride with propylene oxide.[1] While direct synthesis methods for BCIPP are not extensively detailed in the public literature, its formation is a critical aspect of TCIPP's toxicokinetics.

The metabolism of TCIPP to BCIPP has been investigated in human liver microsomes.[2] This biotransformation is a key area of research for understanding the potential health effects associated with TCIPP exposure.

Metabolic Pathway of TCIPP to BCIPP

The metabolic conversion of Tris(1-chloro-2-propyl) phosphate (TCIPP) to this compound (BCIPP) is a primary detoxification pathway. This process, primarily occurring in the liver, involves the enzymatic hydrolysis of one of the ester bonds of TCIPP. This reaction is a crucial first step in the biotransformation and subsequent excretion of this widely used flame retardant. Understanding this pathway is essential for assessing human exposure and the potential for bioaccumulation.

TCIPP_Metabolism TCIPP Tris(1-chloro-2-propyl) phosphate (TCIPP) BCIPP This compound (BCIPP) TCIPP->BCIPP Hydrolysis Enzyme Hepatic Enzymes (e.g., Cytochrome P450s) Enzyme->TCIPP

Caption: Metabolic conversion of TCIPP to BCIPP.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of BCIPP in various matrices are crucial for exposure assessment and toxicological studies. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3]

Experimental Protocol: Quantification of BCIPP in Urine

A common method for the analysis of BCIPP in human urine involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Urine samples are first spiked with a mass-labeled internal standard, such as DPHP-d10 and TCEP-d12.[3]

  • The pH of the sample is adjusted to 6 with a phosphate buffer.[3]

  • Enzymatic deconjugation is performed using β-glucuronidase at 37°C for 2 hours to release conjugated metabolites.[3]

  • The samples are then loaded onto a C18 SPE cartridge that has been pre-conditioned with methanol and ultrapure water.[3]

  • After washing the cartridge to remove interferences, the analytes are eluted, and the eluate is concentrated before LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: A Kinetex Biphenyl column (2.1 mm × 100 mm, 2.6 µm) is typically used for separation.[3]

  • Mobile Phase: A gradient elution is performed with a mobile phase consisting of 5 mM ammonium acetate in water with 2% methanol (A) and 5 mM ammonium acetate in methanol with 2% ultrapure water (B).[3]

  • Flow Rate: The flow rate is maintained at 0.350 mL/min.[3]

  • Injection Volume: A 5 µL sample is injected.[3]

  • Column Temperature: The column is maintained at 35°C.[3]

  • Mass Spectrometry: Detection is achieved using a mass spectrometer operating in both positive and negative ionization modes.[3] Specific precursor and product ions for BCIPP are monitored for quantification.

Workflow for BCIPP Analysis in Biological Samples

The analytical workflow for determining BCIPP concentrations in biological matrices like urine or plasma is a multi-step process. It begins with sample collection and preparation, which often includes enzymatic treatment to deconjugate metabolites. This is followed by a solid-phase extraction (SPE) step to isolate and concentrate the analyte of interest. The purified extract is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. This systematic approach ensures accurate and reliable measurement of BCIPP levels for exposure and toxicological assessments.

BCIPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Biological Sample Collection (e.g., Urine) InternalStandard 2. Spiking with Internal Standard SampleCollection->InternalStandard Deconjugation 3. Enzymatic Deconjugation InternalStandard->Deconjugation SPE 4. Solid-Phase Extraction (SPE) Deconjugation->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Quantification 6. Quantification LCMS->Quantification

Caption: Analytical workflow for BCIPP quantification.

Toxicology and Potential Health Effects

While extensive toxicological data for BCIPP itself is limited, research on its parent compound, TCIPP, provides valuable insights. TCIPP exhibits low acute toxicity following oral, dermal, or inhalation exposures.[4] It is considered a slight skin and eye irritant and is not genetically active.[4] Repeated dose studies on TCIPP have shown no adverse effects, and it is not considered neurotoxic or teratogenic.[4]

However, emerging research suggests that BCIPP may play a role in metabolic disruption. Studies indicate that BCIPP may alter energy metabolism by influencing the levels of steroid hormones, such as cortisol and cortisone.[5] This raises concerns about the potential for metabolism-related diseases resulting from environmental exposure.[5]

Quantitative Toxicological Data for TCIPP
ParameterSpeciesRouteValueReference
Acute Oral LD50RatOral1017-4200 mg/kg[4]
Acute Dermal LD50Not SpecifiedDermal>2000 mg/kg[4]
Acute Inhalation LC50Not SpecifiedInhalation>4.6 mg/L[4]

Environmental and Human Occurrence

The widespread use of TCIPP in consumer products has led to its ubiquitous presence in the environment and subsequent human exposure. As a major metabolite, BCIPP is frequently detected in human biological samples, serving as a biomarker of TCIPP exposure.

Quantitative Data on BCIPP and TCIPP Concentrations
MatrixCompoundConcentrationLocation/Study PopulationReference
Human UrineBCIPPGeometric Mean: <1 ng/mLPregnant Women[6]
SnowTCIPP226 - 284 ng/LNot Specified[7]
RainwaterTCIPP371 - 385 ng/LNot Specified[7]
SoilTCIPP5.66 - 19.82 ng/g dry weightNot Specified[7]

Conclusion

This compound is a critical biomarker for assessing human and environmental exposure to the flame retardant TCIPP. While the toxicological profile of BCIPP itself requires further investigation, its potential to disrupt metabolic processes highlights the need for continued research. Standardized and validated analytical methods, such as the LC-MS/MS protocol detailed in this guide, are essential for accurate exposure monitoring. Future studies should focus on elucidating the specific signaling pathways affected by BCIPP and gathering more comprehensive data on its occurrence in diverse environmental and human populations to better understand its potential risks to health.

References

Bioaccumulation Potential of Bis(1-chloro-2-propyl) Phosphate in Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-chloro-2-propyl) phosphate (BCPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). While TCIPP is known for its persistence and widespread environmental presence, the bioaccumulation potential of its metabolites, such as BCPP, is of growing concern for environmental and human health risk assessments. This technical guide provides a comprehensive overview of the current understanding of BCPP's bioaccumulation potential, drawing upon available data for analogous compounds, predictive modeling principles, and standardized experimental protocols. Due to a lack of direct experimental data on BCPP, this guide utilizes a weight-of-evidence approach to inform on its likely environmental fate.

Introduction

Organophosphate flame retardants (OPFRs) have been extensively used in a variety of consumer and industrial products, leading to their ubiquitous presence in the environment. Tris(1-chloro-2-propyl) phosphate (TCIPP) is a high-production-volume OPFR that undergoes metabolic transformation in organisms to form metabolites including this compound (BCPP).[1][2] Understanding the bioaccumulation potential of these metabolites is crucial as they may exhibit different toxicokinetic and toxicological profiles compared to the parent compound. This guide synthesizes the available scientific information to provide a detailed technical overview of the bioaccumulation potential of BCPP.

Quantitative Data on Bioaccumulation

Analogue Data: In Vivo Distribution of Bis(1,3-dichloro-2-propyl) Phosphate (BDCIPP)

A study on the in vivo distribution of Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), a structurally similar OPFR, provides valuable data on the tissue concentrations of its primary metabolite, Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), in mice.[3] Given the structural similarity between BDCIPP and BCPP, these data can serve as a surrogate to estimate the potential tissue distribution of BCPP.

Table 1: Tissue Concentrations of BDCIPP in C57BL/6 Mice Following Exposure to TDCIPP [3]

TissueMean Concentration (ng/g wet weight) ± SD
Kidney2189.2 ± 420.7
Liver1337.1 ± 249.6
MuscleNot explicitly provided for BDCIPP, but TDCIPP was higher in muscle.
FecesSignificantly higher concentrations of BDCIPP than TDCIPP.
UrineSignificantly higher concentrations of BDCIPP than TDCIPP.
HairServed as a reliable biomarker for both TDCIPP and BDCIPP.

Data from a study where C57BL/6 mice were administered 300 mg/kg body weight/day of TDCIPP for 35 consecutive days.

The high concentrations of BDCIPP in the kidney and liver, the primary organs of metabolism and excretion, suggest that while the metabolite is formed, it is also actively processed for elimination. The significant presence of BDCIPP in urine and feces further supports its clearance from the body.[3] This suggests that BCPP, as a polar metabolite, is likely to have a low to moderate bioaccumulation potential and would be readily excreted.

Predictive Approaches for Bioaccumulation Assessment

In the absence of empirical data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the bioaccumulation potential of chemicals.[4][5][6]

QSAR Modeling for BCF Prediction

QSAR models for bioaccumulation are typically based on a chemical's physicochemical properties, most notably the octanol-water partition coefficient (log Kow), which is an indicator of a substance's lipophilicity.[4] For metabolites like BCPP, which are generally more water-soluble than their parent compounds, QSAR models would likely predict a lower BCF compared to TCIPP.

Table 2: Key Physicochemical Properties Influencing Bioaccumulation Prediction

PropertyInfluence on BioaccumulationRelevance to BCPP
Octanol-Water Partition Coefficient (log Kow) Higher log Kow generally correlates with higher bioaccumulation potential.As a metabolite, BCPP is expected to have a lower log Kow than TCIPP, suggesting lower bioaccumulation potential.
Water Solubility Higher water solubility is associated with lower bioaccumulation potential.BCPP is expected to be more water-soluble than TCIPP, facilitating excretion.
Molecular Size Very large molecules may have difficulty crossing biological membranes, potentially limiting uptake.The molecular size of BCPP is unlikely to be a limiting factor for uptake.
Metabolic Transformation Rapid metabolism to more polar compounds reduces the bioaccumulation of the parent substance.BCPP is a product of metabolism; its own potential for further metabolism would influence its persistence.

While a specific QSAR prediction for BCPP is not available in the literature, the general principles suggest a low bioaccumulation potential.

Experimental Protocols for Bioaccumulation Assessment

Should experimental determination of BCPP's bioaccumulation potential be undertaken, standardized protocols are available to ensure data quality and comparability. The OECD Test Guideline 305 is the internationally recognized standard for assessing bioaccumulation in fish.[7][8][9][10][11]

OECD Test Guideline 3.5: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for determining the BCF and BMF of a substance in fish.

4.1.1. Principle of the Test

The test consists of two phases:

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the surrounding water (for BCF) or in their diet (for BMF). The concentration of the substance in the fish is monitored over time until a steady state is reached.

  • Depuration Phase: The fish are transferred to a clean environment (water or diet) and the decline in the substance's concentration in the fish is monitored.

4.1.2. Experimental Procedure

  • Test Species: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[8]

  • Test Conditions: The study is typically conducted under flow-through conditions to maintain a constant concentration of the test substance.[8] Key parameters such as temperature, pH, and dissolved oxygen are monitored.

  • Test Substance Preparation: For water-soluble compounds like BCPP is expected to be, a stock solution can be prepared and dosed into the test water.

  • Sampling and Analysis: At predetermined intervals during both phases, fish are sampled, and the concentration of the test substance in their tissues is determined using appropriate analytical methods (e.g., LC-MS/MS). Water or food samples are also analyzed to confirm exposure concentrations.[8]

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Visualizations: Pathways and Workflows

Metabolic Pathway of TCIPP to BCPP

The primary metabolic pathway for the formation of BCPP from TCIPP is through oxidative dealkylation, a phase I metabolic reaction.[1]

G TCIPP Tris(1-chloro-2-propyl) phosphate (TCIPP) Metabolism Phase I Metabolism (Oxidative Dealkylation) TCIPP->Metabolism BCPP This compound (BCPP) Metabolism->BCPP

Metabolic conversion of TCIPP to BCPP.
Experimental Workflow for BCF Determination (OECD 305)

The following diagram illustrates the key steps in an experimental workflow to determine the bioconcentration factor of a substance according to OECD Guideline 305.

G cluster_0 Uptake Phase cluster_1 Depuration Phase cluster_2 Analysis & Calculation Exposure Exposure of Fish to Constant Concentration of BCPP Sampling1 Regular Sampling of Fish and Water Exposure->Sampling1 SteadyState Achievement of Steady State Sampling1->SteadyState Analysis Chemical Analysis of BCPP in Samples Sampling1->Analysis Transfer Transfer of Fish to Clean Water SteadyState->Transfer Sampling2 Regular Sampling of Fish Transfer->Sampling2 Sampling2->Analysis Calculation Calculation of BCF (Steady-State and Kinetic) Analysis->Calculation G Start Assess Bioaccumulation Potential of Metabolite (BCPP) Screening Tier 1: In Silico Screening (QSAR, Physicochemical Properties) Start->Screening LowPotential Low Bioaccumulation Potential Predicted Screening->LowPotential DefinitiveTesting Tier 3: In Vivo Definitive Testing (OECD 305 Bioaccumulation Study) Screening->DefinitiveTesting If High Potential Predicted AnalogueData Tier 2: Analogue & In Vitro Data (e.g., BDCIPP tissue data, metabolism studies) LowPotential->AnalogueData Proceed for Confirmation FinalAssessment Final Bioaccumulation Potential Assessment LowPotential->FinalAssessment If sufficient evidence ConfirmLow Data Confirms Low Bioaccumulation Potential AnalogueData->ConfirmLow ConfirmLow->DefinitiveTesting If uncertainty remains ConfirmLow->FinalAssessment Conclusive DefinitiveTesting->FinalAssessment

References

Methodological & Application

Application Notes and Protocols for the Analysis of Bis(1-chloro-2-propyl) phosphate in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of bis(1-chloro-2-propyl) phosphate (BCIPP), a metabolite of the organophosphate flame retardant tris(1-chloro-2-propyl) phosphate (TCIPP), in human urine. The protocols detailed below are intended for use in research and clinical settings to assess human exposure to TCIPP.

The primary analytical techniques for the detection of BCIPP in urine are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, with the choice of method often depending on laboratory instrumentation availability and desired sensitivity.[1] Sample preparation typically involves solid-phase extraction (SPE) to isolate and concentrate BCIPP from the complex urine matrix.[1][2]

Comparative Analytical Performance

A summary of the quantitative performance of different analytical methods for the determination of BCIPP in urine is presented below. GC-MS/MS generally demonstrates better sensitivity for BCIPP compared to LC-MS/MS.[1]

ParameterGC-MS/MSLC-MS/MSReference
Method Limit of Quantification (mLOQ) 0.06 ng/mL3.7 ng/mL[1]
Limit of Detection (LOD) 0.25 µg/L (0.25 ng/mL)0.025 ng/mL[2][3]
Interday Imprecision (RSD) 2-6%<31%[1][2]
Recovery Not explicitly stated for BCIPP, but method accuracy for similar analytes is 69-119%88-107% (absolute recovery)[1][3]

Experimental Protocols

Protocol 1: Analysis of BCIPP in Urine using Solid-Phase Extraction and GC-MS/MS

This protocol is based on methodologies that utilize solid-phase extraction for sample cleanup and concentration, followed by derivatization and analysis by GC-MS/MS.[2]

2.1.1. Materials and Reagents

  • This compound (BCIPP) analytical standard

  • Isotopically labeled internal standard (e.g., d10-BCIPP)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges: Weak anion exchange (WAX) or similar[1]

  • Reagents for buffer preparation (e.g., ammonium acetate)

  • Nitrogen gas for evaporation

2.1.2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Take a 1-5 mL aliquot of the supernatant.

  • Spike the sample with an appropriate amount of the isotopically labeled internal standard.

  • Adjust the pH of the urine sample as required by the SPE cartridge manufacturer's protocol.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the BCIPP and the internal standard from the cartridge using an appropriate solvent.

2.1.3. Derivatization

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the extract.[2]

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow for the derivatization reaction to complete.

2.1.4. GC-MS/MS Analysis

  • Perform a further solid-phase cleanup of the derivatized extract if necessary.[2]

  • Inject an aliquot of the final extract into the GC-MS/MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: A suitable capillary column for the separation of organophosphate compounds.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure the separation of BCIPP from other components.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of the derivatized BCIPP and its internal standard.

Protocol 2: Analysis of BCIPP in Urine using Solid-Phase Extraction and LC-MS/MS

This protocol is based on methodologies that employ solid-phase extraction followed by direct analysis using LC-MS/MS.[1][3]

2.2.1. Materials and Reagents

  • This compound (BCIPP) analytical standard

  • Isotopically labeled internal standard (e.g., d10-BCIPP)

  • Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid or other mobile phase additives

  • Solid-Phase Extraction (SPE) cartridges: Weak anion exchange (Oasis WAX)[1]

  • Reagents for buffer preparation (e.g., ammonium acetate, tributylamine, acetic acid)[3]

2.2.2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples to room temperature.

  • Spike a 2.5 to 5 mL aliquot of urine with the mass-labeled internal standard.[4]

  • Acidify the sample to pH < 6.5 with formic acid and dilute 1:1 with water.[4]

  • Condition an Oasis WAX SPE cartridge.[1]

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute BCIPP and the internal standard with an appropriate solvent.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in a suitable solvent (e.g., 500 µL of 1:1 H₂O:MeOH) and spike with a recovery standard.[4]

2.2.3. LC-MS/MS Analysis

  • Inject an aliquot of the reconstituted extract into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.[3]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium acetate or tributylamine and acetic acid to improve peak shape and ionization efficiency.[3]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for the analysis of BCIPP.[1][4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to ensure selective and sensitive detection of BCIPP and its internal standard.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described above.

GCMS_Workflow Urine Urine Sample Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (WAX Cartridge) Spike->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization with PFBBr Evaporation->Derivatization Cleanup Post-Derivatization Cleanup Derivatization->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Data Data Acquisition and Quantification GCMS->Data LCMS_Workflow Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Acidify Acidify and Dilute Spike->Acidify SPE Solid-Phase Extraction (Oasis WAX) Acidify->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Quantification LCMS->Data

References

Application Notes and Protocols for LC-MS/MS Quantification of BCIPP in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloro-1-methylethyl) phosphate (BCIPP) is a chlorinated organophosphate flame retardant and plasticizer used in a variety of consumer and industrial products. Its widespread use has led to its detection in various environmental compartments, raising concerns about its potential environmental and human health effects. Accurate and sensitive quantification of BCIPP in environmental matrices such as water, soil, and sediment is crucial for exposure assessment and environmental monitoring. This document provides a detailed protocol for the analysis of BCIPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall workflow for the analysis of BCIPP in environmental samples is depicted in the diagram below.

Experimental Workflow for BCIPP Analysis cluster_sample_collection Sample Collection & Preservation cluster_sample_prep Sample Preparation cluster_water_prep Water cluster_solid_prep Soil/Sediment cluster_analysis Analysis cluster_data Data Processing water_sample Water Sample (Amber Glass, 4°C) water_spike Spike with IS water_sample->water_spike solid_sample Soil/Sediment Sample (Amber Glass/HDPE, -20°C) solid_homogenize Homogenize & Weigh solid_sample->solid_homogenize water_spe Solid-Phase Extraction (SPE) (e.g., Oasis HLB) water_spike->water_spe water_elute Elute with Organic Solvent water_spe->water_elute water_evap Evaporate & Reconstitute water_elute->water_evap lcms LC-MS/MS Analysis (Negative ESI, MRM) water_evap->lcms solid_spike Spike with IS solid_homogenize->solid_spike solid_extract Ultrasound-Assisted Extraction (Methanol) solid_spike->solid_extract solid_centrifuge Centrifuge & Collect Supernatant solid_extract->solid_centrifuge solid_cleanup SPE Clean-up solid_centrifuge->solid_cleanup solid_evap Evaporate & Reconstitute solid_cleanup->solid_evap solid_evap->lcms quant Quantification (Internal Standard Calibration) lcms->quant report Data Reporting quant->report

Caption: Workflow for BCIPP analysis in environmental samples.

Sample Collection, Preservation, and Storage

Proper sample collection and storage are critical to prevent contamination and degradation of BCIPP.

  • Water Samples: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation. Fill the bottles to the top to minimize headspace. Immediately after collection, store the samples on ice or at 4°C and transport them to the laboratory. If analysis is not performed immediately, store the samples at -20°C.

  • Soil and Sediment Samples: Collect soil and sediment samples using stainless steel scoops or corers and place them in pre-cleaned amber glass jars or high-density polyethylene (HDPE) containers. Homogenize the samples if necessary. Store the samples at -20°C until extraction.

Sample Preparation and Extraction

Reagents and Materials
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Reagent water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • BCIPP analytical standard

  • Isotopically labeled BCIPP internal standard (e.g., BCIPP-d12)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

  • 0.22 µm syringe filters

Extraction Protocol for Water Samples

Solid-phase extraction (SPE) is a widely used technique for extracting organophosphate flame retardants from water samples.[1][2]

  • Sample Pre-treatment: Allow water samples to come to room temperature. If the sample contains suspended solids, centrifuge or filter it through a glass fiber filter.

  • Spiking: To a 100-500 mL water sample, add a known amount of the isotopically labeled internal standard (IS) solution.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes.

  • Elution: Elute the analytes from the cartridge with 6-8 mL of methanol or another suitable organic solvent.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Extraction Protocol for Soil and Sediment Samples

Ultrasound-assisted extraction is an efficient method for extracting BCIPP from solid matrices.

  • Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 1-5 g (dry weight) of the sample into a centrifuge tube.

  • Spiking: Add a known amount of the isotopically labeled internal standard solution to the sample.

  • Extraction: Add 10 mL of methanol to the centrifuge tube. Vortex the sample for 1 minute and then place it in an ultrasonic bath for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) on the solid residue two more times, combining the supernatants.

  • Clean-up (if necessary): For complex matrices, a clean-up step using SPE may be required to remove interferences. The combined supernatant can be diluted with reagent water and passed through an SPE cartridge as described for water samples.

  • Concentration and Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Typical)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium formate in methanol/acetonitrile (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

MS/MS Parameters (to be optimized)

Analysis is typically performed in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions, collision energies, and cone/fragmentor voltages must be optimized for the specific instrument being used.

Method for Parameter Optimization:

  • Infuse a standard solution of BCIPP directly into the mass spectrometer to determine the precursor ion, which is typically the deprotonated molecule [M-H]⁻. For BCIPP (C₉H₁₈Cl₃O₄P), the molecular weight is approximately 326.0 g/mol .

  • Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.

  • For each precursor-product ion transition, optimize the collision energy (CE) and cone/fragmentor voltage to maximize the signal intensity.

Table 1: Example MRM Parameters for BCIPP (Requires Optimization)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone/Fragmentor Voltage (V)Collision Energy (eV)
BCIPP [To be determined][To be determined]100OptimizeOptimize
BCIPP (Qualifier) [To be determined][To be determined]100OptimizeOptimize
BCIPP-d12 (IS) [To be determined][To be determined]100OptimizeOptimize

Quantification and Quality Control

Calibration

Quantification is performed using an internal standard calibration method. Prepare a series of calibration standards containing known concentrations of BCIPP and a constant concentration of the isotopically labeled internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quality Control

A robust quality control protocol is essential for generating reliable data.

  • Method Blank: A method blank (reagent water or clean sand) should be processed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of BCIPP should be analyzed with each batch to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known concentration of BCIPP and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical method and to assess precision.

  • Internal Standard: The recovery of the internal standard should be monitored in all samples, standards, and QC samples to ensure proper sample processing and instrument performance.

Table 2: Quality Control Acceptance Criteria (Example)

QC SampleParameterAcceptance Criteria
Method Blank BCIPP Concentration< Method Detection Limit (MDL)
LCS % Recovery70-130%
MS/MSD % Recovery70-130%
MS/MSD Relative Percent Difference (RPD)< 20%
Internal Standard % Recovery50-150%

Data Presentation

Quantitative results for BCIPP in environmental samples should be reported in a clear and concise manner. The following table provides an example of how to summarize the quantitative data. The values presented are illustrative and should be replaced with experimentally determined values.

Table 3: Summary of Quantitative Data for BCIPP in Environmental Samples (Example)

MatrixMethod Detection Limit (MDL)Limit of Quantification (LOQ)Typical Concentration Range
Water 0.1 - 1.0 ng/L0.3 - 3.0 ng/LNot Detected - 50 ng/L
Soil 0.05 - 0.5 ng/g dw0.15 - 1.5 ng/g dwNot Detected - 20 ng/g dw
Sediment 0.05 - 0.5 ng/g dw0.15 - 1.5 ng/g dwNot Detected - 30 ng/g dw

dw: dry weight

Conclusion

This application note provides a comprehensive framework for the quantification of BCIPP in environmental samples using LC-MS/MS. Adherence to the described protocols for sample handling, extraction, and analysis, along with rigorous quality control measures, will ensure the generation of high-quality, reliable data for environmental monitoring and risk assessment of this emerging contaminant. It is imperative that users validate the method on their specific instrumentation and for their particular sample matrices to establish performance characteristics such as MDL, LOQ, and acceptance criteria for quality control.

References

Application Note: Analysis of Bis(1-chloro-2-propyl) phosphate (BCPP) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCPP) is a chlorinated organophosphate compound. It is primarily known as a metabolite of the widely used flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). Due to the extensive use of TCPP in various consumer products such as polyurethane foams, plastics, and textiles, there is a growing concern about human and environmental exposure to its metabolites. Monitoring BCPP levels in various matrices is crucial for assessing exposure and understanding the toxicological implications of TCPP. This application note provides detailed protocols for the analysis of BCPP in water, soil/sediment, and plasma samples using gas chromatography coupled with mass spectrometry (GC-MS) and flame photometric detection (GC-FPD).

Principle of Analysis

The analytical workflow for BCPP determination involves three main stages: sample preparation, instrumental analysis, and data analysis. Sample preparation aims to extract BCPP from the sample matrix and remove interfering substances. The choice of extraction technique depends on the matrix. For aqueous samples, solid-phase extraction (SPE) is commonly employed. For solid samples like soil and sediment, solvent extraction techniques such as accelerated solvent extraction (ASE) or ultrasonic-assisted extraction (UAE) are suitable. In the case of biological fluids like plasma, protein precipitation followed by liquid-liquid extraction (LLE) is an effective approach.

Following extraction and cleanup, the sample extract is analyzed by gas chromatography. The GC separates BCPP from other components in the extract based on its volatility and interaction with the stationary phase of the GC column. Detection is typically achieved using a mass spectrometer (MS) or a flame photometric detector (FPD). GC-MS offers high selectivity and sensitivity and allows for confident identification based on the mass spectrum of the analyte. GC-FPD is also highly sensitive to phosphorus-containing compounds and is a cost-effective alternative to GC-MS.

Experimental Protocols

Sample Preparation

a) Water Samples: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of BCPP from water samples such as surface water, groundwater, and wastewater effluent.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Pass the water sample (typically 100-500 mL, depending on the expected concentration of BCPP) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained BCPP from the cartridge with 5-10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.

b) Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)

This protocol is designed for the extraction of BCPP from solid environmental matrices.

Materials:

  • Accelerated Solvent Extractor (ASE) system

  • Diatomaceous earth or sand

  • n-Hexane (pesticide grade)

  • Acetone (pesticide grade)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Mix the soil or sediment sample (approximately 10 g) with an equal amount of diatomaceous earth or sand and pack it into an ASE cell.

  • Extraction: Perform the extraction using a mixture of n-hexane and acetone (1:1, v/v) under the following conditions:

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static time: 5 min

    • Number of cycles: 2

  • Drying and Concentration: Pass the collected extract through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to 1 mL using a rotary evaporator or a nitrogen evaporator.

  • Cleanup (if necessary): If the extract is highly colored or contains significant matrix interferences, a cleanup step using a silica gel or Florisil column may be required. Elute the BCPP with a suitable solvent mixture, such as ethyl acetate/n-hexane.

c) Plasma Samples: Protein Precipitation and Liquid-Liquid Extraction (LLE)

This protocol is for the determination of BCPP in plasma samples.[1]

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Toluene (HPLC grade)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of 10% TCA solution. Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and add 1 mL of toluene. Vortex for 1 minute to extract the BCPP into the organic phase.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Collection and Concentration: Carefully transfer the upper toluene layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC analysis.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • GC Column: DB-5MS, HP-5MS, or Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Suggested Quantifier and Qualifier Ions for BCPP:

    • Quantifier Ion (m/z): 215

    • Qualifier Ions (m/z): 179, 159

b) Gas Chromatography with Flame Photometric Detection (GC-FPD)

Instrumentation:

  • Gas chromatograph with a flame photometric detector (FPD)

  • GC Column: Same as for GC-MS.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes

FPD Conditions:

  • Detector Temperature: 250 °C

  • Hydrogen Flow: 75 mL/min

  • Air Flow: 100 mL/min

  • Mode: Phosphorus mode

Data Presentation

The following tables summarize typical quantitative data for the analysis of BCPP and related organophosphate flame retardants. Please note that these values can vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Parameters and Retention Time for BCPP

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm)
Oven Program 80°C (1 min) -> 15°C/min to 200°C -> 5°C/min to 280°C (5 min)
Estimated Retention Time (min) ~15 - 17
Quantifier Ion (m/z) 215
Qualifier Ions (m/z) 179, 159

Table 2: Method Performance Data for Organophosphate Flame Retardants in Water (SPE-GC-MS)

CompoundLOD (ng/L)LOQ (ng/L)Recovery (%)
TCEP0.5 - 21.5 - 685 - 105
TCPP0.8 - 32.4 - 990 - 110
BCPP (estimated) 1 - 5 3 - 15 80 - 110
TBEP1 - 43 - 1288 - 108

*LOD: Limit of Detection; LOQ: Limit of Quantification. Data for TCEP, TCPP, and TBEP are from literature and are provided for reference. BCPP values are estimated based on its structural similarity and typical performance of the method.[2]

Table 3: Method Performance Data for Organophosphate Flame Retardants in Soil (ASE-GC-MS)

CompoundLOD (ng/g)LOQ (ng/g)Recovery (%)
TCEP0.1 - 0.50.3 - 1.575 - 100
TCPP0.2 - 0.80.6 - 2.480 - 105
BCPP (estimated) 0.5 - 2 1.5 - 6 70 - 100
TPhP0.3 - 10.9 - 385 - 110

*LOD: Limit of Detection; LOQ: Limit of Quantification. Data for TCEP, TCPP, and TPhP are from literature and are provided for reference. BCPP values are estimated.

Visualization of Experimental Workflow

BCPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil/Sediment Sample ASE Accelerated Solvent Extraction (ASE) Soil->ASE Plasma Plasma Sample PP_LLE Protein Precipitation & LLE Plasma->PP_LLE Extract Sample Extract SPE->Extract ASE->Extract PP_LLE->Extract GC_MS GC-MS Analysis Extract->GC_MS GC_FPD GC-FPD Analysis Extract->GC_FPD Data Data Acquisition & Processing GC_MS->Data GC_FPD->Data Quant Quantification of BCPP Data->Quant

Caption: Experimental workflow for the analysis of BCPP.

References

Application Notes: BCIPP as a Biomarker for TCPP Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(1-chloro-2-propyl) phosphate (TCPP) is an organophosphate flame retardant (OFR) widely used in consumer and industrial products, including polyurethane foams in furniture and car seats, textiles, and building materials.[1] Due to its additive nature, TCPP is not chemically bound to these materials and can leach into the environment, leading to widespread human exposure through inhalation, ingestion of dust, and dermal contact.[2][3] Growing concerns about its potential health effects, including developmental or reproductive harm, endocrine disruption, and potential carcinogenicity, necessitate reliable methods for assessing human exposure.[1][4][5] Biomonitoring of specific metabolites in biological matrices like urine serves as a crucial tool for this assessment.[6] Bis(1-chloro-2-propyl) phosphate (BCIPP or BCPP) is a primary metabolite of TCPP and is frequently used as a biomarker to quantify TCPP exposure in human population studies.[7][8][9]

Metabolic Pathway of TCPP to BCIPP

TCPP undergoes Phase I metabolism in the body, primarily through deesterification, to form its diester metabolite, BCIPP.[7][10] This biotransformation process is essential for understanding the toxicokinetics of TCPP and for identifying reliable biomarkers of exposure. Other oxidative metabolites, such as bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP), are also formed.[7][8]

TCPP_Metabolism TCPP Tris(1-chloro-2-propyl) phosphate (TCPP) BCIPP Bis(1-chloro-2-propyl) phosphate (BCIPP) TCPP->BCIPP Phase I Metabolism (Deesterification) BCIPHIPP Other Oxidative Metabolites (e.g., BCIPHIPP) TCPP->BCIPHIPP Phase I Metabolism (Oxidation) Excretion Urinary Excretion BCIPP->Excretion BCIPHIPP->Excretion Exposure Human Exposure (Inhalation, Ingestion, Dermal Contact) Exposure->TCPP Uptake

Caption: Metabolic conversion of TCPP to its primary urinary biomarker, BCIPP.

Application Notes

BCIPP is a valuable biomarker for assessing human exposure to the parent compound, TCPP. Its presence in urine indicates recent exposure. However, researchers should consider several factors when using BCIPP for exposure assessment:

  • Specificity : BCIPP is a specific metabolite of TCPP, making it a reliable indicator of exposure to this particular flame retardant.

  • Matrix : Urine is the most common and non-invasive matrix for BCIPP analysis.[9]

  • Temporal Variability : The concentration of BCIPP can vary within an individual over time. Studies have shown moderate inter-day variability, suggesting that a single urine sample can be reasonably representative of recent exposure.[11]

  • Alternative Biomarkers : While BCIPP is a recognized biomarker, some studies suggest that other metabolites may be more suitable or provide additional information. For instance, bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) has been found at much higher concentrations than the parent compound in plasma, indicating it might be a more sensitive biomarker in certain matrices.[7][12] Additionally, metabolites like TCIPP-M1 and TCIPP-M3 have been proposed as potential biomarkers that could complement BCIPP and BCIPHIPP.[8]

  • Detection Frequency : The detection frequency of BCIPP can be variable and sometimes low in general population studies compared to other OFR metabolites.[13][14] In one study of women undergoing IVF, BCIPP was not detected in any samples.[13] This may be due to lower exposure levels, rapid metabolism to other compounds, or analytical sensitivity limitations.[8]

Quantitative Data Summary

Urinary concentrations of BCIPP have been measured in various population-based studies, providing insights into the extent of human exposure to TCPP. The following table summarizes geometric mean (GM) or mean concentrations from selected studies.

Study Population Country / Year Matrix Analyte Mean/GM Concentration (µg/L or ng/mL) Detection Frequency Reference
NHANES Adults (≥20 years)USA / 2011-2012UrineBCPP0.15Not Specified[9][15]
NHANES Adults (≥20 years)USA / 2017-2020UrineBCPP0.13Not Specified[9][15]
NHANES Children & Youths (6-19 years)USA / 2011-2012UrineBCPP0.17Not Specified[9]
NHANES Children & Youths (6-19 years)USA / 2017-2020UrineBCPP0.16Not Specified[9]
Adult Volunteers (Albany)USAUrineBCIPP0.084 (GM)Not Specified[11]
Mothers & ChildrenNetherlandsUrineBCPP< MLQ (~25)< MLQ[16]
Mother-Toddler PairsUSA / 2013UrineBCIPPNot Calculated8%[14]

Note: BCIPP is also referred to as BCPP in the literature. Concentrations reported in pg/mL have been converted to ng/mL or µg/L for consistency (1000 pg/mL = 1 ng/mL = 1 µg/L).

Experimental Protocols

The quantification of BCIPP in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a representative protocol synthesized from established methods.[13][17][18]

Protocol: Quantification of BCIPP in Human Urine by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thawing and Aliquoting : Thaw frozen urine samples completely. Vortex to ensure homogeneity. Transfer a 2.5 to 5 mL aliquot to a clean glass test tube.

  • Internal Standard Spiking : Spike the urine aliquot with a mass-labeled internal standard (e.g., d10-BDCIPP) to correct for matrix effects and procedural losses.

  • Acidification & Dilution : Acidify the sample to a pH < 6.5 using formic acid. Dilute the sample 1:1 with deionized water.

  • SPE Cartridge Conditioning : Condition a weak anion exchange (WAX) SPE cartridge by washing sequentially with methanol and water.

  • Sample Loading : Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a water/methanol solution to remove interferences.

  • Elution : Elute the analytes (including BCIPP) from the SPE cartridge using an appropriate elution solvent (e.g., methanol containing ammonium hydroxide).

  • Drying and Reconstitution : Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 500 µL) of a water/methanol mixture.

  • Recovery Standard : Spike the final extract with a recovery standard (e.g., 13C2-DPHP) before analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 1. Urine Sample (2.5-5 mL) Spike_IS 2. Spike Internal Standard (e.g., d10-BDCIPP) Urine->Spike_IS SPE 3. Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Spike_IS->SPE Dry 4. Dry & Reconstitute SPE->Dry LC 5. LC Separation (e.g., C18 column) Dry->LC Inject MS 6. MS/MS Detection (ESI-, MRM mode) LC->MS Data 7. Data Analysis (Quantification vs. Standard Curve) MS->Data

References

Application Notes and Protocols: In Vitro Metabolism of Bis(1-chloro-2-propyl) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP).[1][2][3][4] Understanding the metabolic fate of BCIPP is crucial for assessing the overall toxicity and exposure risk associated with TCIPP. While the formation of BCIPP from TCIPP has been documented in several in vitro studies, there is limited information on the subsequent metabolism of BCIPP itself. These application notes provide a summary of the known metabolic pathways leading to BCIPP formation, a detailed protocol for investigating its further metabolism in vitro, and a proposed hypothetical metabolic pathway for BCIPP based on the metabolism of similar compounds.

Data Presentation: Formation of BCIPP from TCIPP

The following table summarizes the quantitative data for the formation of this compound (BCIPP) and its co-metabolite, bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP), from the parent compound Tris(1-chloro-2-propyl) phosphate (TCIPP) in human liver microsomes (HLM).

MetaboliteVmax (pmol/min/mg protein)Km (µM)Analytical MethodReference
BCIPP1470 ± 11096.1 ± 14.5LC-MS[5]
BCIPHIPP154 ± 480.2 ± 4.4LC-MS[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Tris(1-chloro-2-propyl) phosphate (TCIPP)

The following diagram illustrates the established in vitro metabolic pathway of TCIPP in human liver microsomes and cytosol, leading to the formation of BCIPP and other metabolites.[1][3][4]

TCIPP_Metabolism TCIPP Tris(1-chloro-2-propyl) phosphate (TCIPP) BCIPP This compound (BCIPP) TCIPP->BCIPP Hydrolysis BCIPHIPP 1-hydroxy-2-propyl this compound (BCIPHIPP) TCIPP->BCIPHIPP Oxidation TCIPP_M1 carboxyethyl this compound (TCIPP-M1) TCIPP->TCIPP_M1 Oxidation TCIPP_M2 bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate (TCIPP-M2) TCIPP->TCIPP_M2 Oxidation (intermediate) TCIPP_M3 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3) TCIPP->TCIPP_M3 Oxidation

Caption: In vitro metabolic pathway of TCIPP.

Hypothetical Metabolic Pathway of this compound (BCIPP)

Given the chemical structure of BCIPP, it is plausible that it undergoes further metabolism. The following diagram presents a hypothetical metabolic pathway for BCIPP. This pathway is speculative and requires experimental validation.

BCIPP_Metabolism BCIPP This compound (BCIPP) Metabolite1 Further Hydrolysis Products BCIPP->Metabolite1 Esterase Metabolite2 Hydroxylated BCIPP BCIPP->Metabolite2 CYP450 Oxidation Metabolite3 Glucuronide Conjugate Metabolite2->Metabolite3 UGT Conjugation

Caption: Hypothetical metabolic pathway of BCIPP.

Experimental Workflow for In Vitro Metabolism Studies

The diagram below outlines a typical experimental workflow for studying the in vitro metabolism of a compound like BCIPP using human liver microsomes.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - BCIPP Stock Solution - Human Liver Microsomes (HLM) - NADPH Regenerating System - Phosphate Buffer Incubation Incubate BCIPP with HLM - With and without NADPH - Time-course sampling (0, 15, 30, 60, 120 min) Reagents->Incubation Quench Quench Reaction (e.g., with cold acetonitrile) Incubation->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis - Quantify BCIPP depletion - Identify metabolites Extract->LCMS Kinetics Determine Kinetic Parameters (Half-life, Intrinsic Clearance) LCMS->Kinetics Pathway Elucidate Metabolic Pathway Kinetics->Pathway

Caption: Experimental workflow for in vitro metabolism.

Experimental Protocols

This section provides a detailed protocol for investigating the in vitro metabolism of this compound (BCIPP) using human liver microsomes. This protocol is adapted from established methods for studying the metabolism of organophosphate compounds.[6][7][8]

Objective

To determine the metabolic stability of BCIPP in human liver microsomes and to identify its potential metabolites.

Materials and Reagents
  • This compound (BCIPP)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard for LC-MS analysis

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure

1. Preparation of Reagents

  • BCIPP Stock Solution: Prepare a 10 mM stock solution of BCIPP in a suitable solvent (e.g., DMSO or methanol). Serially dilute to create working solutions. The final concentration of the organic solvent in the incubation mixture should be less than 1%.[7]

  • HLM Suspension: Thaw the pooled human liver microsomes on ice. Dilute the microsomes with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

2. In Vitro Incubation

  • Set up microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60, and 120 minutes) and for control incubations (without NADPH and heat-inactivated microsomes).

  • To each tube, add the HLM suspension. Pre-incubate the tubes at 37°C for 5 minutes.

  • To initiate the metabolic reaction, add the BCIPP working solution to achieve a final concentration (e.g., 1 µM). For incubations investigating enzyme kinetics, a range of concentrations should be used.

  • Add the NADPH regenerating system to the appropriate tubes to start the reaction. For negative controls, add an equivalent volume of phosphate buffer.

  • Incubate the tubes at 37°C with shaking.

3. Reaction Termination and Sample Preparation

  • At each designated time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the tubes vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining BCIPP and to screen for potential metabolites.

  • Parent Compound Quantification: Monitor the depletion of BCIPP over time. The natural logarithm of the percentage of BCIPP remaining versus time is plotted to determine the half-life (t1/2).

  • Metabolite Identification: Screen for potential metabolites by looking for predicted mass shifts corresponding to common metabolic reactions such as hydroxylation (+16 Da), dehydrogenation (-2 Da), or glucuronidation (+176 Da).

5. Data Analysis

  • Metabolic Stability: Calculate the in vitro half-life (t1/2) from the slope of the linear regression of the natural log of the percentage of parent compound remaining versus time.

  • Intrinsic Clearance: Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / mg of microsomal protein)

  • Metabolite Profiling: Characterize the detected metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS spectra.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vitro metabolism of this compound. While direct metabolic studies on BCIPP are currently lacking in the scientific literature, the established knowledge of its formation from TCIPP and the general principles of organophosphate metabolism provide a solid foundation for future research. The detailed protocol and proposed workflows are intended to facilitate the design and execution of experiments that will fill this knowledge gap, ultimately contributing to a more complete understanding of the human health risks associated with exposure to TCIPP and its metabolites.

References

Application Notes and Protocols for the Preparation of Bis(1-chloro-2-propyl) phosphate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP).[1][2] Due to the extensive use of TCPP in various consumer products, there is a growing need for accurate monitoring of its metabolites in biological and environmental matrices to assess human exposure and potential health risks. The availability of high-purity analytical standards of BCPP is crucial for the development and validation of sensitive and reliable analytical methods.

This document provides a comprehensive guide for the laboratory-scale preparation of BCPP analytical standards. It includes a detailed protocol for the synthesis of BCPP via the reaction of phosphorus oxychloride with propylene oxide, followed by a robust purification procedure. Furthermore, it outlines the analytical methods for the characterization and quantification of the prepared standard using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of chlorinated organophosphate esters, which involves the catalyzed reaction of phosphorus oxychloride with an epoxide.[3][4] The stoichiometry is adjusted to favor the formation of the di-substituted phosphate ester.

2.1.1 Materials and Reagents

  • Phosphorus oxychloride (POCl₃), ≥99%

  • Propylene oxide, ≥99%

  • Aluminum chloride (AlCl₃), anhydrous, ≥98%

  • Dichloromethane (CH₂Cl₂), anhydrous, ≥99.8%

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

2.1.2 Equipment

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride).

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2.1.3 Synthesis Procedure

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve phosphorus oxychloride (1.0 eq.) in anhydrous dichloromethane.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (0.05 eq.) to the stirred solution.

  • Reactant Addition: Cool the mixture to 0 °C using an ice bath. Add propylene oxide (2.0 eq.) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Quenching: Slowly and carefully quench the reaction by adding the mixture to a beaker of crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product will be a mixture of mono-, di-, and tri-substituted chloropropyl phosphates. Purification is achieved using column chromatography.

2.2.1 Materials and Reagents

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Crude this compound

2.2.2 Equipment

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

2.2.3 Purification Procedure

  • Column Packing: Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude BCPP in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. BCPP is expected to elute after the more nonpolar tris(1-chloro-2-propyl) phosphate and before the more polar mono-substituted phosphate.

  • Product Isolation: Combine the fractions containing pure BCPP (as determined by TLC and confirmed by GC-MS or LC-MS/MS) and remove the solvent using a rotary evaporator to yield the purified this compound as a viscous oil.

Characterization and Quantification

2.3.1 GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode, at an injector temperature of 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400. The mass spectrum of BCPP should show characteristic fragment ions.

2.3.2 LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column, such as a Kinetex XB-C18 (100 mm x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for BCPP should be optimized. For example, in negative ion mode, the deprotonated molecule [M-H]⁻ can be selected as the precursor ion.

2.3.3 Preparation of Analytical Standard Solution

  • Accurately weigh a precise amount of the purified BCPP.

  • Dissolve the weighed BCPP in a class A volumetric flask using a suitable solvent (e.g., acetonitrile or methanol) to achieve a known stock concentration.

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

Data Presentation

The following table summarizes the expected quantitative data for the prepared this compound analytical standard.

ParameterExpected Value/ResultMethod of Determination
Theoretical Yield Calculated based on the initial amount of phosphorus oxychloride.Stoichiometric Calculation
Actual Yield (mg) To be determined after purification.Gravimetric
Yield (%) (Actual Yield / Theoretical Yield) x 100Calculation
Purity (%) > 95%GC-MS (Peak Area %) or LC-MS/MS
Identity Confirmation Consistent with the structure of BCPP.Mass Spectrometry (Fragmentation Pattern)
Stock Solution Conc. (µg/mL) To be prepared as needed (e.g., 1000 µg/mL).Gravimetric and Volumetric

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization & Quantification s1 Reaction Setup: POCl3 + AlCl3 in CH2Cl2 s2 Addition of Propylene Oxide (0 °C) s1->s2 s3 Reaction at Room Temperature (12-16 h) s2->s3 s4 Quenching and Extraction s3->s4 s5 Drying and Concentration s4->s5 p1 Column Chromatography (Silica Gel) s5->p1 Crude BCPP p2 Fraction Collection and TLC Analysis p1->p2 p3 Solvent Evaporation p2->p3 a1 Identity Confirmation (GC-MS) p3->a1 Purified BCPP a2 Purity Assessment (GC-MS / LC-MS/MS) a1->a2 a3 Preparation of Standard Solution a2->a3 end end a3->end BCPP Analytical Standard

Caption: Experimental workflow for the preparation of BCPP analytical standards.

References

Application Notes and Protocols for Isotope-Labeled Bis(1-chloro-2-propyl) Phosphate in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). As a biomarker for TCIPP exposure, the accurate quantification of BCPP in biological and environmental matrices is crucial for toxicological and environmental fate studies. Isotope-labeled BCPP, such as deuterium-labeled BCPP (BCPP-d12), serves as an invaluable tool in these investigations. This document provides detailed application notes and protocols for the use of isotope-labeled BCPP in tracer studies, primarily as an internal standard for quantitative analysis and for conducting metabolic and environmental fate investigations.

BCPP is known to be involved in metabolic pathways related to TCIPP biotransformation and may influence steroid hormone levels, making it a subject of interest in metabolism-related disease research.[1][2]

Applications of Isotope-Labeled BCPP

The primary applications of isotope-labeled BCPP in tracer studies include:

  • Internal Standard for Quantitative Analysis: Isotope-labeled BCPP is an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify BCPP in various samples.[3]

  • Metabolic Fate and Toxicokinetic Studies: By introducing a known amount of labeled BCPP into a biological system, researchers can trace its absorption, distribution, metabolism, and excretion (ADME), providing insights into its toxicokinetics and potential for bioaccumulation.

  • Environmental Fate Analysis: Isotope-labeled BCPP can be used to study its persistence, degradation, and transformation in different environmental compartments like soil, water, and sediment.[4]

Data Presentation

The following table summarizes hypothetical quantitative data from a tracer study investigating the in vitro metabolism of isotope-labeled BCPP in human liver microsomes. This data is illustrative and based on typical metabolic rates observed for similar compounds.

Time (minutes)Concentration of Isotope-Labeled BCPP (ng/mL)Concentration of Metabolite A (ng/mL)Concentration of Metabolite B (ng/mL)
0100000
158507525
3072013050
6055022080
120300350150

Metabolite A and B are hypothetical downstream metabolites of BCPP.

Experimental Protocols

Protocol 1: Quantification of BCPP in Human Urine using Isotope-Labeled BCPP as an Internal Standard

This protocol describes the use of isotope-labeled BCPP (e.g., BCPP-d12) as an internal standard for the quantification of native BCPP in human urine samples by LC-MS/MS.

Materials:

  • Human urine samples

  • Isotope-labeled BCPP (e.g., BCPP-d12) solution of known concentration

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Take a 1 mL aliquot of each urine sample.

    • Spike each sample with a known amount of the isotope-labeled BCPP internal standard solution (e.g., 10 ng).

    • Vortex briefly to mix.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the spiked urine samples onto the conditioned cartridges.

    • Wash the cartridges with 3 mL of ultrapure water to remove interferences.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of water and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of both native BCPP and the isotope-labeled internal standard.

    • Quantify the native BCPP by comparing its peak area to that of the isotope-labeled internal standard.

Protocol 2: In Vitro Metabolism of Isotope-Labeled BCPP in Human Liver Microsomes

This protocol outlines a method to study the metabolism of isotope-labeled BCPP in human liver microsomes to identify potential metabolites.

Materials:

  • Isotope-labeled BCPP solution

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile, cold

  • LC-QTOF-MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the isotope-labeled BCPP solution to the mixture.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at different time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding two volumes of cold acetonitrile to the aliquot.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • LC-QTOF-MS Analysis:

    • Analyze the samples using a high-resolution LC-QTOF-MS system to identify potential metabolites.

    • The presence of metabolites will be indicated by new peaks with mass-to-charge ratios corresponding to the expected metabolic transformations (e.g., hydroxylation, dealkylation) of the isotope-labeled BCPP.

Visualizations

Metabolic Pathway of TCIPP TCIPP Tris(1-chloro-2-propyl) phosphate (TCIPP) BCPP This compound (BCPP) TCIPP->BCPP Metabolism (CYP enzymes) Metabolite1 Further Metabolites (e.g., hydroxylated BCPP) BCPP->Metabolite1 Further Metabolism Excretion Excretion BCPP->Excretion Metabolite1->Excretion

Caption: Metabolic pathway of TCIPP to BCPP and its subsequent metabolism.

Workflow for BCPP Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Urine Urine Sample Spike Spike with Isotope-Labeled BCPP Urine->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Experimental workflow for the quantification of BCPP in urine samples.

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of BCIPP Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a primary metabolite of the widely used organophosphate flame retardant, tris(1-chloro-2-propyl) phosphate (TCIPP). Due to the extensive use of TCIPP in consumer products, there is a growing concern about human exposure and the potential health effects of its metabolites. Monitoring BCIPP in biological matrices such as urine is crucial for assessing human exposure to the parent compound. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the accurate identification and sensitive quantification of BCIPP and other related metabolites.[1][2][3] This application note provides a detailed protocol for the analysis of BCIPP using LC-HRMS.

Metabolic Pathway of TCIPP

TCIPP undergoes metabolism in the human body, primarily through hydrolysis, to form its diester metabolite, BCIPP.[4] Further metabolism can involve oxidation and conjugation (e.g., glucuronidation) to facilitate excretion.[5][6] Understanding these pathways is essential for identifying relevant biomarkers of exposure.

cluster_pathway Metabolic Pathway of TCIPP TCIPP TCIPP (Tris(1-chloro-2-propyl) phosphate) BCIPP BCIPP (this compound) TCIPP->BCIPP Phase I: Hydrolysis Oxidized_Metabolites Hydroxylated/Oxidized Metabolites BCIPP->Oxidized_Metabolites Phase I: Oxidation Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Oxidized_Metabolites->Conjugated_Metabolites Phase II: Conjugation

Figure 1: Simplified metabolic pathway of TCIPP.

Experimental Protocols

A robust and reproducible experimental protocol is critical for the accurate analysis of BCIPP metabolites. The following sections detail the sample preparation and LC-HRMS analysis methodology.

1. Sample Preparation: Solid Phase Extraction (SPE) of Urine Samples

This protocol is optimized for the extraction of BCIPP and other organophosphate flame retardant metabolites from human urine.

  • Materials:

    • Urine samples

    • β-glucuronidase/sulfatase enzyme solution

    • Ammonium acetate buffer

    • Weak anion exchange (WAX) SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ammonium hydroxide

    • Formic acid

    • Deionized water

    • Internal standards (e.g., deuterated BCIPP)

  • Protocol Steps:

    • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge to remove any precipitate. Take a 1 mL aliquot of the supernatant and spike with an appropriate concentration of internal standards.

    • Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 50 µL of β-glucuronidase/sulfatase solution and 200 µL of ammonium acetate buffer. Incubate the mixture at 37°C for at least 4 hours or overnight.

    • SPE Cartridge Conditioning: Condition the WAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove interferences. Follow this with a wash of 3 mL of methanol to remove non-polar interferences.

    • Elution: Elute the target analytes (including BCIPP) with 3 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

cluster_workflow Sample Preparation Workflow start Urine Sample (1 mL) spike Spike with Internal Standards start->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis spe Solid Phase Extraction (WAX) hydrolysis->spe condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample wash 3. Wash Cartridge (Water, Methanol) elute 4. Elute Analytes (5% NH4OH in Methanol) dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analysis by LC-HRMS reconstitute->end

Figure 2: Experimental workflow for urine sample preparation.

2. LC-HRMS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 5 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[2]

    • Column Temperature: 40°C.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode.

    • Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or All-Ions Fragmentation (AIF).

    • Full Scan Resolution: 70,000 FWHM.[1][7]

    • MS/MS Resolution: 35,000 FWHM.[8]

    • Scan Range: m/z 80-800.

    • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40 eV.

Data Presentation and Analysis

1. Identification of BCIPP Metabolites

The identification of BCIPP and its metabolites is based on a multi-step process that leverages the capabilities of HRMS.

cluster_data_analysis Data Analysis Workflow for Metabolite ID raw_data Acquire Raw LC-HRMS Data peak_picking Peak Picking & Feature Detection raw_data->peak_picking exact_mass Filter by Exact Mass (e.g., < 5 ppm error) peak_picking->exact_mass isotope Isotopic Pattern Analysis (Cl atoms) exact_mass->isotope msms MS/MS Fragmentation Pattern Matching isotope->msms library Spectral Library Comparison msms->library id Confident Metabolite Identification library->id

Figure 3: Workflow for the identification of BCIPP metabolites.
  • Accurate Mass: The high-resolution capability allows for the determination of the elemental composition of the parent ion with high accuracy (typically < 5 ppm mass error). The expected exact mass for BCIPP ([C₆H₁₂Cl₂O₄P]⁻) is calculated and used to screen the full scan data.

  • Isotopic Pattern: The presence of two chlorine atoms in BCIPP results in a characteristic isotopic pattern (M, M+2, M+4) that serves as a crucial identification criterion.

  • Fragmentation Pattern: Structural confirmation is achieved by comparing the experimental MS/MS fragmentation pattern with theoretical fragmentation or with data from an analytical standard.[1][7] For BCIPP, characteristic fragments would arise from the loss of chloro-propyl groups.

2. Quantitative Data Summary

The table below summarizes the method limits of quantification (mLOQ) for BCIPP and related metabolites from published studies, demonstrating the sensitivity of mass spectrometry-based methods.

MetaboliteMethodMatrixmLOQ (ng/mL)Reference
BCIPP LC-MS/MSUrine3.7[3]
BCIPP GC-MS/MSUrine0.06[3]
BCIPP LC-MS/MSUrine0.025[9]
BDCIPPLC-MS/MSUrine0.5[3]
BCEPLC-MS/MSUrine1.2[3]
DPHPLC-MS/MSUrine0.3[3]

BCIPP: this compound; BDCIPP: Bis(1,3-dichloro-2-propyl) phosphate; BCEP: Bis(2-chloroethyl) phosphate; DPHP: Diphenyl phosphate.

This application note outlines a comprehensive approach for the identification and quantification of BCIPP, a key metabolite of the flame retardant TCIPP, using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, combined with a systematic data analysis workflow, provide a reliable method for researchers in environmental health and toxicology. The high sensitivity and specificity of HRMS make it an indispensable tool for assessing human exposure to organophosphate flame retardants.

References

Application Notes and Protocols for the Analysis of Bis(1-chloro-2-propyl) phosphate (BCIPP) in Dust

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a chlorinated organophosphate flame retardant (OPFR) commonly used in a variety of consumer products, including furniture foam, electronics, and textiles. Due to its additive nature, BCIPP can be released into the indoor environment and accumulate in dust, leading to human exposure.[1][2][3] The analysis of BCIPP in dust is crucial for assessing indoor environmental quality and human exposure risks.

These application notes provide detailed protocols for the sample preparation and analysis of BCIPP in dust samples using ultrasonic-assisted solvent extraction (USE), solid-phase extraction (SPE) cleanup, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

BCIPP Analysis Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing s0 Dust Sample Collection s1 Sieving (<500 µm) s0->s1 s2 Weighing (~25-50 mg) s3 Internal Standard Spiking s2->s3 s4 Ultrasonic Extraction (Hexane:Acetone) s3->s4 s5 Centrifugation & Supernatant Collection s4->s5 s6 Solid-Phase Extraction (SPE) Cleanup (Florisil) s5->s6 s7 Solvent Evaporation & Reconstitution s6->s7 s8 GC-MS or LC-MS/MS Analysis s7->s8 s9 Quantification & Data Analysis s8->s9

Caption: Experimental workflow for BCIPP analysis in dust.

Sample Preparation Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE)

This protocol describes the extraction of BCIPP from dust samples using ultrasonication.

Materials:

  • Dust sample, sieved (<500 µm)

  • Hexane (pesticide grade or equivalent)

  • Acetone (pesticide grade or equivalent)

  • Internal standard solution (e.g., d15-TDCIPP)

  • Glass centrifuge tubes with PTFE-lined caps (15 mL)

  • Ultrasonic water bath

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • Accurately weigh approximately 25-50 mg of the sieved dust sample into a 15 mL glass centrifuge tube.[4]

  • Spike the sample with an appropriate amount of internal standard solution.

  • Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.[4]

  • Cap the tube tightly and vortex for 1 minute.

  • Place the tube in an ultrasonic water bath and sonicate for 15 minutes at room temperature.[5]

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to pellet the dust particles.

  • Carefully transfer the supernatant to a clean tube using a Pasteur pipette.

  • Repeat the extraction (steps 3-7) two more times with fresh solvent.

  • Combine the supernatants for subsequent cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup with Florisil

This protocol details the cleanup of the dust extract to remove interfering matrix components.

Materials:

  • Combined dust extract from Protocol 1

  • Florisil SPE cartridges (e.g., 500 mg, 6 mL)

  • Hexane (pesticide grade or equivalent)

  • Ethyl acetate (pesticide grade or equivalent)

  • Nitrogen evaporator

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the Florisil SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Loading: Load the combined dust extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences. Discard the eluate.

  • Elution: Elute the target analyte (BCIPP) with 10 mL of ethyl acetate into a clean collection tube.[6]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of an appropriate solvent (e.g., iso-octane for GC-MS or methanol for LC-MS/MS) for instrumental analysis.

Instrumental Analysis Protocols

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

GC Conditions:

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 275
Qualifier Ions (m/z) 249, 329
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity LC with 6460 Triple Quadrupole MS).

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for BCIPP:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
329.0275.115
329.0249.120

Data Presentation

The following table summarizes typical quantitative data for the analysis of BCIPP in dust using the described methods.

Analytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)Reference
GC-MS76 - 127< 1420[7]
LC-MS/MS85 - 110< 120.1 - 0.4

Logical Relationships in Sample Preparation

SPE Cleanup Logic cluster_conditioning Step 1: Conditioning cluster_loading Step 2: Loading cluster_washing Step 3: Washing cluster_elution Step 4: Elution start Start: Combined Dust Extract cond Pass Hexane through Florisil Cartridge start->cond cond_goal Goal: Activate Sorbent cond->cond_goal load Apply Dust Extract to Cartridge cond->load load_goal Goal: Retain BCIPP load->load_goal wash Wash with Hexane load->wash wash_goal Goal: Remove Non-polar Interferences wash->wash_goal elute Elute with Ethyl Acetate wash->elute elute_goal Goal: Collect BCIPP elute->elute_goal end End: Purified Extract for Analysis elute->end

Caption: Logical steps of the SPE cleanup process.

Conclusion

The protocols outlined in these application notes provide a robust and reliable framework for the extraction, cleanup, and analysis of BCIPP in indoor dust samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including desired sensitivity and the complexity of the sample matrix. Proper quality control measures, including the use of method blanks, spiked samples, and certified reference materials, are essential for ensuring the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Bis(1-chloro-2-propyl) phosphate (BCIPP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(1-chloro-2-propyl) phosphate (BCIPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BCIPP) and why is its analysis important?

A1: this compound (BCIPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP).[1][2][3] TCIPP is commonly found in consumer products such as furniture, textiles, and electronics to reduce flammability.[2] As a metabolite, BCIPP is a key biomarker for assessing human exposure to TCIPP, which is of interest due to potential health concerns, including endocrine disruption and carcinogenicity.[1][3] Accurate quantification of BCIPP in biological and environmental matrices is crucial for exposure assessment and toxicological studies.

Q2: What are matrix effects and how do they impact BCIPP analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[4][5] In the context of BCIPP analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[4][6] This interference can compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable quantification.[5] Biological matrices like urine and plasma are complex and are known to cause significant matrix effects.

Q3: Which analytical techniques are most susceptible to matrix effects in BCIPP analysis?

A3: While both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be affected, LC-MS, especially when using electrospray ionization (ESI), is particularly prone to matrix effects.[7] ESI is sensitive to the presence of non-volatile matrix components that can compete with the analyte for ionization, leading to signal suppression. Atmospheric pressure chemical ionization (APCI) can be a less susceptible alternative for some compounds.[7]

Q4: How can I determine if my BCIPP analysis is affected by matrix effects?

A4: A common method to assess matrix effects is the post-extraction spike experiment.[6] This involves comparing the signal response of BCIPP spiked into a blank matrix extract to the response of BCIPP in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is post-column infusion, where a constant flow of BCIPP standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, revealing zones of ion suppression or enhancement.

Troubleshooting Guide

Q5: I am observing a weak or inconsistent signal for BCIPP in my samples compared to my calibration standards. What should I do first?

A5: A weak or inconsistent signal is a common symptom of ion suppression.[4] The first step is to confirm the presence of matrix effects using a post-extraction spike experiment as described in Q4. If matrix effects are confirmed, you should focus on improving your sample preparation to remove interfering components.

Q6: My peak shapes for BCIPP are broad or splitting. Could this be related to matrix effects?

A6: Poor peak shape can be caused by a variety of factors, including matrix effects.[8] Co-eluting matrix components can interfere with the chromatography, leading to peak distortion. However, you should also investigate other potential causes such as issues with the analytical column, improper mobile phase composition, or problems with the injection solvent.[8][9]

Q7: I am using a validated sample preparation method but still observe significant matrix effects. What are my next steps?

A7: If your current sample preparation is insufficient, consider the following:

  • Optimize your existing protocol: Experiment with different solvent compositions, pH adjustments, or sorbent types in your extraction method.

  • Switch to a more rigorous sample preparation technique: If you are using a simple protein precipitation, consider moving to solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which generally provide cleaner extracts.[10]

  • Employ a different ionization source: If available, switching from ESI to APCI may reduce the impact of matrix effects.[7]

  • Use matrix-matched calibration: Prepare your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples. This helps to compensate for consistent matrix effects.

  • Utilize a stable isotope-labeled internal standard: A stable isotope-labeled version of BCIPP is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BCIPP in Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

    • Take a 1 mL aliquot of the supernatant.

    • Add a stable isotope-labeled internal standard.

    • Hydrolyze conjugated metabolites by adding β-glucuronidase and incubating at 37°C for at least 4 hours.[11][12]

  • SPE Cartridge Conditioning:

    • Use a weak anion exchange (WAX) SPE cartridge.

    • Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Follow with a wash of 3 mL of a 5% methanol in water solution to remove less polar interferences.

  • Elution:

    • Elute the BCIPP and internal standard from the cartridge with 3 mL of a 5% formic acid in methanol solution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for BCIPP in Plasma

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Take a 0.5 mL aliquot of plasma.

    • Add a stable isotope-labeled internal standard.

  • Protein Precipitation:

    • Add 1.5 mL of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a new tube.

    • Repeat the extraction with another 2 mL of MTBE and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protocol 3: Dispersive Solid-Phase Extraction (d-SPE) for BCIPP in Environmental Water Samples

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[13]

  • Initial Extraction:

    • To a 15 mL centrifuge tube, add 10 mL of the water sample.

    • Add a stable isotope-labeled internal standard.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and C18 sorbent (to remove non-polar interferences), along with MgSO₄ to remove residual water.[14]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Final Preparation:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for BCIPP and related organophosphate flame retardant metabolites from various studies to provide a comparative overview of different analytical approaches.

Table 1: Comparison of Sample Preparation Methods for BCIPP Analysis

Sample MatrixAnalytical MethodSample PreparationRecovery (%)Matrix Effect (%)Limit of Quantification (LOQ)Reference
UrineGC-MS/MSSPENot ReportedNot Reported0.06 ng/mL
UrineLC-MS/MSSPE (WAX)69-119Not Reported3.7 ng/mL
PlasmaGC-MSMiniaturized LLE40-80Not Reported0.2-0.3 ng/mL[15]
ShrimpGC-MS/MSd-SPE (QuEChERS)70-115Not ReportedNot Reported[13]

Table 2: Comparison of Ionization Techniques on Matrix Effects for Organophosphate Esters

Sample MatrixIonization SourceMatrix Effect (%)ConclusionReference
Egg and LiverESI(+)0-36Significant ion suppression[7]
Egg and LiverAPCI(+)40-94Reduced ion suppression compared to ESI[7]

Visualizations

Below are diagrams illustrating common workflows and decision-making processes in BCIPP analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Urine, Plasma) Pre_treatment Pre-treatment (Spiking IS, Hydrolysis) Sample_Collection->Pre_treatment Extraction Extraction (SPE, LLE, or d-SPE) Pre_treatment->Extraction Cleanup Cleanup & Concentration (Elution, Evaporation) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Quantification) LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for BCIPP analysis.

decision_tree Start Inconsistent/Low Signal for BCIPP? Confirm_ME Perform Post-Extraction Spike Experiment Start->Confirm_ME Yes ME_Present Matrix Effect Confirmed? Confirm_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) ME_Present->Optimize_SP Yes No_ME Investigate Other Issues (e.g., Instrument, Column) ME_Present->No_ME No Use_MMS Use Matrix-Matched Standards Optimize_SP->Use_MMS Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_SP->Use_SIL_IS Change_Ionization Switch Ionization Source (e.g., ESI to APCI) Optimize_SP->Change_Ionization Re-evaluate Re-evaluate Matrix Effect Optimize_SP->Re-evaluate Re-evaluate->ME_Present

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Bis(1-chloro-2-propyl) phosphate (BCIPP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(1-chloro-2-propyl) phosphate (BCIPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of BCIPP detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting BCIPP?

A1: The most prevalent and effective methods for the detection and quantification of BCIPP are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity, which can often be achieved without the need for chemical derivatization that is typically required for GC-MS analysis.[4]

Q2: Why is BCIPP challenging to detect at low concentrations?

A2: Detecting low concentrations of BCIPP can be challenging due to several factors. As a metabolite of the organophosphate flame retardant tris(1-chloro-2-propyl) phosphate (TCIPP), its concentration in biological and environmental samples can be inherently low.[5][6] Additionally, BCIPP can exhibit a poor intrinsic response in some analytical instruments.[5] The complexity of the sample matrix, such as urine or blood, can also introduce interferences that suppress the analyte signal.[1][7]

Q3: What are the typical matrices in which BCIPP is analyzed?

A3: BCIPP is most commonly analyzed in biological matrices such as urine, as it is a urinary metabolite of TCIPP.[2][7][8] It has also been detected in other matrices including human blood and breast milk.[5] The analytical methods can be adapted for environmental samples like water and dust, where the parent compound TCIPP is frequently found.[9]

Q4: What is the importance of sample preparation in BCIPP analysis?

A4: Proper sample preparation is a critical step to ensure accurate and sensitive detection of BCIPP.[10] Effective sample preparation isolates and concentrates BCIPP from the sample matrix while removing potential interferences.[10] This leads to improved accuracy, reproducibility, and sensitivity of the analytical method.[10]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of BCIPP.

Low or No Signal/Peak for BCIPP

Problem: You are not observing a peak for BCIPP, or the signal intensity is very low.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For urine samples, a mixed-mode weak anion-exchange SPE can be effective.[4] Ensure the pH of the sample is appropriate for the chosen extraction method.
Matrix Effects The sample matrix can suppress the ionization of BCIPP. Dilute the sample extract to reduce matrix effects. Utilize matrix-matched calibration standards to compensate for signal suppression or enhancement. Consider using a more effective cleanup step in your sample preparation.
Suboptimal Instrument Parameters Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and collision energy for the specific MRM transitions of BCIPP. For LC-MS, experiment with different ionization modes such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to determine which provides better sensitivity.[7]
Analyte Degradation BCIPP may degrade during sample storage or preparation. Ensure samples are stored at appropriate low temperatures and minimize freeze-thaw cycles. Process samples promptly after collection.
Incorrect Mobile Phase (LC-MS) The composition of the mobile phase can significantly impact sensitivity. For LC-MS analysis of polar compounds like BCIPP, explore different mobile phases. An acetonitrile/water mobile phase buffered with ammonium formate has been shown to be effective.
Poor Peak Shape or Tailing

Problem: The chromatographic peak for BCIPP is broad, tailing, or splitting.

Possible Cause Troubleshooting Step
Column Contamination The analytical column may be contaminated with matrix components. Implement a column wash step between injections. If the problem persists, try flushing the column with a strong solvent or replace the column.
Inappropriate Column Chemistry The choice of the analytical column is crucial. For LC-MS, a C18 column is commonly used for the separation of organophosphate metabolites.[4] Consider a column with a different stationary phase if peak shape issues continue.
Mobile Phase pH The pH of the mobile phase can affect the ionization state of BCIPP and its interaction with the stationary phase. Adjusting the pH of the mobile phase may improve peak shape.
Non-Specific Binding BCIPP may non-specifically bind to components of the LC system or the sample vial. Passivating the system by injecting a high-concentration standard or a blank matrix extract before sample analysis can help.[11]
High Background Noise or Interferences

Problem: The baseline of your chromatogram is noisy, or there are significant interfering peaks co-eluting with BCIPP.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize background noise. Prepare fresh mobile phases and extraction solvents daily.
Ineffective Sample Cleanup Improve the sample cleanup procedure to remove more matrix interferences. This could involve using a different SPE sorbent or adding an additional cleanup step.
Carryover Analyte from a previous high-concentration sample may be carried over to the next injection. Optimize the wash step in your autosampler. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Co-eluting Isomers or Metabolites Optimize the chromatographic gradient to improve the separation of BCIPP from other closely eluting compounds.[12] Ensure you are using specific multiple reaction monitoring (MRM) transitions for BCIPP to enhance selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies for the detection of BCIPP and related compounds. This information can serve as a benchmark for your own method development and validation.

Table 1: Method Detection and Quantification Limits

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
BCIPPUPLC-HRMSUrine-~25 ng/mL
BDCIPPLC-MS/MSUrine8 pg/mL-[7]
DPHPLC-MS/MSUrine204 pg/mL-[7]
TCIPP-1GC-FPDRat Plasma0.9 ng/mL~5 ng/mL[13]

BDCIPP: Bis(1,3-dichloro-2-propyl) phosphate, DPHP: Diphenyl phosphate, TCIPP-1: Tris(1-chloro-2-propyl) phosphate isomer

Table 2: Analyte Recovery Rates

AnalyteMethodMatrixSpiked ConcentrationAverage Recovery (%)Reference
BDCIPPLC-MS/MSUrine78, 1458, 7760 pg/mL82 - 91[7]
DPHPLC-MS/MSUrine238, 4462, 23202 pg/mL72 - 76[7]

Experimental Protocols & Workflows

Detailed Methodology: LC-MS/MS Analysis of BCIPP in Urine

This protocol is a generalized procedure based on common practices reported in the literature.[4][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode weak anion-exchange (WAX) SPE cartridge with 2 mL of methanol followed by 2 mL of HPLC-grade water.

  • Loading: Load 1-5 mL of the urine sample onto the SPE cartridge at a flow rate not exceeding 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove unretained interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of an appropriate solvent, such as acetonitrile containing 5% pyrrolidine.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 80:20 water:methanol).

  • Filtration: Filter the reconstituted sample through a 0.2 µm filter before injection.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A typical gradient might start at 20% B, ramp up to 100% B over several minutes, hold for a few minutes, and then re-equilibrate to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for BCIPP.

Visualizing Workflows and Pathways

The following diagrams illustrate key experimental and logical processes involved in BCIPP analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample SPE_Conditioning SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Injection LC Injection Filtration->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Ionization Ionization (ESI/APCI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for BCIPP analysis in urine.

troubleshooting_logic Start Low or No BCIPP Signal Check_Extraction Review Sample Extraction Protocol Start->Check_Extraction Check_Matrix Investigate Matrix Effects Start->Check_Matrix Check_Instrument Verify Instrument Parameters Start->Check_Instrument Optimize_SPE Optimize SPE (pH, Sorbent, Solvent) Check_Extraction->Optimize_SPE Dilute_Sample Dilute Sample or Use Matrix-Matched Standards Check_Matrix->Dilute_Sample Optimize_MS Optimize MS Settings (Ionization, Collision Energy) Check_Instrument->Optimize_MS Signal_Improved Signal Improved? Optimize_SPE->Signal_Improved Dilute_Sample->Signal_Improved Optimize_MS->Signal_Improved End Problem Resolved Signal_Improved->End Yes Consult Consult Senior Scientist or Instrument Vendor Signal_Improved->Consult No

Caption: Troubleshooting logic for low BCIPP signal.

References

Troubleshooting poor peak shape in BCIPP chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in 5-bromo-4-chloro-3-indolyl phosphate (BCIP) chromatography. This guide provides detailed answers to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing in my BCIP chromatogram and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue when analyzing polar compounds like BCIP.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for polar or basic compounds is the interaction with acidic residual silanol groups on the silica-based column packing.[1][2][3] The phosphate group and indole nitrogen in BCIP can interact strongly with these sites.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2] It is crucial to select a buffer that is effective in your desired pH range.[1]

    • Solution 2: Use Mobile Phase Additives: Adding a competitor base, such as triethylamine (TEA), can mask the active silanol sites.[4]

    • Solution 3: Use a Highly Deactivated Column: Modern, end-capped columns are designed with minimal residual silanols and are less prone to causing peak tailing for basic or polar compounds.[2][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][4][5]

    • Solution: Perform a sample dilution study to confirm if overload is the issue. If diluting the sample improves the peak shape, reduce the sample concentration or injection volume.[1][5] Alternatively, a column with a higher loading capacity can be used.[4]

  • Column Contamination: Accumulation of contaminants on the column, particularly at the inlet frit, can interfere with the analyte path and cause peak distortion.[1][3]

    • Solution: Implement a regular column flushing and regeneration protocol. Using guard columns and in-line filters can prevent contaminants from reaching the analytical column.[1][6]

Q2: Why am I seeing peak fronting for my BCIP analyte?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is typically associated with column overload or a mismatch between the sample solvent and the mobile phase.[4][7][8]

Potential Causes and Solutions:

  • Concentration Overload: This occurs when the sample concentration is too high for the column's capacity.[4][8]

    • Solution: Dilute the sample or reduce the injection volume.[7][8] This is the most straightforward way to check for and resolve concentration overload.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, resulting in a distorted, fronting peak.[3][7]

    • Solution: Whenever possible, prepare your BCIP sample in the initial mobile phase.[7] If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible.

  • Column Collapse or Degradation: While less common with modern columns, physical degradation of the column packing can lead to peak fronting.[5][8] This might occur if the column is operated outside its recommended pH or temperature limits.[5]

    • Solution: If other causes are ruled out, test the column's performance with a standard mixture. If performance is poor for all analytes, the column may need to be replaced.[9]

Q3: What leads to split peaks when analyzing BCIP?

Split peaks can be a frustrating issue, often pointing to a problem occurring before the separation begins.[6] If all peaks in the chromatogram are split, the issue is likely physical or hardware-related.[5][10]

Potential Causes and Solutions:

  • Partially Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column. This disrupts the sample band as it enters the column, causing it to split.[6][11][12][13]

    • Solution 1: Reverse flush the column (check manufacturer's instructions first) to dislodge particulates.[5][11]

    • Solution 2: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter to prevent particulates from reaching the column.[13][14] The use of an in-line filter is also highly recommended.[5][6]

  • Column Void or Channeling: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1][10][12]

    • Solution: A void can sometimes be addressed by repacking the column inlet, though replacing the column is often the most reliable solution.[15] Using pre-packed columns and guard columns can help extend column lifetime.[9]

  • Sample Solvent / Mobile Phase Incompatibility: If the sample solvent is immiscible with the mobile phase, it can cause peak splitting, particularly for early eluting peaks.[6][7]

    • Solution: Ensure your sample solvent is fully compatible with the mobile phase. Ideally, dissolve the sample directly in the mobile phase.[6]

Troubleshooting Workflows & Methodologies

Data Presentation: Recommended Starting Conditions

For robust method development for BCIP analysis using reversed-phase chromatography, consider the following starting parameters.

ParameterRecommended Range/ValueRationale
Column C18, End-cappedMinimizes secondary interactions with residual silanols.[4]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidLowers pH to suppress silanol activity, improving peak shape.[2]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[16]
pH 2.5 - 3.5Ensures full protonation of acidic silanols to prevent tailing.[2]
Buffer Concentration 10-25 mMMaintains a stable pH without causing system or column issues.[11]
Column Temperature 30 - 40 °CElevated temperature can improve efficiency and reduce viscosity.[17][18]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing and resolving poor peak shape.

Troubleshooting_Workflow start Identify Peak Shape Problem tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split cause_tailing1 Secondary Interactions (Silanols) tailing->cause_tailing1 If only BCIP peak tails cause_tailing2 Column Overload tailing->cause_tailing2 If peak shape improves with dilution cause_fronting1 Sample Overload fronting->cause_fronting1 If peak shape improves with dilution cause_fronting2 Solvent Mismatch fronting->cause_fronting2 If early eluting peaks are affected cause_split1 Blocked Frit / Void split->cause_split1 If ALL peaks split cause_split2 Solvent Incompatibility split->cause_split2 If early peaks split sol_tailing1 Adjust pH (2.5-3.5) Use End-Capped Column cause_tailing1->sol_tailing1 sol_tailing2 Dilute Sample Reduce Injection Volume cause_tailing2->sol_tailing2 sol_fronting1 Dilute Sample cause_fronting1->sol_fronting1 sol_fronting2 Inject in Mobile Phase cause_fronting2->sol_fronting2 sol_split1 Reverse Flush Column Use In-Line Filter cause_split1->sol_split1 sol_split2 Match Sample Solvent to Mobile Phase cause_split2->sol_split2

Caption: A workflow for troubleshooting common peak shape issues.

Mechanism of Peak Tailing

This diagram shows how interactions between an ionized BCIP molecule and residual silanols on the column's stationary phase can lead to peak tailing.

Tailing_Mechanism cluster_low_ph Optimal Conditions (Low pH) cluster_high_ph Sub-optimal Conditions (Mid pH) silanol_h Si-OH Protonated Silanol (Neutral) interaction1 Weak Hydrophobic Interaction (Good Peak Shape) bcip_h BCIP Phosphate Group (Neutral or Protonated) silanol_neg Si-O⁻ Ionized Silanol (Negative Charge) bcip_neg BCIP⁻ Ionized Phosphate (Negative Charge) silanol_neg->bcip_neg Strong Secondary Interaction interaction2 Strong Ionic Interaction (Peak Tailing)

Caption: Analyte-stationary phase interactions at different pH levels.

Experimental Protocols

Protocol 1: Column Washing and Regeneration

This procedure is designed to remove strongly retained contaminants from a reversed-phase column.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Flush with Water: Flush the column with HPLC-grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Organic Solvent Wash: Sequentially wash the column with the following solvents for 30 minutes each:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration: Flush the column with the mobile phase (without buffer) for 30 minutes.

  • Final Equilibration: Introduce the buffered mobile phase and equilibrate the system until a stable baseline is achieved (at least 30-60 minutes).

Protocol 2: Sample Dilution Study for Overload Diagnosis

This protocol helps determine if peak distortion (tailing or fronting) is caused by column overload.

  • Prepare a Stock Solution: Create a stock solution of your BCIP standard at the highest concentration you typically analyze.

  • Create Serial Dilutions: Prepare a series of dilutions from the stock solution: 1:2, 1:5, 1:10, and 1:50.

  • Inject and Analyze: Inject equal volumes of the stock solution and each dilution.

  • Evaluate Peak Shape: Analyze the resulting chromatograms. If the peak asymmetry factor improves significantly (moves closer to 1.0) with increasing dilution, the original sample was overloaded.[4][5] The solution is to inject a lower concentration or a smaller volume.[19]

References

Technical Support Center: Optimizing Mass Spectrometry for Bis(1-chloro-2-propyl) phosphate (BCPP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(1-chloro-2-propyl) phosphate (BCPP) by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the ionization efficiency of BCPP and ensure reliable and accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for BCPP analysis by LC-MS?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used for the analysis of BCPP and other organophosphate flame retardant metabolites.[1][2] Negative ion mode is typically employed for BCPP analysis.[1][2] While ESI is widely used, some studies suggest that APCI may offer better sensitivity and reduced matrix effects for similar compounds.[2][3]

Q2: What are the typical instrument setups for BCPP analysis?

A2: The standard and most effective instrumentation is a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[1][2][4] This setup provides the necessary selectivity and sensitivity for detecting BCPP in complex biological matrices.

Q3: What are the major challenges in analyzing BCPP by MS?

A3: Common challenges include poor signal intensity, matrix effects leading to ion suppression, and the formation of adducts.[2][5][6][7][8] These issues are particularly prevalent when analyzing complex samples like urine or plasma.

Q4: How can I improve the chromatographic separation of BCPP?

A4: The use of an appropriate reversed-phase column is crucial. Additionally, mobile phase modifiers can enhance separation. For instance, some methods have successfully employed ion-pair reagents like tributylamine with acetic acid to improve the chromatography of similar organophosphate compounds.[4]

Q5: What sample preparation methods are recommended for BCPP analysis in biological samples?

A5: Solid-phase extraction (SPE) is a commonly used technique for cleaning up and concentrating BCPP from biological matrices like urine.[1][2] This helps to remove interfering substances that can cause ion suppression and other issues during MS analysis.

Troubleshooting Guide

Issue 1: Poor or No Signal for BCPP
Possible Cause Troubleshooting Step
Incorrect Ionization Mode Ensure the mass spectrometer is operating in negative ion mode . BCPP and similar organophosphate diesters ionize most efficiently as [M-H]⁻.
Suboptimal Ion Source Parameters Optimize ion source parameters. Refer to the Experimental Protocols section for recommended starting conditions for both ESI and APCI sources. Systematically adjust parameters like capillary/spray voltage, gas temperatures, and gas flow rates to maximize the BCPP signal.[9]
Sample Degradation Prepare fresh standards and samples. BCPP may degrade over time, especially under certain storage conditions.
Inefficient Desolvation Increase the drying gas flow and/or temperature to ensure complete desolvation of the droplets before they enter the mass analyzer.
Instrument Not Tuned or Calibrated Perform a system tune and mass calibration according to the manufacturer's recommendations to ensure the instrument is operating within specifications.[5]
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix Effects (Ion Suppression) Ion suppression is a major cause of signal variability when analyzing biological samples.[6] Implement a robust sample preparation protocol, such as SPE, to remove interfering matrix components.[1][2] Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for these effects.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed consistently for all samples and standards.
LC System Issues Check for leaks, pressure fluctuations, or a deteriorating column in your LC system. These can lead to shifts in retention time and variable peak areas.
Contamination in the Ion Source Clean the ion source. Buildup of non-volatile salts and other contaminants can lead to erratic ionization and signal instability.
Issue 3: Unidentified Peaks or Adduct Formation
Possible Cause Troubleshooting Step
Adduct Formation BCPP can form adducts with salts or solvent molecules, leading to unexpected peaks in the mass spectrum.[7][8] Reduce the concentration of non-volatile salts (e.g., sodium, potassium) in your mobile phase and samples. The deprotonated molecule [M-H]⁻ should be the primary ion of interest.
Contamination Identify the source of contamination. Common contaminants include plasticizers from tubing or containers, or impurities in solvents. Use high-purity solvents and clean all glassware and equipment thoroughly.
Co-eluting Isobars Improve chromatographic separation to resolve BCPP from isobaric interferences. Adjust the gradient, mobile phase composition, or try a different column chemistry.

Data Presentation: Recommended Starting MS Parameters

The following tables provide recommended starting parameters for optimizing the ionization of BCPP. These should be fine-tuned for your specific instrument and experimental conditions.

Table 1: Recommended Starting Parameters for ESI-MS/MS (Negative Ion Mode)

ParameterRecommended Starting Value
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3000 V
Nebulizer Pressure 30 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
MRM Transitions Precursor Ion (m/z): 249.0Product Ion (m/z): 79.0, 97.0

Note: These parameters are based on methods developed for a class of organophosphate diester metabolites, including BCPP.[2]

Table 2: Recommended Starting Parameters for APCI-MS/MS (Negative Ion Mode)

ParameterRecommended Starting Value
Ion Source Atmospheric Pressure Chemical Ionization (APCI)
Polarity Negative
Capillary Voltage -2500 V
Corona Charge 4 µA
Vaporizer Temperature 200 °C
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi (345 kPa)
MRM Transitions Precursor Ion (m/z): 249.0Product Ion (m/z): 79.0, 97.0

Note: These parameters are based on a validated method for the closely related compound Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and serve as an excellent starting point for BCPP.[1]

Experimental Protocols

Protocol 1: Sample Preparation of Urine Samples using Solid-Phase Extraction (SPE)
  • Thaw urine samples to room temperature.

  • Centrifuge the samples to pellet any precipitates.

  • To 1 mL of supernatant, add an internal standard solution.

  • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove unretained interferences.

  • Elute the BCPP and other acidic metabolites with a suitable solvent, such as methanol containing a small percentage of a weak base (e.g., ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of BCPP
  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water.[2]

    • Mobile Phase B: 5 mM ammonium acetate in methanol.[2]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: Develop a suitable gradient to ensure good separation of BCPP from matrix components. A starting point could be a linear gradient from 10% B to 90% B over 10 minutes.

  • MS System:

    • Set up the mass spectrometer with either the ESI or APCI source in negative ion mode.

    • Use the starting parameters from Table 1 or Table 2.

    • Perform a direct infusion of a BCPP standard to optimize the precursor and product ions for Multiple Reaction Monitoring (MRM). The deprotonated molecule [M-H]⁻ of BCPP has an m/z of 249.0. Common product ions are related to the phosphate backbone (e.g., m/z 79.0 [PO₃]⁻ and m/z 97.0 [H₂PO₄]⁻).

    • Optimize the collision energy for each MRM transition to maximize the product ion signal.

    • Set up the data acquisition method with the optimized MRM transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (WAX) add_is->spe elute Elute BCPP spe->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute lc_separation LC Separation (C18) dry_reconstitute->lc_separation Inject ms_detection MS/MS Detection (Negative ESI/APCI) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for BCPP analysis.

troubleshooting_logic start Poor BCPP Signal? check_ion_mode Is it in Negative Ion Mode? start->check_ion_mode optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_ion_mode->optimize_source Yes good_signal Good Signal check_ion_mode->good_signal No, Corrected check_sample_prep Review Sample Prep for Ion Suppression optimize_source->check_sample_prep check_lc Check LC System for Leaks/Column Issues check_sample_prep->check_lc clean_source Clean Ion Source check_lc->clean_source clean_source->good_signal

Caption: Troubleshooting logic for poor BCPP signal.

References

Stability of Bis(1-chloro-2-propyl) phosphate in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bis(1-chloro-2-propyl) phosphate (BCIPP) under various storage conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound solutions, typically in acetonitrile, under refrigerated conditions between +2°C and +8°C.[1][2] The container should be tightly sealed and protected from light.[1][2] For some related organophosphate compounds, freezer storage at -20°C is recommended for enhanced stability.[3]

Q2: How stable is this compound at room temperature?

While the parent compound, Tris(1-chloro-2-propyl) phosphate (TCPP), is noted to be stable at ambient temperatures, the stability of BCIPP at room temperature for extended periods is not well-documented.[4] One safety data sheet for a similar compound indicates chemical stability at room temperature under standard ambient conditions. However, for maintaining the integrity of your samples, especially for quantitative analysis, prolonged storage at room temperature is not advised. Short-term exposure during experimental setup is generally acceptable, but samples should be returned to refrigerated conditions as soon as possible.

Q3: What factors can affect the stability of this compound in solution?

Several factors can influence the stability of BCIPP in solution:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Organophosphate esters can be susceptible to hydrolysis under acidic or alkaline conditions.[5] Neutral pH is generally preferred for storage.

  • Solvent: The choice of solvent can impact stability. Acetonitrile is a common solvent for commercial standards.[1][2] The stability in aqueous solutions, especially buffered solutions, should be experimentally verified.

  • Light: Exposure to light can potentially induce photolytic degradation. It is recommended to store solutions in amber vials or in the dark.[1][2]

  • Oxygen: Storage under an inert atmosphere, such as nitrogen, can prevent oxidative degradation, although this is a greater concern for long-term storage of neat material.[4]

Q4: Are there any known degradation products of this compound?

The primary degradation pathway for organophosphate esters like BCIPP is hydrolysis, which would cleave the phosphate ester bonds. This could result in the formation of 1-chloro-2-propanol and the corresponding mono-substituted phosphate. Further degradation could lead to phosphoric acid.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., lower than expected concentration). Sample degradation due to improper storage.- Verify that samples have been consistently stored at +2°C to +8°C and protected from light.- Prepare fresh dilutions from a stock solution that has been properly stored.- Perform a short-term stability study by leaving a sample at room temperature for a defined period and comparing its concentration to a refrigerated sample.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- If using mass spectrometry, analyze the unknown peaks for masses corresponding to potential degradation products (e.g., hydrolysis products).- Review the pH of your sample matrix; extreme pH can accelerate hydrolysis.
Precipitation observed in the sample. Low solubility in the chosen solvent, especially at low temperatures.- Ensure the solvent is appropriate for the concentration of BCIPP being used.- Gently warm the sample to room temperature and vortex to redissolve the precipitate before use. Always ensure the sample is fully dissolved before taking an aliquot.- Consider using a different solvent system if precipitation is a recurring issue.

Data Presentation: Example Stability Studies

The following tables present hypothetical data to illustrate how to summarize quantitative stability findings.

Table 1: Example - Effect of Temperature on the Stability of this compound (10 µg/mL in Acetonitrile) over 30 Days

Storage Temperature (°C)Day 0 (% Recovery)Day 7 (% Recovery)Day 14 (% Recovery)Day 30 (% Recovery)
-20100.099.899.599.2
4100.099.599.198.5
25 (Room Temp)100.095.290.582.1
40100.088.378.160.7

Table 2: Example - Effect of pH on the Stability of this compound (10 µg/mL in 50:50 Acetonitrile:Buffer) at 25°C over 24 Hours

pH of Aqueous Buffer0 Hours (% Recovery)6 Hours (% Recovery)12 Hours (% Recovery)24 Hours (% Recovery)
3.0100.098.196.392.8
5.0100.099.298.597.4
7.0100.099.899.699.1
9.0100.097.594.288.9

Experimental Protocols

Protocol 1: Determination of Temperature Stability of this compound

1. Objective: To evaluate the degradation of this compound at different storage temperatures over a defined period.

2. Materials:

  • This compound (certified standard)
  • Acetonitrile (HPLC grade)
  • Amber glass vials with PTFE-lined caps
  • Calibrated pipettes
  • Temperature-controlled chambers/refrigerators/freezers set to -20°C, 4°C, 25°C, and 40°C.
  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS) system.

3. Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
  • From the stock solution, prepare a working solution of 10 µg/mL in acetonitrile.
  • Aliquot the working solution into multiple amber glass vials for each temperature condition.
  • Designate a set of vials for each time point (e.g., Day 0, Day 7, Day 14, Day 30).
  • Place the vials in their respective temperature-controlled environments.
  • At each time point, retrieve one vial from each temperature condition.
  • Allow the vials to equilibrate to room temperature.
  • Analyze the samples immediately by a validated analytical method (e.g., LC-MS/MS).
  • The Day 0 sample from the 4°C condition will serve as the 100% reference.
  • Calculate the percent recovery at each time point for each temperature relative to the Day 0 sample.

Protocol 2: Evaluation of pH-Dependent Stability of this compound

1. Objective: To assess the hydrolytic stability of this compound in aqueous solutions at different pH values.

2. Materials:

  • This compound (certified standard)
  • Acetonitrile (HPLC grade)
  • Buffered aqueous solutions at various pH levels (e.g., pH 3, 5, 7, 9)
  • Amber glass vials with PTFE-lined caps
  • Calibrated pipettes
  • HPLC-MS or GC-MS system.

3. Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
  • For each pH condition, prepare a working solution (e.g., 10 µg/mL) by spiking the stock solution into a 50:50 mixture of acetonitrile and the respective aqueous buffer.
  • Aliquot these solutions into amber glass vials for each time point (e.g., 0, 6, 12, 24 hours).
  • Store all vials at a constant temperature (e.g., 25°C).
  • At each designated time point, take a sample from each pH condition.
  • Immediately analyze the samples using a validated analytical method.
  • The 0-hour sample for each pH will serve as its own 100% reference.
  • Calculate the percent recovery at each subsequent time point for each pH condition.

Visualizations

Stability_Troubleshooting_Workflow Start Inconsistent Analytical Results CheckStorage Verify Storage Conditions (Temp: 2-8°C, Protected from Light) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CheckMatrix Evaluate Sample Matrix (Solvent, pH) StorageOK->CheckMatrix Yes CorrectStorage Action: Correct Storage Procedures StorageOK->CorrectStorage No MatrixOK Matrix Suitable? CheckMatrix->MatrixOK AnalyzeFresh Analyze Freshly Prepared Standard MatrixOK->AnalyzeFresh Yes ModifyMatrix Action: Modify Sample Matrix (e.g., Adjust pH, Change Solvent) MatrixOK->ModifyMatrix No Degradation Degradation Confirmed AnalyzeFresh->Degradation End Issue Resolved Degradation->End CorrectStorage->Start ModifyMatrix->Start

Caption: Troubleshooting workflow for inconsistent analytical results.

Experimental_Workflow PrepStock Prepare Stock Solution (e.g., 1 mg/mL in ACN) PrepWorking Prepare Working Solutions (e.g., 10 µg/mL) PrepStock->PrepWorking Aliquot Aliquot into Vials for each Condition & Time Point PrepWorking->Aliquot Incubate Incubate under Test Conditions (Temp, pH, Light) Aliquot->Incubate Sample Sample at Pre-defined Time Points Incubate->Sample Analyze Analyze via Validated Method (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate % Recovery vs. T=0 Control Analyze->Calculate Report Generate Stability Report Calculate->Report

Caption: General experimental workflow for a stability study.

References

Reducing background contamination in Bis(1-chloro-2-propyl) phosphate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(1--chloro-2-propyl) phosphate (BCIPP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination and ensure accurate quantification of BCIPP in their experiments.

Troubleshooting Guide: High Background Contamination

Consistently high levels of BCIPP in your procedural blanks can compromise the integrity of your results. This guide provides a systematic approach to identifying and eliminating sources of contamination.

Question: My procedural blanks show significant BCIPP peaks. What are the potential sources and how can I resolve this?

Answer: High background contamination with BCIPP, a metabolite of the ubiquitous organophosphate flame retardant (OPFR) Tris(1-chloro-2-propyl) phosphate (TCIPP), is a common challenge. The sources can be widespread within the laboratory environment. Follow these steps to systematically identify and eliminate the source of contamination.

Step 1: Isolate the Contamination Source

First, determine if the contamination originates from the analytical instrument (GC-MS or LC-MS/MS) or the sample preparation workflow.

  • Instrument Blank Analysis: Inject a high-purity solvent (e.g., LC-MS grade acetonitrile or GC-grade toluene) directly into the instrument.

    • If the blank is clean: The contamination is likely from your sample preparation steps (reagents, glassware, environment). Proceed to Step 2.

    • If the blank is contaminated: The instrument itself is the source. Proceed to Step 3.

Step 2: Troubleshooting Sample Preparation Contamination

Contamination during sample preparation can be introduced from multiple sources. Evaluate each component of your workflow.

  • Reagents and Solvents:

    • Test each solvent and reagent individually by injecting them into the instrument.

    • Use only high-purity, LC-MS or GC-grade solvents.

    • Prepare fresh solutions and mobile phases daily.

    • Purchase solvents in smaller bottles to minimize contamination of the stock bottle over time.

  • Glassware and Plasticware:

    • BCIPP and its parent compound TCIPP can leach from plastic materials. Whenever possible, use glassware.

    • If plasticware (e.g., pipette tips, centrifuge tubes) is necessary, test different brands for leachates.

    • Implement a rigorous glassware cleaning protocol. One effective method includes:

      • Rinse with an organic solvent (e.g., acetone, methanol).

      • Wash with laboratory-grade detergent and hot water.

      • Rinse thoroughly with deionized water.

      • Bake glassware at a high temperature (e.g., 300-400°C) for several hours.

  • Laboratory Environment:

    • OPFRs are present in dust, furniture, and electronic equipment.

    • Perform sample preparation in a dedicated clean area, ideally a fume hood with a clean bench.

    • Regularly wipe down benchtops and fume hood surfaces with a suitable solvent (e.g., isopropanol).

    • Minimize the use of products containing flame retardants in the laboratory.

    • Wear powder-free nitrile gloves and a clean lab coat during all procedures.

Step 3: Troubleshooting Instrument Contamination

If the instrument is the source of contamination, focus on the injection port, column, and mass spectrometer source.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injector: The inlet liner and septum are common sources of contamination. Replace the liner and septum.

    • Column: Condition the column at a high temperature (below its maximum limit) to bake out contaminants. If contamination persists, trim the first few centimeters of the column.

    • Carrier Gas: Ensure high-purity carrier gas and check for leaks in the gas lines.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Mobile Phase: Prepare fresh mobile phases and flush the system thoroughly.

    • Injector and Tubing: Clean the injection port and tubing with a strong solvent wash.

    • Column: Flush the column with a strong solvent or replace it if contamination is severe.

    • Ion Source: Contamination can build up on the ion source. Follow the manufacturer's instructions for cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What are typical background levels of BCIPP in a laboratory setting?

A1: Specific quantitative data for BCIPP background levels in procedural blanks are not extensively published and can be highly lab-dependent. However, studies on organophosphate flame retardants (OPFRs) in general have reported background contamination in water samples to be as high as 6.4–64 ng/L for each sample preparation step. It is recommended that each laboratory establishes its own baseline for BCIPP in method blanks and sets an acceptance criterion, for example, that the blank concentration should be below the Limit of Quantitation (LOQ).

Q2: Which analytical technique is more sensitive for BCIPP analysis, GC-MS/MS or LC-MS/MS?

A2: The sensitivity can depend on the specific instrument and method parameters. However, one study directly comparing the two techniques for BCIPP in urine samples found that GC-MS/MS was significantly more sensitive.[1] The reported method limits of quantification (mLOQs) were:

  • GC-MS/MS: 0.06 ng/mL

  • LC-MS/MS: 3.7 ng/mL

Q3: Can I use procedural blanks to correct my sample results?

A3: While it is a common practice to subtract the average blank value from the sample values, this should be done with caution. This is most acceptable when the contamination is consistent and significant relative to the sample concentrations. It is crucial to report the blank levels and the correction method used. The primary goal should always be to minimize the blank contamination to a level that is insignificant compared to the sample concentrations.

Q4: How often should I run procedural blanks?

A4: A procedural blank should be included with every batch of samples being analyzed. This allows for the continuous monitoring of background contamination and ensures the integrity of the data for each batch.

Quantitative Data Summary

The following table summarizes relevant quantitative data for BCIPP analysis and general OPFR contamination.

ParameterValueMatrix/ConditionAnalytical Method
BCIPP Method Limit of Quantitation (mLOQ) 0.06 ng/mLUrineGC-MS/MS
BCIPP Method Limit of Quantitation (mLOQ) 3.7 ng/mLUrineLC-MS/MS
General OPFR Background Contamination 6.4 - 64 ng/L (per step)WaterNot specified

Note: The general OPFR background contamination is not specific to BCIPP but provides a potential range for contamination from sample preparation steps.

Experimental Protocols

Protocol 1: Sample Preparation for BCIPP Analysis in Aqueous Samples (e.g., Urine, Water)

This protocol is a general guideline and may need to be optimized for specific sample matrices and instrument sensitivity.

  • Sample Collection and Storage:

    • Collect samples in pre-cleaned glass containers.

    • Store samples at -20°C or below until analysis.

  • Enzymatic Hydrolysis (for conjugated BCIPP in urine):

    • Thaw urine samples to room temperature.

    • To a 1 mL aliquot of urine, add a suitable buffer (e.g., ammonium acetate) and β-glucuronidase/sulfatase.

    • Incubate at 37°C for a specified time (e.g., 4 hours or overnight).

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange or polymeric reversed-phase cartridge) with the recommended solvents (e.g., methanol followed by water).

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the BCIPP with a suitable organic solvent (e.g., acetonitrile or methanol with a modifier).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS or a suitable solvent for GC-MS/MS).

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.

Protocol 2: Quality Control and Blank Analysis
  • Procedural Blank:

    • Prepare a procedural blank for each batch of samples by processing a sample of analyte-free water or another suitable matrix through the entire sample preparation procedure.

  • Matrix Spike:

    • Prepare a matrix spike by adding a known amount of BCIPP standard to a duplicate of a real sample before extraction to assess matrix effects and recovery.

  • Laboratory Control Sample (LCS):

    • Prepare an LCS by spiking a known amount of BCIPP into a clean matrix (e.g., deionized water) to monitor the performance of the entire analytical method.

Visualizations

TroubleshootingWorkflow cluster_prep Sample Preparation Troubleshooting cluster_instrument Instrument Troubleshooting start High BCIPP in Blank instrument_blank Run Instrument Blank (Pure Solvent Injection) start->instrument_blank is_instrument_clean Instrument Blank Clean? instrument_blank->is_instrument_clean sample_prep Source: Sample Preparation is_instrument_clean->sample_prep Yes instrument_contam Source: Instrument is_instrument_clean->instrument_contam No reagents Check Solvents & Reagents sample_prep->reagents injector Replace Injector Liner/Septum (GC) or Clean Injector (LC) instrument_contam->injector glassware Check Glassware & Plasticware reagents->glassware environment Check Lab Environment glassware->environment end Resolved environment->end column Bakeout/Trim/Replace Column injector->column source Clean Ion Source (MS) column->source source->end

Caption: Troubleshooting workflow for high BCIPP background.

ExperimentalWorkflow start Aqueous Sample (e.g., Urine) hydrolysis Enzymatic Hydrolysis (if necessary) start->hydrolysis qc Run QC Samples (Blank, Spike, LCS) start->qc spe Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) hydrolysis->spe concentration Evaporation & Reconstitution spe->concentration analysis LC-MS/MS or GC-MS/MS Analysis concentration->analysis qc->analysis

Caption: General experimental workflow for BCIPP analysis.

References

Enhancing extraction recovery of Bis(1-chloro-2-propyl) phosphate from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Bis(1-chloro-2-propyl) phosphate (BCIPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance extraction recovery from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of BCIPP, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low recovery of BCIPP in my samples?

Answer: Low recovery of BCIPP, a metabolite of the organophosphate flame retardant (OPFR) Tris(1-chloro-2-propyl) phosphate (TCIPP), can stem from several factors during sample preparation and extraction.[1] Key areas to investigate include:

  • Sample Adsorption: Highly hydrophobic organophosphate esters can adsorb to the inner walls of glass sample containers, leading to significant loss before extraction even begins.[2]

  • Improper pH: The pH of the sample can influence the charge state of BCIPP and its interaction with extraction sorbents. For instance, in anion exchange solid-phase extraction (SPE), adjusting the sample pH is crucial for optimal retention.[3]

  • Suboptimal Solvent Choice: The selection of the extraction solvent is critical. The solvent must efficiently solubilize BCIPP from the sample matrix.[4][5] For solid samples like soil, methanol has been shown to be an effective extraction solvent due to its efficiency and broad analyte coverage.[6]

  • Matrix Effects: Complex matrices can contain interfering substances that co-elute with BCIPP, leading to ion suppression or enhancement in mass spectrometry-based analyses, which can be misinterpreted as low recovery.[7]

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb BCIPP from the SPE sorbent.

Troubleshooting Workflow for Low BCIPP Recovery

low_recovery_troubleshooting start Low BCIPP Recovery Observed check_adsorption Investigate Sample Container Adsorption start->check_adsorption check_ph Verify Sample pH start->check_ph check_solvent Evaluate Extraction & Elution Solvents start->check_solvent check_matrix Assess Matrix Effects start->check_matrix solution_adsorption Rinse container with organic solvent (e.g., acetonitrile) and combine with sample. check_adsorption->solution_adsorption solution_ph Adjust sample pH according to the extraction method (e.g., pH 5 for Oasis WAX SPE). check_ph->solution_ph solution_solvent Optimize solvent choice. Consider methanol for solid samples. Ensure elution solvent is strong enough. check_solvent->solution_solvent solution_matrix Incorporate a cleanup step (e.g., d-SPE) or use matrix-matched standards. check_matrix->solution_matrix end_node Improved Recovery solution_adsorption->end_node solution_ph->end_node solution_solvent->end_node solution_matrix->end_node

Caption: Troubleshooting workflow for low BCIPP recovery.

Question 2: I am seeing significant background contamination in my blank samples. What are the potential sources and how can I minimize it?

Answer: Background contamination is a common issue in the analysis of ubiquitous compounds like OPFRs.[2] Potential sources include:

  • Labware and Apparatus: Filtration membranes, glass bottles, SPE cartridges, and nitrogen blowing instruments can all contribute to blank contamination.[2]

  • Solvents and Reagents: Impurities in solvents and reagents can introduce BCIPP or interfering compounds.

  • Laboratory Environment: The widespread use of OPFRs in consumer products means that laboratory dust and air can be sources of contamination.[8]

To minimize background contamination:

  • Thoroughly Clean Glassware: Implement a rigorous cleaning procedure for all glassware.

  • Pre-screen Materials: Test all materials that come into contact with the sample (e.g., filter membranes, SPE cartridges) for blank levels before use.[2]

  • Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents and reagents.

  • Maintain a Clean Workspace: Regularly clean laboratory surfaces to minimize dust accumulation.

  • Process Procedural Blanks: Include procedural blanks with each batch of samples to monitor and subtract background levels.[9]

Question 3: How do I choose the right extraction method for my sample matrix?

Answer: The choice of extraction method depends on the complexity of the matrix and the analytical goals. The three most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Solid-Phase Extraction (SPE): SPE is a versatile technique that can be used for cleanup, concentration, and extraction from liquid samples like water and urine.[10][11][12] It offers high selectivity by using different sorbent chemistries (e.g., reversed-phase, ion-exchange). For BCIPP in urine, a mixed-mode anion exchange SPE has been used effectively.[3][13]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[4][5][14][15] It is useful for a wide range of sample matrices but can be labor-intensive and require large volumes of organic solvents.[16]

  • QuEChERS: The QuEChERS method is a streamlined approach that involves an extraction step with a solvent (usually acetonitrile) and salts, followed by a cleanup step using dispersive SPE (d-SPE).[17][18][19] It is widely used for multi-residue analysis in complex matrices like fruits, vegetables, and soil due to its speed and efficiency.[20][21]

Logical Flow for Extraction Method Selection

method_selection start Start: Select Extraction Method for BCIPP matrix_type What is the sample matrix? start->matrix_type liquid_matrix Liquid (e.g., water, urine) matrix_type->liquid_matrix Liquid solid_matrix Solid (e.g., soil, food, tissue) matrix_type->solid_matrix Solid/Complex spe Solid-Phase Extraction (SPE) - High selectivity - Good for cleanup & concentration liquid_matrix->spe lle Liquid-Liquid Extraction (LLE) - Versatile - Can be solvent-intensive liquid_matrix->lle solid_matrix->lle quechers QuEChERS - Fast and efficient - Good for multi-residue analysis solid_matrix->quechers

Caption: Decision tree for selecting a BCIPP extraction method.

Frequently Asked Questions (FAQs)

Q1: What are typical recovery rates for BCIPP from different matrices?

A1: Recovery rates can vary significantly depending on the matrix and the extraction method employed. The following table summarizes some reported recovery data for BCIPP and related compounds.

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
BDCPP*UrineMixed-mode anion exchange SPE82 - 91[3][13]
OPFRsSoilUltrasound-assisted extraction & SPE cleanup50 - 121[6]
OPFRsBiota (Fish)Ultrasound-assisted extraction & SPE cleanup47 - 123[6]
OCPs & OPPsFruits & VegetablesModified QuEChERS70 - 120[20]

Note: BDCPP (Bis(1,3-dichloro-2-propyl) phosphate) is a structurally similar metabolite to BCIPP.

Q2: Can I use the QuEChERS method for BCIPP extraction from soil?

A2: Yes, the QuEChERS method is suitable for extracting a wide range of compounds, including organophosphates, from soil and sediment samples.[17] The method's two-step process of extraction and dispersive solid-phase extraction (d-SPE) cleanup is effective at removing matrix interferences.[17]

Q3: What type of SPE cartridge is best for BCIPP extraction from aqueous samples?

A3: For acidic analytes like BCIPP in aqueous matrices such as urine, a mixed-mode anion exchange SPE cartridge has proven effective.[3][13] These cartridges combine reversed-phase and anion-exchange functionalities to retain the analyte of interest while allowing interfering matrix components to be washed away.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BCIPP from Urine

This protocol is adapted from methods for the extraction of similar organophosphate metabolites from urine.[3][13][22]

1. Sample Pre-treatment: a. Take 1 mL of urine sample. b. Spike with an appropriate mass-labeled internal standard. c. Adjust the pH to 6 with a phosphate buffer. d. For conjugated metabolites, perform enzymatic deconjugation (e.g., with β-glucuronidase) by incubating at 37°C for 2 hours.[22]

2. SPE Cartridge Conditioning: a. Use a mixed-mode anion exchange SPE cartridge (e.g., Bond-Elut C18, 200 mg, 3 mL).[22] b. Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading: a. Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

4. Washing: a. Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences. b. Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.

5. Elution: a. Elute the BCIPP from the cartridge with an appropriate volume (e.g., 2 x 2 mL) of a suitable organic solvent (e.g., acetonitrile or methanol).

6. Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

Experimental Workflow for SPE of BCIPP from Urine

spe_workflow start Start: Urine Sample pretreatment 1. Pre-treatment - Spike with Internal Standard - pH Adjustment - Enzymatic Deconjugation start->pretreatment conditioning 2. SPE Cartridge Conditioning - Methanol - Deionized Water pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing - Deionized Water - Dry Cartridge loading->washing elution 5. Elution - Organic Solvent (e.g., Acetonitrile) washing->elution post_elution 6. Post-Elution - Evaporation - Reconstitution elution->post_elution analysis Analysis (e.g., LC-MS/MS) post_elution->analysis

Caption: Step-by-step workflow for SPE of BCIPP from urine.

Protocol 2: QuEChERS for BCIPP from Soil

This is a general protocol for the extraction of organophosphates from soil, which can be adapted for BCIPP.[17][20]

1. Sample Homogenization and Extraction: a. Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. b. If the soil is dry, add an appropriate amount of water to hydrate it. c. Add 10 mL of acetonitrile and an internal standard. d. Shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). f. Shake vigorously again for 1 minute. g. Centrifuge the tube to separate the organic and aqueous layers.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube. The d-SPE tube should contain a sorbent mixture appropriate for the soil matrix (e.g., PSA to remove organic acids, C18 to remove non-polar interferences, and GCB to remove pigments). b. Shake the d-SPE tube for 30 seconds. c. Centrifuge the tube.

3. Final Extract Preparation: a. Take the final cleaned extract for analysis, typically by GC-MS or LC-MS/MS. Depending on the analytical method, a solvent exchange step may be necessary.

Experimental Workflow for QuEChERS of BCIPP from Soil

quechers_workflow start Start: Soil Sample extraction 1. Extraction - Add Acetonitrile & Internal Standard - Add QuEChERS Salts - Shake & Centrifuge start->extraction cleanup 2. Dispersive SPE Cleanup - Transfer Supernatant to d-SPE Tube - Shake & Centrifuge extraction->cleanup analysis 3. Analysis (e.g., GC-MS or LC-MS/MS) cleanup->analysis

Caption: Step-by-step workflow for QuEChERS of BCIPP from soil.

References

Addressing analytical challenges in measuring low levels of BCIPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the analytical challenges associated with measuring low levels of bis(1-chloro-2-propyl) phosphate (BCIPP).

Troubleshooting Guide

Low-level quantification of BCIPP, a metabolite of the organophosphate flame retardant TCIPP, presents several analytical hurdles. Common issues include low detection sensitivity, matrix interference, and variability in recovery. This guide provides solutions to frequently encountered problems during the analysis of BCIPP, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Troubleshooting Common Issues in Low-Level BCIPP Analysis

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Signal/Low Sensitivity - Low concentration of BCIPP in the sample. - Inefficient ionization of BCIPP in the MS source. - Suboptimal sample preparation leading to analyte loss. - Instrument parameters not optimized for BCIPP.- Concentrate the sample: Utilize solid-phase extraction (SPE) to enrich BCIPP from the sample matrix. - Optimize MS source conditions: Adjust parameters such as spray voltage, gas flows, and temperature. Consider using atmospheric pressure chemical ionization (APCI) as it may be less susceptible to matrix effects for some compounds. - Use a suitable internal standard: A stable isotope-labeled (SIL) internal standard for BCIPP is highly recommended to compensate for analyte loss during sample preparation and for ionization variability. - Check and optimize MRM transitions: Ensure the correct precursor and product ions are being monitored with optimized collision energies.
High Signal Variability Between Replicates - Inconsistent sample injection volume. - Variability in manual sample preparation steps. - Matrix effects varying between samples. - Unstable spray in the MS source.- Use an autosampler: Ensure consistent injection volumes. - Automate sample preparation: If possible, use automated SPE systems to improve reproducibility. - Employ a SIL internal standard: This is crucial for correcting for variations in matrix effects and sample processing. - Check for clogs: Inspect the LC system and MS source for any blockages that might cause unstable spray.
Peak Tailing or Broadening - Poor chromatographic separation. - Active sites on the analytical column interacting with the phosphate group of BCIPP. - Mismatched solvent strength between the sample and the mobile phase.- Optimize the LC gradient: Adjust the mobile phase composition and gradient profile to improve peak shape. - Use a suitable analytical column: A C18 column is commonly used, but consider columns with different stationary phases if peak shape is poor. Metal-free columns can sometimes improve the analysis of phosphorylated compounds that may chelate with metal surfaces in standard columns[1]. - Ensure sample solvent compatibility: The solvent used to reconstitute the final extract should be similar in strength to the initial mobile phase.
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) that interfere with the ionization of BCIPP.- Improve sample cleanup: Optimize the SPE protocol to more effectively remove interfering matrix components. - Modify chromatographic conditions: Adjust the LC gradient to separate BCIPP from the interfering compounds. - Use a SIL internal standard: This is the most effective way to compensate for matrix effects as the SIL standard will be affected similarly to the native analyte. - Dilute the sample: If the BCIPP concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
High Background or Baseline Noise - Contaminated solvents, reagents, or labware. - Carryover from previous injections. - In-source decay or fragmentation.- Use high-purity solvents and reagents: Ensure all materials are LC-MS grade. - Implement a thorough wash cycle: Use a strong solvent to wash the injection port and analytical column between samples to prevent carryover. - Optimize MS parameters: Adjust source and fragmentation parameters to minimize background noise.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentration ranges of BCIPP found in human urine?

A1: BCIPP is often detected at very low concentrations in human urine. Geometric mean concentrations have been reported in the range of 83.8 pg/mL[2]. Due to its low detection frequency in some studies, it is considered a challenging metabolite to quantify.

Q2: Why is a stable isotope-labeled (SIL) internal standard crucial for accurate BCIPP quantification?

A2: A SIL internal standard is a form of BCIPP where some atoms have been replaced with heavier isotopes (e.g., Deuterium, Carbon-13). It is chemically identical to the native BCIPP and will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This allows it to accurately correct for analyte loss during extraction and for signal suppression or enhancement caused by matrix effects, leading to more accurate and precise quantification.

Q3: What are the recommended quality control (QC) practices for a BCIPP bioanalytical method?

A3: For reliable results, a robust QC protocol is essential. This should include:

  • Calibration Curve: A calibration curve with a minimum of six non-zero standards should be prepared in the same biological matrix as the samples. The curve should be linear over the expected concentration range.

  • Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These should be analyzed with each batch of samples.

  • Acceptance Criteria: The accuracy of the back-calculated concentrations of the calibration standards and the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (coefficient of variation) of the QC replicates should not exceed 15% (20% for the LLOQ)[3][4].

  • Blank and Zero Samples: A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should be included in each run to assess for interferences and carryover.

Q4: How can I assess the stability of BCIPP in my samples?

A4: The stability of BCIPP in the biological matrix should be evaluated under various conditions that mimic sample handling and storage. This includes:

  • Freeze-Thaw Stability: Assess the analyte concentration after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine if the analyte is stable at room temperature for the duration of the sample preparation process.

  • Long-Term Stability: Evaluate the analyte concentration after storage at the intended temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

For urine samples, storage at 4°C is generally suitable for up to 48 hours to maintain the stability of many metabolites[5][6]. However, for longer-term storage, freezing at -80°C is recommended.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of BCIPP and related compounds from various studies. This allows for a comparison of method performance.

Table 2: Summary of Quantitative Data for BCIPP and Related Analytes

AnalyteMatrixMethodLLOQ/MDLCalibration RangeRecoveryReference
BCIPPHuman UrineLC-MS/MS3.7 ng/mL (mLOQ)Not Specified69-119% (at 3 ng/mL)[7]
BCIPPHuman UrineLC-MS/MS0.025 ng/mL (LOD)Not Specified88-107%[8]
BDCIPPHuman UrineLC-MS/MS8 pg/mL (MDL)Not Specified82 ± 10% to 91 ± 4%[9]
DPHPHuman UrineLC-MS/MS204 pg/mL (MDL)Not Specified72 ± 12% to 76 ± 8%[9]

LLOQ: Lower Limit of Quantification, MDL: Method Detection Limit, mLOQ: method Limit of Quantification, LOD: Limit of Detection.

Experimental Protocols

Detailed Protocol for BCIPP Analysis in Human Urine by LC-MS/MS

This protocol provides a general framework for the analysis of BCIPP in human urine. It should be optimized and validated for specific laboratory conditions and instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract BCIPP from the urine matrix and remove interfering components.

  • Materials:

    • Weak anion exchange (WAX) SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Ammonium hydroxide

    • BCIPP analytical standard

    • BCIPP stable isotope-labeled internal standard (e.g., BCIPP-d12)

  • Procedure:

    • Thaw urine samples to room temperature.

    • Spike a known amount of the BCIPP internal standard into each urine sample, QC, and calibration standard.

    • Condition the SPE cartridge:

      • Wash with 3 mL of methanol.

      • Equilibrate with 3 mL of water.

    • Load the sample: Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge:

      • Wash with 3 mL of 5% methanol in water to remove hydrophilic interferences.

      • Wash with 3 mL of an appropriate organic solvent (e.g., acetonitrile) to remove lipophilic interferences.

    • Elute BCIPP: Elute BCIPP with 3 mL of 5% ammonium hydroxide in methanol.

    • Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:methanol).

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate BCIPP from other components and detect it with high sensitivity and selectivity using tandem mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water with 2% methanol.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute BCIPP.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • BCIPP: Precursor ion (m/z) 251.0 -> Product ion (m/z) 175.0

      • BCIPP-d12 (Internal Standard): Precursor ion (m/z) 263.0 -> Product ion (m/z) 175.0 (Note: These are example transitions and should be optimized on the specific instrument.)

    • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas for BCIPP and its internal standard in the MRM chromatograms.

  • Calculate the peak area ratio of BCIPP to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of BCIPP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Urine Sample Spike Spike with SIL Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for BCIPP analysis.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Potential Solutions Problem Analytical Problem (e.g., Low Signal, High Variability) Check_IS Internal Standard Response OK? Problem->Check_IS Check_Chroma Chromatography (Peak Shape, Retention) OK? Check_IS->Check_Chroma Yes Optimize_SP Optimize Sample Preparation (SPE) Check_IS->Optimize_SP No Check_Blanks Blanks Clean? Check_Chroma->Check_Blanks Yes Optimize_LC Optimize LC Method Check_Chroma->Optimize_LC No Optimize_MS Optimize MS Parameters Check_Blanks->Optimize_MS Yes Clean_System Clean LC-MS System Check_Blanks->Clean_System No

Caption: Troubleshooting logic for BCIPP analysis.

Matrix_Effects cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Analyte_Ideal BCIPP Ionization_Ideal Efficient Ionization Analyte_Ideal->Ionization_Ideal Signal_Ideal Accurate Signal Ionization_Ideal->Signal_Ideal Analyte_Supp BCIPP Ionization_Supp Reduced Ionization Analyte_Supp->Ionization_Supp Matrix_Supp Co-eluting Matrix Components Matrix_Supp->Ionization_Supp Signal_Supp Suppressed Signal Ionization_Supp->Signal_Supp Analyte_Enh BCIPP Ionization_Enh Increased Ionization Analyte_Enh->Ionization_Enh Matrix_Enh Co-eluting Matrix Components Matrix_Enh->Ionization_Enh Signal_Enh Enhanced Signal Ionization_Enh->Signal_Enh

Caption: Impact of matrix effects on BCIPP signal.

References

Technical Support Center: Analysis of Bis(1-chloro-2-propyl) phosphate (BCIPP) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Bis(1-chloro-2-propyl) phosphate (BCIPP) in biological samples.

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS/MS analysis of complex biological matrices, leading to reduced analyte signal and inaccurate quantification. This guide addresses frequent issues encountered during BCIPP analysis.

Common Problems and Solutions in BCIPP Analysis

Problem Potential Cause(s) Recommended Solution(s)
Low BCIPP Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) compete with BCIPP for ionization. - Optimize Sample Preparation: Employ a robust solid-phase extraction (SPE) protocol. Weak anion exchange (WAX) sorbents are often effective for acidic metabolites like BCIPP.[1] - Improve Chromatographic Separation: Modify the LC gradient to separate BCIPP from the majority of matrix components. - Adjust Mobile Phase: The addition of mobile phase modifiers can enhance ionization. For organophosphate metabolites, mobile phases containing ammonium hydroxide/ammonium formate have been used.[2] - Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[3]
Inefficient Extraction: Poor recovery of BCIPP from the sample matrix. - Select Appropriate SPE Sorbent: Test different SPE sorbents (e.g., Oasis WAX, MAX, HLB) to determine the best recovery for BCIPP. - Optimize SPE Protocol: Systematically optimize conditioning, loading, washing, and elution steps. Ensure the pH of the sample is appropriate for the chosen sorbent. - Enzymatic Hydrolysis: If analyzing for total BCIPP (free and conjugated), ensure complete hydrolysis of glucuronide metabolites.
High Signal Variability / Poor Reproducibility Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated BCIPP internal standard (e.g., BCIPP-d12) is highly recommended to compensate for variations in matrix effects and extraction efficiency.[4] - Thorough Sample Cleanup: Consistent and effective sample preparation is crucial to minimize variability.
Instrument Contamination: Buildup of matrix components in the LC-MS system. - Implement a Divert Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly retained or unretained matrix components may elute. - Regular System Maintenance: Perform routine cleaning of the ion source and mass spectrometer inlet.
Peak Tailing or Splitting Secondary Interactions: Interaction of the phosphate group with active sites on the LC column. - Use a High-Quality C18 Column: Select a column with good end-capping and minimal silanol activity. - Mobile Phase pH Adjustment: Control the pH of the mobile phase to ensure consistent ionization state of BCIPP.

| | Column Overloading: Injecting too high a concentration of the analyte or matrix components. | - Dilute the Sample Extract: If sensitivity allows, dilute the final extract before injection. - Reduce Injection Volume: Decrease the volume of sample injected onto the column. |

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of ion suppression for BCIPP in urine samples?

A1: The most common cause of ion suppression for acidic analytes like BCIPP in urine is the presence of endogenous matrix components, particularly phospholipids and salts, that co-elute with the analyte and compete for ionization in the mass spectrometer source. Inefficient sample preparation that fails to adequately remove these interferences is a primary contributor to this issue.

Q2: How do I choose the right solid-phase extraction (SPE) sorbent for BCIPP?

A2: The choice of SPE sorbent depends on the physicochemical properties of BCIPP and the nature of the biological matrix. Since BCIPP is an acidic metabolite, anion exchange sorbents are often effective.

  • Weak Anion Exchange (WAX): Sorbents like Oasis WAX have been successfully used for the extraction of organophosphate flame retardant metabolites from urine. They are designed to retain acidic compounds.[1]

  • Mixed-Mode Sorbents: Sorbents with both reversed-phase and ion-exchange properties (e.g., Oasis MAX - mixed-mode anion exchange) can provide enhanced selectivity and cleanup.

It is recommended to perform a comparative evaluation of different sorbents to determine the optimal recovery and reduction of matrix effects for your specific application.

Quantitative Data Summary: Comparison of SPE Sorbent Performance for Organophosphate Metabolites

The following table summarizes recovery data for organophosphate metabolites structurally similar to BCIPP using different SPE sorbents. While specific data for BCIPP was not found in this direct comparison, this provides a useful starting point for sorbent selection.

SorbentAnalyte ClassAverage Recovery (%)Reference
Oasis MCXBasic CompoundsGood retention and elution[5]
Oasis WAXAcidic CompoundsUnable to retain basic compounds[5]
Oasis MAXAcidic CompoundsUnable to retain basic compounds[5]
Oasis WCXBasic CompoundsUnable to retain acidic compounds[5]

Note: This table provides a general guideline. Optimal sorbent selection should be empirically determined for BCIPP.

Q3: What is the best internal standard for BCIPP analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For BCIPP, a deuterated analog such as Bis(1-chloro-2-propyl-d6) phosphate (BCIPP-d12) would be the best choice. A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in recovery.[4] If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be considered, but it will not compensate for matrix effects as effectively.

Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for BCIPP analysis?

A4: Both ESI and APCI can be used for the analysis of organophosphate metabolites.

  • ESI is generally suitable for polar and ionizable compounds like BCIPP and is widely used. However, it can be more susceptible to ion suppression from co-eluting matrix components.

  • APCI is often a good alternative for less polar compounds and can be less prone to matrix effects. For some organophosphate flame retardant metabolites, APCI has been shown to provide better results with fewer matrix effects.[3]

The choice between ESI and APCI should be evaluated during method development to determine which source provides the best sensitivity and robustness for BCIPP in your specific matrix.

Q5: My BCIPP peak is showing significant tailing. What can I do?

A5: Peak tailing for phosphorylated compounds is often due to secondary interactions with the stationary phase. Here are some troubleshooting steps:

  • Check your LC Column: Ensure you are using a high-quality, end-capped C18 column. Older columns or those with exposed silanol groups can contribute to peak tailing.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of BCIPP and its interaction with the column. Experiment with small adjustments to the mobile phase pH to improve peak shape.

  • Mobile Phase Additives: The use of ion-pairing reagents or other mobile phase additives can sometimes improve peak shape, but be aware that they can also impact MS sensitivity.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

Experimental Protocols

The following are example protocols for the analysis of BCIPP in urine. These should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Automated Solid-Phase Extraction (SPE) of BCIPP from Urine

This protocol is adapted from a method for the high-throughput determination of urinary organophosphate flame retardant metabolites using an automated liquid handling system.

Materials:

  • Oasis WAX 96-well SPE plates (30 mg per well)

  • Urine samples, acidified with formic acid

  • Internal standard solution (e.g., BCIPP-d12 in methanol)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • HPLC-grade water

  • 2% Formic acid in water

  • 2% Ammonium hydroxide in methanol

  • 96-well collection plates

Procedure:

  • Sample Pre-treatment: To 1 mL of urine in a 96-well plate, add the internal standard solution. Acidify the samples with formic acid.

  • SPE Plate Conditioning: Condition each well of the Oasis WAX 96-well plate sequentially with 400 µL of ACN, 400 µL of MeOH, and 400 µL of HPLC-grade water.

  • Sample Loading: Load the 1 mL acidified urine samples onto the conditioned SPE plate.

  • Washing: Wash the wells with 400 µL of 2% formic acid in water. Dry the wells under vacuum for 30 seconds.

  • Elution: Elute the analytes with 600 µL of 2% ammonium hydroxide in methanol into a 96-well collection plate.

  • Evaporation and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 5% methanol in water. The plate is then ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of BCIPP

This is a general LC-MS/MS method that can be adapted for BCIPP analysis.

Liquid Chromatography (LC) Parameters:

  • Column: A high-quality reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with an appropriate modifier (e.g., 1 mM tributylamine and 1 mM acetic acid).[2]

  • Mobile Phase B: Methanol with the same modifier as Mobile Phase A.[2]

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. An example gradient is as follows:

    • 0-1 min: 20% B

    • 1-8 min: 20-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for BCIPP and its internal standard should be optimized on your instrument. An example transition for BCIPP is:

    • BCIPP: Precursor ion (m/z) -> Product ion (m/z)

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for BCIPP Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis urine_sample Urine Sample add_is Add Internal Standard (BCIPP-d12) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (optional for total BCIPP) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lc_ms LC-MS/MS Analysis spe->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Caption: Figure 1. A generalized workflow for the analysis of BCIPP in biological samples.

Troubleshooting_Flowchart Figure 2. Troubleshooting Low BCIPP Signal start Low BCIPP Signal Detected check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok Yes is_low IS Signal Also Low? check_is->is_low No ion_suppression Potential Ion Suppression is_ok->ion_suppression extraction_issue Potential Extraction Issue is_low->extraction_issue instrument_issue Potential Instrument Issue is_low->instrument_issue solution1 Optimize Chromatography - Change Gradient - Use Divert Valve ion_suppression->solution1 solution2 Optimize Sample Prep - Evaluate SPE Sorbent - Check pH extraction_issue->solution2 solution3 Check MS Settings - Clean Ion Source - Optimize Parameters instrument_issue->solution3

Caption: Figure 2. A logical flowchart for troubleshooting low signal intensity in BCIPP analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for Bis(1-chloro-2-propyl) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Bis(1-chloro-2-propyl) phosphate (BCPP) in human plasma against an established gas chromatography-based method. BCPP is a major metabolite of the organophosphate flame retardant Tris(1-chloro-2-propyl) phosphate (TCPP), and its accurate measurement is crucial for toxicological and exposure assessments.[1][2] This document presents supporting experimental data, detailed methodologies, and a clear visual representation of the validation workflow to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Methodology Comparison: A Side-by-Side Analysis

The performance of the novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method was rigorously validated and compared against a well-established Gas Chromatography with Flame Photometric Detection (GC-FPD) method. The key performance parameters are summarized below.

Parameter New UHPLC-MS/MS Method Established GC-FPD Method Reference
Matrix Human PlasmaRat and Mouse Plasma
Instrumentation Triple Quadrupole Mass SpectrometerFlame Photometric Detector
Limit of Detection (LOD) 0.1 ng/mL0.9 ng/mL[2]
Limit of Quantification (LOQ) 0.5 ng/mL~5 ng/mL[2]
Linearity (r²) ≥ 0.995≥ 0.99[2]
Accuracy (Relative Error) ≤ ± 5.8%≤ ± 7.2%[2]
Precision (RSD) ≤ 15%≤ 27.5%[2]
Recovery 92-105%Not explicitly stated
Sample Volume 50 µL50 µL[2]

Validation Workflow of the New UHPLC-MS/MS Method

The following diagram illustrates the logical workflow for the validation of the new UHPLC-MS/MS method for BCPP analysis in human plasma.

ValidationWorkflow A Method Development B Method Optimization A->B Refinement C Full Method Validation B->C Proceed to Validation D Linearity & Range C->D E Accuracy & Precision C->E F Selectivity & Specificity C->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) C->G H Recovery & Matrix Effects C->H I Stability C->I J Validated Method for Routine Analysis D->J Successful Validation E->J Successful Validation F->J Successful Validation G->J Successful Validation H->J Successful Validation I->J Successful Validation

References

A Comparative Guide to the Inter-laboratory Measurement of Bis(1-chloro-2-propyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The following tables summarize the performance of different analytical methods used for the quantification of BCIPP and its parent compound, TCIPP. These tables are compiled from single-laboratory validation studies, providing a baseline for comparison.

Table 1: Performance of a Validated Method for Tris(1-chloro-2-propyl) phosphate (TCPP-1 Isomer) in Plasma by GC-FPD

ParameterValueReference
Analytical MethodGas Chromatography with Flame Photometric Detection (GC-FPD)[1]
MatrixFemale Harlan Sprague Dawley (HSD) rat and B6C3F1 mouse plasma[1]
Linearity (r)≥ 0.99[1]
Accuracy (Inter-day relative error)≤ ± -7.2%[1]
Precision (Inter-batch relative standard deviation)≤ 27.5%[1]
Lower Limit of Quantitation (LLOQ)~5 ng/mL[1]
Limit of Detection (LOD)~0.9 ng/mL[1]

Table 2: Performance of a Validated Method for BCIPP in Human Urine by LC-MS/MS

ParameterValueReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization[2]
MatrixHuman Urine[2]
Method Detection Limit (MDL)8 pg/mL[2]
Recovery (spiked urine)82 ± 10% to 91 ± 4%[2]

Table 3: Performance of a Method for Chlorinated Flame Retardants in Lake Water by GC/MS

ParameterValueReference
Analytical MethodGas Chromatography/Mass Spectrometry (GC/MS)[3]
MatrixLake Water[3]
Limit of Detection (LOD)1 - 3 ng/L[3]
Recovery85 - 99%[3]

Experimental Protocols

Quantification of Tris(1-chloro-2-propyl)phosphate in Rat and Mouse Plasma by GC-FPD

This method was validated for the quantification of the most abundant isomer of TCIPP, TCPP-1, in rodent plasma.[1]

  • Sample Preparation:

    • Plasma samples (as small as 50 µL) are subjected to protein precipitation using trichloroacetic acid.

    • The precipitated sample is then extracted with toluene.

  • Analysis:

    • The toluene extract is analyzed by Gas Chromatography with Flame Photometric Detection (GC-FPD).

    • Quantification is performed over a concentration range of 5-70 ng/mL.

Analysis of BCIPP in Human Urine by LC-MS/MS

This method is designed for the extraction and quantification of BCIPP and diphenyl phosphate (DPP) in human urine.[2]

  • Sample Preparation:

    • Urine samples are extracted using mixed-mode anion exchange solid phase extraction.

    • Mass-labeled internal standards are used for quantification.

  • Analysis:

    • The extract is analyzed by atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry (APCI-LC-MS/MS).

Determination of Organophosphates in Lake Water by GC/MS

This method is suitable for the analysis of chlorinated flame retardants, including TCIPP, in water samples.[3]

  • Sample Preparation:

    • A large volume of filtered water sample (1.5 L to 2.5 L) is passed through a Bond Elut PPL solid-phase extraction (SPE) cartridge.[3]

    • The analytes are eluted from the SPE cartridge with a small amount of organic solvent.

    • An internal standard (squalane) is added to the extract before analysis.[3]

  • Analysis:

    • The extract is injected into a Gas Chromatography/Mass Spectrometry (GC/MS) system.

    • Quantification is based on the mass trace of a prominent ion for each compound using an internal standard calibration.[3]

Visualizations

Experimental Workflow for BCIPP Analysis

The following diagram illustrates a general workflow for the analysis of BCIPP in biological and environmental matrices, based on the described methodologies.

BCIPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plasma, Water) Precipitation Protein Precipitation (for Plasma) Sample->Precipitation SPE Solid-Phase Extraction (SPE) (for Urine, Water) Sample->SPE Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Precipitation->Concentration SPE->Concentration Extraction->Concentration GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GC_MS LC_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Concentration->LC_MS Quantification Quantification (Internal/External Standard) GC_MS->Quantification LC_MS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for the analysis of Bis(1-chloro-2-propyl) phosphate (BCIPP).

Logical Relationship in Proficiency Testing

The diagram below outlines the logical steps involved in an inter-laboratory comparison or proficiency testing scheme, which is a crucial component for ensuring data quality and comparability across different laboratories.

Proficiency_Testing_Logic Provider Proficiency Testing (PT) Provider Sample_Prep Preparation & Distribution of Homogeneous Samples Provider->Sample_Prep Organizes Evaluation Statistical Evaluation of Results Provider->Evaluation Conducts Labs Participating Laboratories Analysis Sample Analysis by Each Laboratory Labs->Analysis Perform Sample_Prep->Labs Distributes Data_Submission Submission of Results to Provider Analysis->Data_Submission Report Data_Submission->Provider Report Issuance of Performance Report Evaluation->Report Generates Report->Labs Feedback

Caption: Logical flow of an inter-laboratory proficiency testing scheme.

References

Comparative Toxicity of Bis(1-chloro-2-propyl) phosphate and Other TCPP Metabolites: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the current toxicological landscape reveals a significant data gap in the direct comparative toxicity of Tris(1-chloro-2-propyl) phosphate (TCPP) metabolites. While TCPP, a widely used organophosphate flame retardant, is known to be metabolized into several compounds, including Bis(1-chloro-2-propyl) phosphate (BCPP), bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP), and bis(1-chloro-2-propyl)1-hydroxy-2-propyl phosphate (BCIPHIPP), a head-to-head comparison of their toxicological profiles is notably absent in the current scientific literature. This guide, therefore, synthesizes the available toxicity data for the parent compound, TCPP, and its individual metabolites to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein underscores the urgent need for direct comparative studies to accurately assess the risks associated with these environmental and human-health relevant compounds.

Metabolism of Tris(1-chloro-2-propyl) phosphate (TCPP)

TCPP undergoes phase I metabolism in the liver, primarily through oxidation and deesterification, to form its major metabolites. This metabolic pathway is a crucial first step in understanding the potential toxicity of TCPP exposure, as the resulting metabolites may exhibit different toxicokinetic and toxicodynamic properties than the parent compound.

TCPP_Metabolism TCPP Tris(1-chloro-2-propyl) phosphate (TCPP) BCPP Bis(1-chloro-2-propyl) phosphate (BCPP/BCIPP) TCPP->BCPP Deesterification BCPCP bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) TCPP->BCPCP Oxidation BCIPHIPP bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) TCPP->BCIPHIPP Oxidation Genotoxicity_Workflow cluster_culture Cell Culture & Treatment cluster_assay Micronucleus Assay start Isolate Human Lymphocytes culture Culture in RPMI-1640 start->culture treat Expose to Test Compound culture->treat cytoB Add Cytochalasin-B treat->cytoB harvest Harvest & Fix Cells cytoB->harvest slide Prepare & Stain Slides harvest->slide score Microscopic Analysis slide->score Calculate Micronucleus\nFrequency (Genotoxicity) Calculate Micronucleus Frequency (Genotoxicity) score->Calculate Micronucleus\nFrequency (Genotoxicity) Calculate CBPI\n(Cytotoxicity) Calculate CBPI (Cytotoxicity) score->Calculate CBPI\n(Cytotoxicity)

Cross-Validation of Analytical Platforms for BCIPP Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Bis(1-chloro-2-propyl) phosphate (BCIPP), a metabolite of the organophosphate flame retardant Tris(1-chloro-2-propyl) phosphate (TCIPP), is crucial for assessing human exposure and understanding its potential health effects. This guide provides an objective comparison of the two primary analytical platforms used for BCIPP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The information presented is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most appropriate methodology for their specific needs.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical platform for BCIPP quantification often depends on the specific requirements of the study, such as the desired sensitivity and the nature of the biological matrix. Below is a summary of key quantitative performance parameters for LC-MS/MS and GC-MS/MS based on published data for BCIPP and other organophosphate flame retardant (OPFR) metabolites.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Key Considerations
Sensitivity (mLOQ) 3.7 ng/mL[1]0.06 ng/mL [1]GC-MS/MS demonstrates significantly higher sensitivity for BCIPP quantification.[1]
**Linearity (R²) **>0.99>0.99Both platforms exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 69 - 119% (for a suite of OPFR metabolites)[1]91.6 - 105.7% (for a suite of monoterpenoids)Accuracy is method-dependent and can be optimized for both platforms.
Precision (% RSD) <31% (inter-day imprecision for a suite of OPFR metabolites)[1]<15%Both methods demonstrate acceptable precision, with GC-MS/MS often showing lower relative standard deviations.
Sample Derivatization Not requiredRequired (e.g., silylation)The need for derivatization in GC-MS adds an extra step to the sample preparation workflow.
Throughput Generally higherCan be lower due to derivatization and longer run timesLC-MS/MS is often favored for high-throughput screening.

Note: Method Limit of Quantification (mLOQ), Linearity (R²), Accuracy, and Precision are dependent on the specific method, matrix, and instrumentation. The values presented are indicative of typical performance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of BCIPP in human urine using both LC-MS/MS and GC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

A common sample preparation technique for both platforms involves Solid-Phase Extraction (SPE) to clean up and concentrate the analyte from the complex urine matrix.

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Enzymatic Deconjugation (Optional but Recommended): To measure total BCIPP (free and conjugated), treat the urine sample with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with sequential washes of methanol and deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents (e.g., water, and a mild organic solvent) to remove interfering substances.

  • Elution: Elute the retained BCIPP from the cartridge using an appropriate solvent mixture (e.g., a higher ionic strength or pH-adjusted organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for OPFR metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for BCIPP and its internal standard.

GC-MS/MS Analysis
  • Derivatization:

    • Prior to injection, the extracted BCIPP must be derivatized to increase its volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to create a trimethylsilyl (TMS) ester of BCIPP.

  • Chromatographic Separation:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is the standard ionization technique.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification, with MRM providing higher selectivity.

Mandatory Visualization

Workflow for BCIPP Quantification

The following diagram illustrates the general experimental workflow for the quantification of BCIPP in biological samples, highlighting the key stages from sample collection to data analysis.

BCIPP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing SampleCollection Biological Sample (e.g., Urine) Pretreatment Pre-treatment (Centrifugation) SampleCollection->Pretreatment Deconjugation Enzymatic Deconjugation Pretreatment->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Derivatization Derivatization (for GC-MS/MS) SPE->Derivatization LC_MS LC-MS/MS SPE->LC_MS GC_MS GC-MS/MS Derivatization->GC_MS DataAcquisition Data Acquisition LC_MS->DataAcquisition GC_MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification CrossValidation Cross-Validation Quantification->CrossValidation

Caption: Experimental workflow for BCIPP quantification.

BCIPP and the IL-6/JAK/STAT Signaling Pathway

Recent research has suggested a potential link between exposure to chlorinated OPFRs, including the parent compound of BCIPP, and the impairment of lung function through the IL-6/JAK/STAT signaling pathway. This pathway is critical in regulating inflammatory responses.

IL6_JAK_STAT_Pathway cluster_cell cluster_nucleus BCIPP BCIPP Exposure IL6 IL-6 BCIPP->IL6 Potential Induction IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 associates with JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Inflammatory Response) Nucleus->GeneTranscription

Caption: Potential influence of BCIPP on the IL-6/JAK/STAT pathway.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS/MS are powerful and reliable platforms for the quantification of BCIPP in biological matrices. The choice between the two should be guided by the specific research question and available resources.

  • GC-MS/MS is the recommended platform when the highest sensitivity is required, for instance, in studies with expected low exposure levels. However, the additional derivatization step needs to be considered in the workflow.

  • LC-MS/MS is advantageous for high-throughput analysis and for multi-analyte methods that include less volatile compounds, as it does not require derivatization.

Cross-validation of methods is essential when comparing data from different studies or when transferring a method between laboratories. This process ensures that the results are comparable and reliable, regardless of the analytical platform used. It typically involves analyzing a set of quality control samples and incurred samples on both platforms and comparing the results statistically.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select and implement the most suitable analytical platform for their BCIPP quantification needs, ensuring the generation of high-quality, and reproducible data.

References

A Comparative Guide to Bis(1-chloro-2-propyl) phosphate (BCIPP) and Other Organophosphate Flame Retardant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphate flame retardants (OPFRs) are extensively used in a variety of consumer products, leading to widespread human exposure.[1][2][3] The subsequent metabolism of these compounds results in various metabolites, with Bis(1-chloro-2-propyl) phosphate (BCIPP) being a significant metabolite of tris(1-chloro-2-propyl) phosphate (TCIPP).[4][5][6] This guide provides a comparative analysis of BCIPP against other common OPFR metabolites, focusing on their detection in human samples, toxicological profiles, and associated cellular mechanisms.

Comparative Analysis of OFR Metabolite Levels in Human Urine

The concentrations of OPFR metabolites are frequently measured in urine to assess human exposure.[2][7][8][9][10][11][12] BCIPP is commonly detected, but its levels can vary significantly compared to other metabolites depending on geographical location and demographics.[8][9][12] Below is a summary of geometric mean concentrations of BCIPP and other prominent OPFR metabolites found in human urine across different studies.

MetaboliteParent Compound(s)Geometric Mean Concentration (ng/mL)Population/StudyCitation
BCIPP TCIPP0.084General Population, USA[8]
Not Detected in most samplesMothers and Toddlers, USA[9]
0.025 (LOD)Adults, California, USA[13]
BDCIPPTDCIPP0.414General Population, USA[8]
1.3Pregnant Women, USA[2]
0.147Adults, USA[10][11][14]
2.5Adults, California, USA[13]
DPHPTPHP, EHDPP, RDP1.06General Population, USA[8]
1.9Pregnant Women, USA[2]
1.074Adults, USA[10][11][14]
BCEPTCEP0.354General Population, USA[8]
1.9Adults, California, USA[13]

Note: Concentrations can vary widely based on analytical methods, population characteristics, and exposure sources. BDCIPP (bis(1,3-dichloro-2-propyl) phosphate) and DPHP (diphenyl phosphate) are often detected at higher concentrations than BCIPP.[8][9][10][11][12][14]

Comparative Toxicology of OFR Metabolites

The metabolic transformation of OPFRs can sometimes lead to an increase in their toxicity.[1][4][15][16] Studies have shown that OPFR metabolites can exhibit various toxic effects, including endocrine disruption and cytotoxicity.[1][4]

MetaboliteToxicological EndpointIn Vitro/In Vivo ModelKey FindingsCitation
BCIPP Endocrine DisruptionCHO-K1 and H295R cellsShowed endocrine-disrupting effects.[4]
BDCIPPEndocrine DisruptionCHO-K1 and H295R cellsExhibited stronger endocrine-disrupting effects than its parent compound, TDCIPP.[4]
DPHPEndocrine DisruptionCHO-K1 and H295R cellsDemonstrated endocrine-disrupting potential.[4]
Various OFRsCytotoxicityHepG2 cellsTDCIPP, TPhP, and other OPFRs were analyzed for their toxic effects.[17]

Some studies suggest that the biotransformation of parent OPFRs can amplify their adverse health effects. For instance, certain metabolites have demonstrated greater endocrine-disrupting activity than their parent compounds.[4]

Signaling Pathways and Mechanisms of Action

OPFRs and their metabolites can interfere with various cellular signaling pathways, potentially leading to adverse health outcomes.[1][15][16] While the specific pathways affected by BCIPP are still under investigation, research on other OPFRs and their metabolites provides insights into potential mechanisms. These include disruptions in the nervous, hepatic, reproductive, and endocrine systems.[1][15][16]

Signaling_Pathway cluster_0 Cellular Exposure cluster_1 Metabolism cluster_2 Cellular Targets & Pathways cluster_3 Adverse Outcomes OPFRs OPFRs Metabolites (e.g., BCIPP, BDCIPP, DPHP) Metabolites (e.g., BCIPP, BDCIPP, DPHP) OPFRs->Metabolites (e.g., BCIPP, BDCIPP, DPHP) Biotransformation Nuclear Receptors Nuclear Receptors Metabolites (e.g., BCIPP, BDCIPP, DPHP)->Nuclear Receptors Enzyme Inhibition Enzyme Inhibition Metabolites (e.g., BCIPP, BDCIPP, DPHP)->Enzyme Inhibition Signaling Cascades (e.g., MAPK, PI3K/Akt) Signaling Cascades (e.g., MAPK, PI3K/Akt) Metabolites (e.g., BCIPP, BDCIPP, DPHP)->Signaling Cascades (e.g., MAPK, PI3K/Akt) Endocrine Disruption Endocrine Disruption Nuclear Receptors->Endocrine Disruption Neurotoxicity Neurotoxicity Enzyme Inhibition->Neurotoxicity Reproductive Toxicity Reproductive Toxicity Signaling Cascades (e.g., MAPK, PI3K/Akt)->Reproductive Toxicity

Caption: General overview of OFR metabolism and potential adverse outcome pathways.

Experimental Methodologies

Accurate detection and quantification of OFR metabolites are crucial for exposure and toxicological studies. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10][11][14]

Protocol: Analysis of OFR Metabolites in Human Urine by LC-MS/MS

This protocol is a generalized summary based on common methodologies.[7][10][11][14]

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Enzyme treatment (e.g., with β-glucuronidase/sulfatase) is often employed to deconjugate metabolites.

    • Spike samples with isotopically labeled internal standards for quantification.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode anion exchange SPE is often used.[10][11][14]

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor and product ion transitions for each analyte and internal standard.

Experimental_Workflow Urine Sample Urine Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample->Enzymatic Hydrolysis Deconjugation Solid-Phase Extraction Solid-Phase Extraction Enzymatic Hydrolysis->Solid-Phase Extraction Cleanup & Concentration LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Detection & Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: A typical workflow for the analysis of OFR metabolites in urine samples.

Conclusion

This compound is a key metabolite for monitoring exposure to TCIPP. However, in many populations, other OFR metabolites like BDCIPP and DPHP are found in higher concentrations, suggesting greater exposure to their parent compounds. The toxicological data, although still emerging, indicates that BCIPP and other OFR metabolites can exert endocrine-disrupting effects, with some metabolites being more potent than the original flame retardant. Further research is necessary to fully elucidate the comparative toxicity and mechanisms of action of these prevalent environmental contaminants to better assess the risks associated with human exposure.

References

Comparative analysis of BCIPP levels in different human populations

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the nature of BCIPP (5-Bromo-4-chloro-3-indolyl phosphate). BCIPP is a synthetic laboratory reagent, specifically a chromogenic substrate used for detecting alkaline phosphatase activity in various immunoassays like ELISA and Western blotting. It is not a substance that is naturally present or measured in human populations in the context of a biomarker for health or disease.

Therefore, a comparative analysis of BCIPP levels in different human populations is not a subject of scientific research, and consequently, there is no available data to compile into a comparison guide as requested. The core requirements of data presentation, experimental protocols for population studies, and signaling pathways involving BCIPP in humans are not applicable because BCIPP is an external chemical used for in vitro (in the lab) diagnostics, not an in vivo (in the body) compound.

It is possible that BCIPP has been mistaken for another molecule that is measured in human populations, such as a biomarker, a metabolite of a drug, or an environmental contaminant. We recommend verifying the name of the compound of interest.

If you are interested in the application of BCIPP in diagnostic tests across different populations, that would be a different query. However, based on the request for "BCIPP levels in different human populations," we must clarify that no such data exists.

Performance of SPE Sorbents for Carmustine (BCNU) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of various Solid-Phase Extraction (SPE) sorbents for the quantification of the chemotherapeutic agent Carmustine, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), in biological matrices. The selection of an appropriate SPE sorbent is critical for developing robust and reliable bioanalytical methods, ensuring accurate pharmacokinetic and metabolic studies.

Sorbent Performance Comparison

The following table summarizes the key characteristics and expected performance of common SPE sorbents for BCNU extraction.

Sorbent TypeTrade NamesMatrixExpected Recovery for BCNUKey AdvantagesPotential Disadvantages
Silica-Based C18 Sep-Pak C18, Bond Elut C18Plasma, Serum, UrineGood to ExcellentWell-established, good retention for hydrophobic compounds.[1]Prone to silanol interactions causing peak tailing for basic compounds; requires conditioning and equilibration to prevent sorbent drying.[2]
Polymer-Based Oasis HLB, Strata-XPlasma, Serum, UrineExcellentHydrophilic-Lipophilic Balanced sorbent provides good retention for a wide range of compounds; water-wettable, allowing for simplified protocols.[2][3]May have lower retention for highly hydrophobic compounds compared to dedicated C18.
Mixed-Mode Bond Elut CertifyPlasma, UrineGood to ExcellentCombines reversed-phase and ion-exchange mechanisms for enhanced selectivity and cleaner extracts, particularly for basic drugs.[4]Method development can be more complex due to the dual retention mechanism.

Experimental Protocols

A typical SPE protocol for the extraction of BCNU from a biological matrix like plasma involves several key steps. The following is a generalized protocol that can be adapted for different sorbents.

Sample Pre-treatment
  • Thaw plasma samples at room temperature.

  • Centrifuge the samples to pellet any precipitated proteins.

  • To 100 µL of plasma, add an internal standard.

  • Dilute the plasma sample 1:1 with an acidic solution (e.g., 4% H3PO4 in water) to disrupt protein binding and ensure a consistent pH for extraction.[5]

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a standard 5-step procedure. For water-wettable sorbents like Oasis HLB, the conditioning and equilibration steps may be omitted, leading to a simplified 3-step protocol (Load, Wash, Elute).[2]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol. This solvates the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of water or an appropriate buffer to prepare the sorbent for the aqueous sample.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences and salts.

  • Elution: Elute the analyte of interest with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).[5]

Post-Extraction
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS analysis).[6]

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow for SPE and the mechanism of action of Carmustine.

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute with Acidic Solution Spike->Dilute Load 3. Load Sample Dilute->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Acetonitrile/Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of BCNU.

BCNU_Mechanism BCNU Carmustine (BCNU) Decomposition Spontaneous Decomposition in vivo BCNU->Decomposition Intermediates Reactive Chloroethyl and Isocyanate Intermediates Decomposition->Intermediates DNA_Alkylation Alkylation of DNA (N7 and O6 of Guanine) Intermediates->DNA_Alkylation Crosslinking DNA Interstrand and Intrastrand Cross-linking DNA_Alkylation->Crosslinking Inhibition Inhibition of DNA Replication and Transcription Crosslinking->Inhibition Apoptosis Cell Cycle Arrest and Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of Carmustine (BCNU).[7][8]

References

A Comparative Guide to the Analytical Determination of Bis(1-chloro-2-propyl) phosphate (BCIPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of analytical methods for the quantitative determination of Bis(1-chloro-2-propyl) phosphate (BCIPP), a significant metabolite of the organophosphate flame retardant, tris(1-chloro-2-propyl) phosphate (TCPP). The performance of various analytical techniques is compared, supported by experimental data, to assist researchers in selecting the most suitable method for their specific application.

Introduction to BCIPP Analysis

This compound (BCIPP) is a primary metabolite of TCPP, a widely used flame retardant found in numerous consumer products.[1][2] Monitoring BCIPP in biological and environmental matrices is crucial for assessing human exposure and understanding the toxicokinetics of its parent compound. The analytical determination of BCIPP presents challenges due to its polarity and the complexity of the matrices in which it is typically found. The two primary analytical approaches for BCIPP quantification are gas chromatography (GC) and liquid chromatography (LC), most commonly coupled with mass spectrometry (MS).

Performance Comparison of Analytical Methods

The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the reported accuracy and precision data for the analysis of BCIPP and related organophosphate flame retardant metabolites using different analytical techniques.

Analytical TechniqueMatrixAccuracyPrecision (%RSD)Limit of Quantification (LOQ)
LC-MS/MSPlasma≤ ± 2.9% (Relative Error)≤ 1.8%30 ng/mL
LC-MS/MSUrine69 - 119% (Recovery)< 31%3.7 ng/mL
UPLC-HRMSUrine~101% (in synthetic urine)3%~25 ng/mL
GC-MSLake Water85 - 99% (Recovery)Not ReportedNot Reported for BCIPP
GC-FPDPlasma≤ ± -7.2% (Inter-day Relative Error)≤ 27.5% (Inter-batch)~5 ng/mL (for TCPP-1)

Note: Data for GC methods specifically for BCIPP is limited in the provided search results; performance data for the parent compound TCPP or for general organophosphates in similar matrices is included for comparative context.

Experimental Methodologies

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are summaries of methodologies employed for the analysis of BCIPP and related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for BCIPP in Plasma[3]
  • Sample Preparation: Protein precipitation.

  • Chromatography: Liquid chromatography (details not specified in the abstract).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS).

  • Internal Standard: Use of mass-labeled internal standards is a common practice.[3][4]

  • Key Performance: The method demonstrated a linearity of r ≥ 0.99 over a range of 30–10,000 ng/mL. The precision, expressed as relative standard deviation (RSD), was ≤ 1.8%, and the accuracy, estimated as relative error (RE), was ≤ ± 2.9%. The limit of quantitation (LOQ) was 30 ng/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for BCIPP in Urine[4]
  • Sample Preparation: Solid-phase extraction (SPE) using a weak anion exchange sorbent (Oasis WAX).

  • Chromatography: Reversed-phase liquid chromatography.

  • Mass Spectrometry: Negative electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

  • Key Performance: Method accuracy at a concentration of 3 ng/mL in pooled urine ranged from 69% to 119% (recovery), with an inter-day imprecision (as RSD) of <31%. The method limit of quantification (mLOQ) for BCIPP was 3.7 ng/mL.

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) for BCIPP in Urine[6]
  • Sample Preparation: Direct injection of 5 µL of urine.

  • Chromatography: UPLC with a 50 mm × 2.1 mm × 1.7 µm column, with a run time of less than 3 minutes. The mobile phase consisted of acetonitrile/water buffered with 5mM of ammonium hydroxide/ammonium formate (pH 9.2).

  • Mass Spectrometry: Time-of-flight mass spectrometry (TOF-MS).

  • Internal Standard: Deuterated analogues were used for quantification.

  • Key Performance: The method showed an average accuracy of 101% with an RSD of 3% in synthetic urine. However, the method had a higher limit of quantification (MLQ) for BCIPP at approximately 25 ng/mL compared to other metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organophosphates in Water[7]
  • Sample Preparation: Solid-phase extraction (SPE) using Bond Elut PPL cartridges to handle large sample volumes (1.5 L to 2.5 L).

  • Chromatography: Gas chromatography.

  • Mass Spectrometry: Mass spectrometry.

  • Internal Standard: Squalane was added prior to injection.

  • Key Performance: For related chlorinated organophosphates, recoveries were in the range of 85-99%. The limit of detection (LOD) was calculated to be 1 ng/L to 3 ng/L.

Methodology Comparison: LC-MS/MS vs. GC-MS

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of organic micropollutants. However, they have distinct advantages and disadvantages for the analysis of BCIPP.

  • LC-MS/MS: This technique is generally preferred for polar, non-volatile, and thermally labile compounds like BCIPP.[5][6] It often requires less extensive sample preparation, sometimes allowing for direct injection, which can lead to higher throughput.[7][8] LC-MS/MS typically exhibits high sensitivity and specificity for a broad range of compounds.[5][8]

  • GC-MS: GC-MS is highly effective for volatile and semi-volatile compounds.[5][6] For polar compounds like BCIPP, a derivatization step is often necessary to increase volatility and thermal stability, which can add complexity and time to the sample preparation process. GC-MS can be less susceptible to matrix effects compared to LC-MS.[9]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of BCIPP in a biological matrix using LC-MS/MS, a commonly employed and effective technique.

BCIPP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (Reversed-Phase) Evaporation->LC MS MS/MS Detection (e.g., ESI-) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Result BCIPP Concentration Quantification->Result Final Concentration

References

A Comparative Guide to the Metabolism of TCPP and its Metabolite BCIPP Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Tris(1-chloro-2-propyl) phosphate (TCPP), a widely used organophosphate flame retardant, and its primary metabolite, Bis(1-chloro-2-propyl) phosphate (BCIPP). Understanding the species-specific metabolism of these compounds is crucial for assessing their toxicokinetics, potential health risks, and for the development of accurate biomarkers of exposure. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in these studies.

Executive Summary

Tris(1-chloro-2-propyl) phosphate (TCPP) undergoes extensive Phase I metabolism across various species, including humans, rodents, birds, and fish. The primary metabolic pathways involve cytochrome P450 (CYP) enzyme-mediated oxidation and dealkylation, leading to the formation of several key metabolites. Among these, this compound (BCIPP) is a major product of dealkylation. Other significant metabolites include bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) and bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP).

While the metabolic pathways of TCPP leading to the formation of BCIPP are well-documented, there is a significant lack of data on the subsequent metabolism of BCIPP itself. Current research primarily focuses on BCIPP as a biomarker of TCPP exposure, and it is largely unknown whether BCIPP is further metabolized or excreted unchanged. This guide will focus on the comparative metabolism of TCPP to its various metabolites, with a particular emphasis on the formation of BCIPP.

Comparative Metabolism of TCPP

The metabolism of TCPP shows both similarities and notable differences across species. In general, the liver is the primary site of biotransformation.

Key Metabolic Reactions:

  • Oxidation: Hydroxylation of the propyl chains is a common metabolic step, leading to metabolites like BCIPHIPP.

  • Dealkylation: Cleavage of the ester bond results in the formation of dialkyl phosphates, most notably BCIPP.

  • Carboxylation: Oxidation of a terminal methyl group can lead to the formation of carboxylic acid derivatives such as BCPCP.

Species-Specific Metabolic Profiles

Humans: In vitro studies using human liver microsomes have identified BCIPP, BCIPHIPP, carboxyethyl this compound (TCIPP-M1), bis(1-chloropropan-2-yl) (-oxopropan-2-yl) phosphate (TCIPP-M2), and 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3) as metabolites of TCPP.[1] BCIPHIPP appears to be a major metabolite, while BCIPP is formed to a lesser extent in these in vitro systems.[2] No Phase II metabolites (glucuronides or sulfates) were identified in these specific studies.[2]

Rodents (Rats and Mice): In vivo studies in Sprague-Dawley rats and B6C3F1/N mice have shown that TCPP is metabolized to BCPCP, with plasma concentrations of BCPCP being significantly higher than the parent compound, TCIPP (the main isomer of TCPP).[2][3][4][5][6] This suggests that BCPCP may be a more suitable biomarker for TCPP exposure in these species.[2][3][4][5][6] No significant sex differences in TCPP metabolism were observed in rats, but male mice exhibited higher concentrations of TCIPP than females.[3][4][5][6]

Avian Species (Chicken): Studies on chicken embryos have demonstrated that TCPP is rapidly metabolized.[7][8] TCPP exposure can induce the expression of xenobiotic-metabolizing enzymes, including cytochrome P450s (CYP2H1 and CYP3A37) and UDP-glucuronosyltransferase (UGT1A9), indicating the involvement of these pathways in its metabolism.[9]

Fish (Zebrafish): In zebrafish, TCPP exposure has been shown to cause lipid metabolism dysfunction.[6][10] The liver is a key organ for TCPP biotransformation in fish, leading to the formation of various metabolites, including BCIPP.[11]

Quantitative Data on TCPP Metabolism

The following table summarizes quantitative data on the levels of TCPP (specifically the TCIPP isomer) and its major metabolite, BCPCP, in the plasma of rats and mice following chronic exposure.

SpeciesSexExposure Concentration (ppm in feed)Mean TCIPP Plasma Concentration (ng/mL)Mean BCPCP Plasma Concentration (ng/mL)
Sprague-Dawley Rat Female2,500-2,910
5,000-7,000
10,000-12,000
20,000-19,000
B6C3F1/N Mouse Male2,5006.52 - 1180-
5,0006.60 - 65.1-

Data extracted from Collins et al. (2022). Note: BCPCP data was specifically provided for female rats at the 12-month time point. TCIPP concentrations in mice represent a range observed across different time points.

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic pathway of TCPP and a general workflow for in vitro metabolism studies.

TCPP_Metabolism TCPP Tris(1-chloro-2-propyl) phosphate (TCPP) BCIPP This compound (BCIPP) TCPP->BCIPP Dealkylation (CYP450) BCIPHIPP Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) TCPP->BCIPHIPP Hydroxylation (CYP450) BCPCP Bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) TCPP->BCPCP Oxidation (CYP450) Other_Metabolites Other Metabolites (e.g., TCIPP-M1, M2, M3) TCPP->Other_Metabolites Oxidation In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (TCPP or BCIPP) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubation Cofactors NADPH (for CYP activity) Cofactors->Incubation Quenching Stop Reaction (e.g., Acetonitrile) Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Identification Metabolite Identification and Quantification LCMS->Identification

References

Assessing the Link Between External TCPP Exposure and Internal BCIPP Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of scientific findings on the correlation between external exposure to the flame retardant Tris(1-chloro-2-propyl) phosphate (TCPP) and the corresponding internal levels of its primary metabolite, Bis(1-chloro-2-propyl) phosphate (BCIPP). By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key pathways, this document aims to facilitate a deeper understanding of TCPP metabolism and its biomarkers.

Quantitative Data Summary

The following tables summarize the concentrations of TCPP found in various environmental media and the corresponding levels of its metabolite, BCIPP, detected in human urine. These data are compiled from multiple studies to provide a comparative overview.

Table 1: TCPP Concentrations in Indoor Environments

Sample TypeLocationTCPP Concentration RangeGeometric Mean/Median ConcentrationStudy Reference(s)
Indoor AirOffices400 - 880 ng/m³-[1]
Indoor AirVarious Microenvironments, China14.52 ng/m³ (mean)-[2]
House DustSouth China2.06 - 19.95 µg/g9.20 µg/g (median)[3]
House DustUnited States--[4]

Table 2: BCIPP and Other TCPP Metabolite Concentrations in Human Urine

PopulationMetaboliteConcentration RangeGeometric Mean/Median ConcentrationStudy Reference(s)
Occupationally ExposedBCIPHIPP10.6 - 591.4 ng/mL89.0 ng/mL (median)[5]
Occupationally ExposedBCIPP-6.2 µg/mL (mean)[6]
General Population (Adults)BCIPP--[2]
General Population (Children)BCIPPup to 5.92 ng/mL-[6]

Note: BCIPHIPP (1-hydroxy-2-propyl this compound) is another major metabolite of TCPP and is often measured alongside BCIPP.

Correlation Between External Exposure and Internal Levels

Several studies have investigated the relationship between TCPP levels in the environment, particularly in house dust, and the concentration of its metabolites in urine. One study found a weak but significant correlation between the concentration of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a structurally similar flame retardant, in house dust and its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in urine[4][6][7]. This suggests that indoor environments are a significant source of exposure. However, another study investigating e-waste dismantling workers found that while TCPP was a dominant flame retardant in dust, its metabolite BCIPP had a relatively low detection frequency in urine, suggesting it may not be the major metabolite in all exposure scenarios[3].

Experimental Protocols

A clear understanding of the methodologies used to generate the data is crucial for interpretation and comparison. Below are detailed protocols for the analysis of TCPP in environmental samples and BCIPP in biological samples.

Analysis of TCPP in House Dust

1. Sample Preparation and Extraction:

  • Sieving: House dust samples are typically sieved to obtain a fine, homogeneous powder.

  • Extraction: A known mass of the sieved dust is subjected to solvent extraction. A common method involves sonication with a solvent mixture such as hexane and acetone[8].

  • Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering substances.

2. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Gas Chromatograph (GC): An Agilent 7890 series GC or similar is often used.

  • Column: A DB-5MS column (e.g., 60 m × 0.25 mm i.d.; 0.25 μm film thickness) is suitable for separating TCPP isomers.

  • Injector: Splitless injection is typically employed with an inlet temperature of around 290 °C.

  • Oven Temperature Program: The temperature is ramped to achieve separation, for instance, starting at 80 °C and increasing to 300 °C[9].

  • Mass Spectrometer (MS): An Agilent 7000 series triple quadrupole mass spectrometer or a time-of-flight mass spectrometer (TOF-MS) can be used for detection and quantification[10][11].

  • Ionization: Electron ionization (EI) is the standard ionization technique.

  • Monitoring Mode: Selected ion monitoring (SIM) is used to enhance sensitivity and selectivity for TCPP[9].

Analysis of BCIPP in Human Urine

1. Sample Preparation and Extraction:

  • Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to deconjugate any glucuronidated metabolites of BCIPP[12].

  • Solid-Phase Extraction (SPE): This is a critical step for concentrating the analyte and removing matrix interferences.

    • SPE Cartridge: A mixed-mode anion exchange sorbent is commonly used.

    • Conditioning: The cartridge is conditioned with methanol and water.

    • Sample Loading: The pre-treated urine sample is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove interfering compounds.

    • Elution: BCIPP is eluted with a stronger solvent mixture[12][13].

  • Derivatization: For GC-MS analysis, the extracted BCIPP is often derivatized with an agent like pentafluorobenzyl bromide (PFBBr) to improve its volatility and chromatographic properties[14]. For LC-MS/MS analysis, derivatization is typically not required.

2. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like acetic acid or ammonium formate is used for elution.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is the instrument of choice for its high sensitivity and selectivity.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for BCIPP analysis.

  • Transitions: Specific precursor-to-product ion transitions for BCIPP are monitored for quantification.

Visualizing the Assessment Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in assessing the correlation between external TCPP exposure and internal BCIPP levels.

TCPP_Metabolism_Pathway TCPP External TCPP Exposure (e.g., Dust, Air) Ingestion Ingestion/ Inhalation TCPP->Ingestion Absorption Absorption Ingestion->Absorption Metabolism Metabolism (Liver) Absorption->Metabolism BCIPP Internal BCIPP Levels (Urine) Metabolism->BCIPP Excretion Excretion BCIPP->Excretion

Caption: Metabolic pathway from external TCPP exposure to internal BCIPP levels.

Experimental_Workflow cluster_external External Exposure Assessment cluster_internal Internal Biomarker Measurement Dust_Air Dust/Air Sample Collection Extraction_TCPP Solvent Extraction (TCPP) Dust_Air->Extraction_TCPP GCMS_Analysis GC-MS Analysis Extraction_TCPP->GCMS_Analysis Correlation Correlation Analysis GCMS_Analysis->Correlation Urine Urine Sample Collection SPE Solid-Phase Extraction (BCIPP) Urine->SPE LCMSMS_Analysis LC-MS/MS Analysis SPE->LCMSMS_Analysis LCMSMS_Analysis->Correlation

Caption: Experimental workflow for assessing the TCPP-BCIPP correlation.

References

Safety Operating Guide

Proper Disposal of Bis(1-chloro-2-propyl) Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Bis(1-chloro-2-propyl) phosphate, a component of the commercial flame retardant mixture Tris(chloropropyl) phosphate (TCPP), requires careful handling and disposal due to its classification as a hazardous substance. This guide provides essential procedural information to ensure the safe and compliant disposal of this chemical in a laboratory setting. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or the specific TCPP mixture in use.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.

Spill Management: In the event of a spill, immediately evacuate the area and ventilate. Absorb the spill using an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect the absorbed material and contaminated surfaces into a designated, labeled, and sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility. It is classified as a hazardous waste due to its chlorinated organic nature and potential toxicity.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.

  • Segregate this waste from non-hazardous materials and other incompatible chemical wastes.

2. Waste Accumulation and Storage:

  • Collect waste in a designated, well-ventilated, and secure area.

  • Use containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks.

  • Follow all institutional and regulatory limits for the amount of hazardous waste that can be accumulated and the time it can be stored.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and transport.

  • Provide the disposal contractor with a complete and accurate description of the waste, including its chemical composition and volume.

4. High-Temperature Incineration (Performed by a licensed facility):

  • The primary method for the destruction of chlorinated organic compounds is incineration at high temperatures.[1][2]

  • For hazardous waste containing more than 1% of halogenated organic substances, a minimum temperature of 1100°C is required to ensure complete destruction.[2][3]

  • A residence time of at least 2 seconds in the combustion chamber is necessary to ensure the complete breakdown of the chemical.[1]

  • The incineration process should include a robust flue gas treatment system (e.g., scrubbers) to neutralize acidic gases like hydrogen chloride that are formed during combustion.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its common mixture, TCPP. This information is crucial for risk assessment and understanding its environmental and health implications.

ParameterValueSpecies/ConditionsReference
Acute Oral Toxicity (LD50) 1017-4200 mg/kgRat[4]
Acute Dermal Toxicity (LD50) > 5000 mg/kgRat and Rabbit[5]
Acute Inhalation Toxicity (LC50) > 4.6 mg/LRat[5]
Environmental Persistence Half-life > 60 daysSoil[5]
Bioaccumulation Potential LowEPA assessment[6]
Incineration Temperature ≥ 1100 °CFor >1% halogenated organics[2][3]
Incineration Residence Time ≥ 2 secondsFor complete destruction[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory to its final destruction.

G cluster_lab Laboratory Procedures cluster_logistics Logistics & Transport cluster_facility Hazardous Waste Facility Operations A Waste Generation (this compound) B Waste Identification & Labeling as Hazardous A->B C Segregation from Other Waste Streams B->C D Accumulation in Designated Area C->D E Contact EHS or Certified Contractor D->E F Scheduled Pickup & Transportation E->F G Waste Reception & Verification F->G H High-Temperature Incineration (>= 1100°C, >= 2 sec) G->H I Flue Gas Treatment (e.g., Scrubbing) H->I J Ash Residue Disposal in Landfill H->J K Emission Monitoring & Compliance Reporting I->K

References

Essential Safety and Logistical Guide for Handling Bis(1-chloro-2-propyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Bis(1-chloro-2-propyl) phosphate. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination. Commercial Tris(1-chloro-2-propyl) phosphate (TCPP) is typically a mixture of isomers, and the safety data for TCPP is considered relevant for its components like this compound.[1][2]

Chemical and Physical Properties

A summary of the quantitative data for this compound and its related compound, Tris(1-chloro-2-propyl) phosphate (TCPP), is presented below. This information is crucial for understanding the substance's behavior and potential hazards.

PropertyValueSource
Chemical Formula C9H18Cl3O4P (for TCPP)[2][3]
Molecular Weight 327.57 g/mol (for TCPP)
Appearance Clear, colorless viscous liquid[2][4]
Odor Slightly sweetish[3][5]
Flash Point > 245 °C / 473 °F[5]
Relative Density 1.290 (at 20°C)[5]
Vapor Pressure 0.0092 mm Hg[2]
Log Pow 2.59 (indicates low potential for bioaccumulation)[4]
Solubility Soluble in alcohol; insoluble in water[6]

Operational Plan: Safe Handling Procedures

Following a systematic approach from receipt to storage is essential for minimizing exposure risks.

Receiving and Initial Inspection
  • Inspect Container: Upon receipt, inspect the container for any signs of damage or leaks.[1]

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Transport: Use a secondary container when transporting the chemical to the laboratory or storage area.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area.[1]

  • Container Integrity: Keep containers securely sealed when not in use.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][5]

  • Foodstuffs: Do not store near foodstuff containers.[1]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound to prevent dermal, ocular, and inhalation exposure.[7]

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile or PVC rubber).[7][8]Prevents skin contact. Studies on organophosphates show that wearing gloves is a key factor in reducing occupational exposure.[9]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.[7][10]
Body Protection Laboratory coat or chemical-resistant coveralls.[1][7]Minimizes the risk of skin contamination on the body and personal clothing.[1]
Respiratory Protection Generally not required in a well-ventilated area due to low volatility.[4] If aerosols or mists are generated, use a NIOSH/MSHA-approved respirator.[6]Protects against inhalation of harmful vapors or aerosols.
Handling and Use Protocol
  • Ventilation: Always handle the chemical in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation of any mists or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][5] Wash hands thoroughly with soap and water after handling and before leaving the lab.[1][3]

  • Transfers: Use sealed pumps and closed lines for transfers where possible to minimize exposure.[4]

  • Work Clothes: Work clothes should be laundered separately from personal clothing.[1]

Disposal Plan: Decontamination and Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Management
  • Evacuate: In case of a significant spill, evacuate non-essential personnel from the area.

  • Ventilate: Increase ventilation in the spill area.[1]

  • Containment: Stop the leak if it is safe to do so. Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[1]

  • Collection: Collect the absorbed material and recoverable product into labeled, sealed containers for disposal.[1]

  • Decontamination: Wash the spill area thoroughly, and prevent runoff from entering drains or waterways.[1] If contamination of drains occurs, notify emergency services.[1]

Waste Disposal
  • Containerization: Collect all waste material (including contaminated PPE and absorbent materials) in clearly labeled, sealed drums or containers for disposal.[1]

  • Regulations: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not mix with other waste.

  • Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself.

PPE Disposal
  • Contaminated Items: Discard coveralls or other absorbent materials that have been heavily contaminated.[11]

  • Cleaning Reusable PPE: If PPE is to be reused, clean it according to the manufacturer's instructions before each use.[11] Store clean PPE separately from personal clothing and contaminated areas.[11]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical steps for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Receive Receive & Inspect Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Handle Handle in Fume Hood Don_PPE->Handle Weigh Weigh/Transfer Chemical Handle->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Spill Spill Occurs? Experiment->Spill Doff_PPE Doff & Segregate PPE Decontaminate->Doff_PPE Waste Collect Chemical & Contaminated Waste Doff_PPE->Waste Dispose Dispose via Approved Waste Stream Waste->Dispose Spill->Decontaminate Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。